molecular formula C12H20O2 B13393729 Ethyl deca-2,4-dienoate

Ethyl deca-2,4-dienoate

Cat. No.: B13393729
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-UHFFFAOYSA-N
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Description

Ethyl deca-2,4-dienoate, commonly known as pear ester, is an organic compound with the formula C12H20O2 and a molecular weight of 196.29 g·mol⁻¹ . It is a colorless liquid recognized for its intense, characteristic pear-like odor and flavor profile, making it a compound of significant interest in scientific research and industrial applications . In application-oriented research, this ester is highly valued in the flavor and fragrance industry. It is described as imparting a juicy, ripe Bartlett pear note and is a valuable ingredient in the development of fruit flavors such as pear, apple, and mango . Its mechanism of action in these applications is based on its interaction with olfactory and taste receptors, providing a clean, fruity, and cost-effective flavor note to various formulations . From a synthetic chemistry perspective, this compound presents a interesting challenge due to its conjugated (2E,4Z)-dienoate structure . Researchers focus on developing highly stereoselective synthesis routes to obtain this and related isomers in high isomeric purity. Advanced methods such as Pd-catalyzed alkenylation, including Negishi and Suzuki coupling, have been successfully employed to synthesize stereoisomers of similar dienoic esters with ≥98% isomeric purity . Alternative synthetic pathways have also been documented, including preparation from 1-octyn-3-ol or ethyl propiolate . Furthermore, enzymatic processes using lipases have been patented for the synthesis of the natural isomer, highlighting the pursuit of green chemistry methodologies . This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl deca-2,4-dienoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3

InChI Key

OPCRGEVPIBLWAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

ethyl (2E,4Z)-deca-2,4-dienoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl (2E,4Z)-deca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a fatty acid ethyl ester responsible for the characteristic aroma of Williams pears.[1] It is a key compound in the flavor and fragrance industry and serves as a valuable model for studying stereoselective synthesis and enzymatic reactions.[2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.

Chemical and Physical Properties

Ethyl (2E,4Z)-deca-2,4-dienoate is a colorless to slightly yellow liquid with a potent, fruity aroma reminiscent of ripe pears and green apples.[1][2][3] It is found naturally in various fruits, including Bartlett pears, apples, Concord grapes, and quince.[2][4] Its primary applications are as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1][2][3]

Identification and Structure
  • IUPAC Name: ethyl (2E,4Z)-deca-2,4-dienoate[3]

  • Synonyms: Pear Ester, Ethyl (E,Z)-2,4-decadienoate, Ethyl 2-trans-4-cis-decadienoate[3][4]

  • CAS Number: 3025-30-7[4][5][6]

  • Molecular Formula: C₁₂H₂₀O₂[2][3][4][5]

  • SMILES: CCCCC/C=C\C=C\C(=O)OCC[3][5]

  • InChIKey: OPCRGEVPIBLWAY-QNRZBPGKSA-N[3][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of ethyl (2E,4Z)-deca-2,4-dienoate.

PropertyValueUnitsReference(s)
Molecular Weight 196.29 g/mol [3][4][7]
Melting Point -60°C[5]
Boiling Point 260°C[5]
70 - 72°C@ 0.05 mmHg[2][4]
Density 0.905g/mL[5]
Specific Gravity 0.917 - 0.920@ 25°C[2][6]
Refractive Index 1.480 - 1.486@ 20°C[2][5][6]
Flash Point >93.3 (>200.0)°C (°F)
113 (235.4)°C (°F)Closed Cup[4][8]
Vapor Pressure 0.01mmHg@ 25°C
Solubility in Water 8.588 (est.)mg/L[4]
LogP (estimated) 4.00 - 4.52[2][6]
Organoleptic Properties
  • Aroma: Characteristic pear-like, light fruity aroma.[1] It also possesses green, apple, and tropical nuances.[2]

  • Taste Profile:

    • At 5 ppm: Ripe pear, green, fruity, waxy apple, and tropical notes.[1]

    • At 20 ppm: Green, fruity notes of apple and pear with waxy, tropical undertones.[1]

Experimental Protocols

Several methods for the synthesis and analysis of ethyl (2E,4Z)-deca-2,4-dienoate have been reported. The choice of method depends on the desired stereoselectivity, scale, and availability of starting materials.

Synthesis via Organocuprate Chemistry

This method provides the target compound with high stereoselectivity.[1][2]

Methodology:

  • Preparation of the Cuprate (B13416276) Complex: (Z)-1-heptenyl bromide is treated with lithium and copper iodide to form a 1-heptenyllithium cuprate complex.[1][2]

  • Reaction with Ethyl Propiolate: The prepared cuprate complex is then reacted with ethyl propiolate.[1][2]

  • Workup and Purification: The reaction yields a mixture containing approximately 95% ethyl (2E,4Z)-deca-2,4-dienoate and 5% of the (2E,4E) isomer.[1]

  • Final Purification: The desired pure (2E,4Z) isomer is isolated via fractional distillation.[1]

G Synthesis via Organocuprate Chemistry cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Purification start1 (Z)-1-heptenyl bromide step1 Formation of 1-heptenyllithium cuprate complex start1->step1 start2 Lithium & Copper Iodide start2->step1 start3 Ethyl Propiolate step2 Reaction with Ethyl Propiolate start3->step2 step1->step2 product_mix Mixture of Isomers (95% 2E,4Z and 5% 2E,4E) step2->product_mix purification Fractional Distillation product_mix->purification final_product Pure Ethyl (2E,4Z)-deca-2,4-dienoate purification->final_product

Caption: Workflow for the synthesis of pear ester via an organocuprate complex.

Synthesis via Alumina-Catalyzed Rearrangement

This procedure offers an experimentally simpler method for large-scale preparation under neutral conditions.[9]

Methodology:

  • Preparation of Allenic Ester (1): 1-Octyn-3-ol is reacted with an excess of triethyl orthoacetate. The excess reagent is removed under reduced pressure, and the resulting allenic ester is purified by distillation (bp 80–85°C @ 0.3 mm).[9]

  • Catalyst Preparation: Aluminum oxide is dried by heating at 200°C for 2 hours under reduced pressure (0.05 mm).[9]

  • Rearrangement Reaction: The dried aluminum oxide is suspended in benzene (B151609) under a nitrogen atmosphere. The allenic ester (1) is added, and the mixture is heated at reflux with vigorous stirring for 5 hours.[9]

  • Purification: The final product, ethyl (2E,4Z)-deca-2,4-dienoate (2), is isolated from the reaction mixture. This method is noted for its stereoselectivity and high yields.[9]

Biotechnological Synthesis (Enzymatic Transesterification)

A biotechnological route has been developed for producing "natural" ethyl (2E,4Z)-deca-2,4-dienoate.[1][10]

Methodology:

  • Enzyme and Substrates: The reaction uses a lipase (B570770), preferably from Candida antarctica (e.g., Novozym 435), to catalyze the transesterification. The substrates are an oil rich in deca-2,4-dienoic acid esters (e.g., Stillingia oil) and natural ethanol.[2][10]

  • Reaction Conditions: A mixture of the oil, ethanol, and the lipase enzyme is incubated in a sealed vessel under a nitrogen atmosphere. The reaction is typically conducted with shaking at temperatures between 20°C and 60°C (e.g., 45°C).[10]

  • Monitoring and Completion: The formation of ethyl decadienoate is monitored over time using Gas Chromatography (GC). The reaction proceeds to near completion, converting the glyceride esters into the desired ethyl ester.[10]

  • Solvent: The reaction is preferably carried out in the absence of water, though inert solvents like hexane (B92381) can be used.[10]

G Enzymatic Transesterification Workflow reagents Substrates: Stillingia Oil (DDS-glycerides) Natural Ethanol process Reaction Conditions: - 20-60°C (e.g., 45°C) - Shaking - Nitrogen Atmosphere reagents->process enzyme Enzyme: Lipase from Candida antarctica (e.g., Novozym 435) enzyme->process monitoring Monitoring by GC process->monitoring product Product: Ethyl (2E,4Z)-deca-2,4-dienoate monitoring->product

Caption: Process flow for the biotechnological synthesis of pear ester.

Analytical Protocol: HPLC Method

Ethyl (2E,4Z)-deca-2,4-dienoate can be analyzed using a reverse-phase (RP) HPLC method.[11]

Methodology:

  • Column: Newcrom R1 HPLC column.[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[11]

  • Application: This method is suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[11]

Safety, Handling, and Regulatory Information

Hazard Classification
  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation, and is harmful to aquatic life with long-lasting effects (H410/H412).[8][12][13] The signal word is "Warning".[8][13]

  • Primary Hazards: Classified as an irritant.[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area. Process enclosures or local exhaust ventilation may be necessary.[13]

  • Eye/Face Protection: Wear safety glasses or face protection.[14][12]

  • Skin Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[12] Preventive skin protection creams are recommended.[12]

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[14][12][13]

Spills and Disposal
  • Spills: Absorb spills with an inert material (e.g., dry sand, clay). Prevent the product from entering drains.[14][13]

  • Disposal: Dispose of the substance and its container as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.[14][12]

Regulatory Status
  • Food Additive: In the United States, it is listed as Generally Recognized as Safe (GRAS) for use as a flavoring agent.[4] It is identified by FEMA Number 3148.[3][11]

  • REACH: The substance is registered under REACH.[12]

Caption: Logical workflow from synthesis to application with integrated safety.

References

A Comprehensive Technical Guide to the Synthesis of Ethyl Deca-2,4-dienoate from 1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable and stereoselective method for the synthesis of ethyl deca-2,4-dienoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries, starting from the readily available precursor, 1-octyn-3-ol (B1346985). The described two-step synthesis is advantageous due to its operational simplicity, use of relatively inexpensive reagents, and high stereoselectivity, making it suitable for both laboratory and potential large-scale applications.[1]

Synthetic Strategy Overview

The synthesis proceeds through a two-step sequence involving an initial orthoester Claisen rearrangement followed by an alumina-catalyzed isomerization. The overall transformation converts 1-octyn-3-ol into the desired conjugated dienoate, ethyl (E,Z)-2,4-decadienoate.

Synthetic Workflow

Synthesis_Workflow start 1-Octyn-3-ol intermediate Ethyl 3,4-decadienoate (Allenic Ester) start->intermediate Triethyl orthoacetate, Propionic acid, 140-150°C product Ethyl (E,Z)-2,4-decadienoate intermediate->product Aluminum oxide, Benzene (B151609), reflux

Caption: Overall synthetic workflow from 1-octyn-3-ol to this compound.

Experimental Protocols

The following protocols are based on a well-established procedure from Organic Syntheses.[1]

Step 1: Synthesis of Ethyl 3,4-decadienoate

This step involves the reaction of 1-octyn-3-ol with triethyl orthoacetate in the presence of a catalytic amount of propionic acid. This reaction is a variation of the Claisen rearrangement.

  • Materials:

    • 1-Octyn-3-ol (96% purity)

    • Triethyl orthoacetate (97-98% purity)

    • Propionic acid

  • Equipment:

    • 300-mL round-bottomed flask

    • Reflux condenser

    • Oil bath

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Procedure:

    • A 300-mL round-bottomed flask is charged with 12.1 g (0.096 mol) of 1-octyn-3-ol, 100 g (0.616 mol) of triethyl orthoacetate, and 0.24 g (3.2 mmol) of propionic acid.[1]

    • The solution is heated in an oil bath at 140–150°C.[1]

    • Every 2 hours, the ethanol (B145695) produced during the reaction is removed under reduced pressure using a rotary evaporator. Following this, 10 g (0.062 mol) of triethyl orthoacetate and 0.024 g (0.32 mmol) of propionic acid are added to the reaction mixture.[1]

    • The reaction is heated for a total of 6–8 hours, or until the starting material is consumed.[1]

    • After completion, excess triethyl orthoacetate is removed under reduced pressure.[1]

    • The residue is purified by vacuum distillation to yield ethyl 3,4-decadienoate as a clear oil.[1]

Step 2: Synthesis of Ethyl (E,Z)-2,4-decadienoate

The allenic ester intermediate is rearranged to the conjugated diene system using activated aluminum oxide.

  • Materials:

    • Ethyl 3,4-decadienoate

    • Aluminum oxide

    • Benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

    • Ethyl acetate

  • Equipment:

    • 500-mL round-bottomed flask

    • Reflux condenser

    • Nitrogen line

    • Magnetic stirrer

    • Sintered-glass funnel

  • Procedure:

    • A dry 500-mL round-bottomed flask is charged with 50 g of aluminum oxide and heated at 200°C for 2 hours under reduced pressure (0.05 mm).[1]

    • The flask is equipped with a reflux condenser, connected to a nitrogen line, and a magnetic stirring bar is added. The apparatus is flushed with nitrogen.[1]

    • Under a positive nitrogen pressure, 200 mL of benzene and 15.4–17.2 g (78–88 mmol) of ethyl 3,4-decadienoate are added.[1]

    • The mixture is heated to reflux with vigorous stirring for 5 hours.[1]

    • After cooling, the aluminum oxide is removed by filtration through a sintered-glass funnel and washed with 100 mL of ethyl acetate.[1]

    • The combined filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford ethyl (E,Z)-2,4-decadienoate.[1]

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
1-Octyn-3-olStarting MaterialC₈H₁₄O126.20
Ethyl 3,4-decadienoateIntermediateC₁₂H₂₀O₂196.29
Ethyl (E,Z)-2,4-decadienoateFinal ProductC₁₂H₂₀O₂196.29

Table 2: Quantitative Data for the Synthesis

StepProductStarting Amount of 1-Octyn-3-olYield (%)Boiling Point (°C/mmHg)Purity (%)
1Ethyl 3,4-decadienoate12.1 g (0.096 mol)82–9180–85 / 0.3-
2Ethyl (E,Z)-2,4-decadienoate---~93

Note: The purity of the final product was determined to be approximately 93%, with the main impurity being the 2E, 4E isomer (5%).[1]

Table 3: Spectroscopic Data for Ethyl (E,Z)-2,4-decadienoate

Type of SpectroscopyObserved Data
¹H NMR (CCl₄)δ: 0.90 (t, 3 H, J = 6, CH₃(CH₂)₄), 1.28 (t, 3 H, J = 7, CO₂CH₂CH₃), 1.40 (m, 6 H, CH₃(CH₂)₃), 2.20 (m, 2 H, =CHCH₂), 4.13 (q, 2 H, J = 7, CO₂CH₂CH₃), 5.5-6.2 (m, 3 H, olefinic), 7.35 (dd, 1 H, J = 11 and 15, olefinic)

Source: Organic Syntheses Procedure[1]

Alternative Synthetic Approaches

While the presented method is highly effective, other routes to synthesize this compound have been reported. These often involve the use of organometallic reagents and require anhydrous conditions at low temperatures.[1] Some of these methods include:

  • The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate.[1]

  • The reaction of 1-heptynylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate.[1]

  • A Wittig reaction between hexyltriphenylphosphonium bromide and ethyl (E)-4-oxo-2-butenoate.[1]

The procedure detailed in this guide, however, offers a more experimentally simple and less expensive alternative that avoids the challenges associated with organometallic reagents.[1]

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Orthoester Claisen Rearrangement cluster_step2 Step 2: Isomerization 1-Octyn-3-ol 1-Octyn-3-ol Intermediate_1 Ketene Acetal Intermediate 1-Octyn-3-ol->Intermediate_1 + Triethyl orthoacetate (Heat, Acid catalyst) Ethyl 3,4-decadienoate Ethyl 3,4-decadienoate Intermediate_1->Ethyl 3,4-decadienoate [3,3]-Sigmatropic Rearrangement Conjugated_Carbocation Carbocation Intermediate Ethyl 3,4-decadienoate->Conjugated_Carbocation Alumina (Lewis Acid) Ethyl (E,Z)-2,4-decadienoate Ethyl (E,Z)-2,4-decadienoate Conjugated_Carbocation->Ethyl (E,Z)-2,4-decadienoate Deprotonation

References

The Quintessential Aroma of Bartlett Pears: A Deep Dive into the Natural Occurrence of Ethyl Deca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the natural occurrence of ethyl (2E,4Z)-deca-2,4-dienoate, the character impact compound responsible for the distinctive aroma of Bartlett pears (Pyrus communis). This document provides a comprehensive overview of its biosynthesis, quantitative data, and the analytical methodologies used for its identification and quantification.

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate is a volatile ester that imparts the characteristic sweet, fruity, and distinctly pear-like aroma to Bartlett pears.[1][2][3] Its presence is a critical factor in the sensory profile and consumer acceptance of this widely cultivated pear variety. Understanding the biosynthesis and natural variation of this compound is of significant interest for fruit breeding, flavor chemistry, and the development of natural flavoring agents.

Data Presentation: Quantitative Analysis

While ethyl deca-2,4-dienoate is consistently identified as a key aroma compound in Bartlett pears, precise quantitative data in published literature is often presented in the context of comparative studies with other cultivars or under specific storage conditions. One study noted that in the 'longyuanyangli' and 'Packham' pear cultivars, the concentration of methyl and ethyl (2E,4Z)-deca-2,4-dienoate was found to be less than 0.53 ng/g.[4] It is important to note that concentrations can vary significantly based on factors such as fruit maturity, harvest time, and post-harvest storage conditions.[5]

Table 1: Reported Concentration of Ethyl (2E,4Z)-deca-2,4-dienoate in Pear Cultivars

Pear CultivarConcentration (ng/g)Reference
'longyuanyangli'< 0.53[4]
'Packham'< 0.53[4]

Note: Data for Bartlett pears specifically was not explicitly quantified in the reviewed literature, highlighting an area for further research.

Biosynthesis of this compound

The biosynthesis of this compound in pears is a complex process primarily involving the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors.

The proposed pathway begins with the polyunsaturated fatty acids, linoleic acid and linolenic acid. Through a series of enzymatic reactions, these fatty acids are converted into volatile esters. Key enzymes in this pathway include lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT). The final step involves the esterification of an alcohol with an acyl-CoA, catalyzed by AAT, to produce the final ester.

Biosynthesis_Pathway FattyAcids Linoleic Acid / Linolenic Acid Hydroperoxides Fatty Acid Hydroperoxides FattyAcids->Hydroperoxides Lipoxygenase (LOX) Aldehydes Unsaturated Aldehydes Hydroperoxides->Aldehydes Hydroperoxide Lyase (HPL) Alcohols Unsaturated Alcohols Aldehydes->Alcohols Alcohol Dehydrogenase (ADH) Ester This compound Alcohols->Ester Alcohol Acyltransferase (AAT) AcylCoA Acyl-CoA AcylCoA->Ester Ethanol Ethanol Ethanol->Ester

Caption: Proposed biosynthetic pathway of this compound in Bartlett pears.

Experimental Protocols: Analysis of Volatile Compounds

The identification and quantification of this compound in pears are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Fresh pear tissue is homogenized.

  • An internal standard is added for quantification.

  • The homogenate is transferred to a headspace vial.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compound extraction.

  • Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed.

  • Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms or HP-INNOWAX).

  • Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental_Workflow Sample Pear Tissue Homogenization + Internal Standard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of volatile compounds in pears.

Conclusion

Ethyl (2E,4Z)-deca-2,4-dienoate is a pivotal component of the characteristic aroma of Bartlett pears. Its biosynthesis via the lipoxygenase pathway from fatty acid precursors highlights a key area of fruit metabolism. While its qualitative importance is well-established, further research is needed to precisely quantify its concentration in Bartlett pears under various conditions. The standardized analytical methodology of HS-SPME-GC-MS provides a robust platform for such future investigations, which will be invaluable for quality control in the food and flavor industries, as well as for targeted breeding programs aimed at enhancing the desirable aromatic qualities of pears.

References

The Sweet Scent of Science: A Technical Guide to the Biosynthesis of Pear Ester (Ethyl Deca-2,4-dienoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathways of ethyl (2E,4Z)-deca-2,4-dienoate, the iconic aroma compound of pears. This document provides a comprehensive overview of the enzymatic reactions, precursor molecules, and genetic regulation involved in the formation of this commercially significant ester. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in flavor science, agriculture, and biotechnology.

The Core Biosynthetic Pathway: From Fatty Acids to Flavor

The characteristic aroma of ripe pears, largely attributed to ethyl deca-2,4-dienoate, originates from the fatty acid metabolism pathway, specifically the lipoxygenase (LOX) pathway. This multi-step enzymatic cascade transforms long-chain unsaturated fatty acids into a variety of volatile compounds, including the C10 ester responsible for the pear-like scent.

The biosynthesis can be broadly divided into four key stages:

  • Lipolysis: The process begins with the release of unsaturated fatty acids, primarily linoleic acid (C18:2) and linolenic acid (C18:3), from membrane lipids by the action of lipases.

  • Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of these polyunsaturated fatty acids to form hydroperoxy fatty acids.

  • Cleavage: Hydroperoxide lyase (HPL) then cleaves the hydroperoxy fatty acids into shorter-chain aldehydes and oxo-acids.

  • Esterification: Finally, the resulting acyl-CoA molecules are esterified with ethanol (B145695) by alcohol acyltransferase (AAT) to produce this compound.

Biosynthesis_of_Ethyl_Deca_2_4_dienoate cluster_0 Fatty Acid Metabolism (LOX Pathway) Membrane_Lipids Membrane Lipids Unsaturated_Fatty_Acids Linoleic Acid (C18:2) Linolenic Acid (C18:3) Membrane_Lipids->Unsaturated_Fatty_Acids Lipase Hydroperoxy_Fatty_Acids Hydroperoxy Fatty Acids Unsaturated_Fatty_Acids->Hydroperoxy_Fatty_Acids Lipoxygenase (LOX) Aldehydes_Oxoacids Short-chain Aldehydes & Oxo-acids Hydroperoxy_Fatty_Acids->Aldehydes_Oxoacids Hydroperoxide Lyase (HPL) Acyl_CoA Decanoyl-CoA Aldehydes_Oxoacids->Acyl_CoA β-oxidation Ethyl_Deca_2_4_dienoate Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester) Acyl_CoA->Ethyl_Deca_2_4_dienoate Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->Ethyl_Deca_2_4_dienoate

Figure 1: Overview of the lipoxygenase (LOX) pathway for the biosynthesis of this compound in pear.

Quantitative Data on Precursors and Products

The concentration of both the fatty acid precursors and the final ester product varies significantly between different pear cultivars and is influenced by factors such as ripening stage and storage conditions.

Table 1: Fatty Acid Composition in the Flesh of 'Nanguoli' Pear (Pyrus ussuriensis)

Fatty AcidChemical FormulaConcentration (%)
Palmitic AcidC16:04.59
Linoleic AcidC18:222.81
Oleic AcidC18:115.87

Data adapted from a study on 'Nanguoli' pear fruits.

Table 2: Evolution of Linoleic and Linolenic Acid Content in 'Nanguoli' Pear Fruit Tissue Supplemented with Precursors

TreatmentLinoleic Acid (%)Linolenic Acid (%)
ControlNot specifiedNot specified
Linoleic Acid Supplementation3.13% increaseNot specified
Linolenic Acid SupplementationNot specified3.27% increase

This data demonstrates the uptake and potential conversion of supplemented fatty acids within pear tissue.[1]

Table 3: Concentration of this compound in Different Pear Cultivars

Pear CultivarSpeciesThis compound Concentration (µg/kg)
BartlettPyrus communisHigh (specific value not consistently reported)
StarkrimsonPyrus communisModerate
NanguoliPyrus ussuriensisLow

Concentrations are generally reported qualitatively or vary significantly between studies. 'Bartlett' pears are consistently noted for their high levels of this ester.

Key Enzymes and Their Regulation

The biosynthesis of this compound is orchestrated by a series of key enzymes whose expression and activity are tightly regulated.

  • Lipoxygenase (LOX): Initiates the pathway by oxidizing unsaturated fatty acids. Pear genomes contain a large family of LOX genes, with specific isoforms likely having distinct roles in development and aroma formation.[2]

  • Hydroperoxide Lyase (HPL): Responsible for the cleavage of hydroperoxides into aldehydes. The activity of HPL is a critical determinant of the types of volatile compounds produced.

  • Alcohol Dehydrogenase (ADH): Reduces aldehydes to their corresponding alcohols, providing the alcohol substrate for esterification.

  • Alcohol Acyltransferase (AAT): Catalyzes the final step of ester formation. AAT enzymes exhibit substrate specificity for both the acyl-CoA and alcohol moieties, thus playing a crucial role in determining the final ester profile. The expression of AAT genes, such as MdAAT1, is often upregulated during fruit ripening and is influenced by ethylene.[3]

The expression of these key enzyme-encoding genes is influenced by developmental cues and phytohormones, particularly ethylene, which is a key regulator of ripening in climacteric fruits like pears.

Experimental Protocols

Analysis of Volatile Compounds by HS-SPME-GC-MS

This method is widely used for the identification and quantification of volatile compounds, including this compound, in pear fruit.

Workflow:

GCMS_Workflow Sample_Prep 1. Sample Preparation (Homogenization of pear tissue) HS_SPME 2. Headspace Solid-Phase Microextraction (HS-SPME) Sample_Prep->HS_SPME Incubation GC_MS 3. Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Desorption Data_Analysis 4. Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Mass Spectra

Figure 2: General workflow for the analysis of volatile compounds in pear using HS-SPME-GC-MS.

Methodology:

  • Sample Preparation: Homogenize a known weight of pear tissue (e.g., 5 g) in a sealed vial. An internal standard can be added for quantification.

  • HS-SPME: Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 min) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., 250°C).

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical temperature program starts at 40°C, holds for a few minutes, then ramps up to a final temperature of around 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of, for example, 35-350 amu.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST). Quantify the compounds by comparing their peak areas to that of the internal standard.[4][5]

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol is essential for studying the expression levels of genes involved in the biosynthesis of this compound.

Methodology:

  • RNA Extraction:

    • Grind frozen pear tissue to a fine powder in liquid nitrogen.

    • Use a suitable RNA extraction method, such as a CTAB-based protocol or a commercial kit, to isolate total RNA. It is crucial to remove polysaccharides and polyphenols which are abundant in pear tissue and can inhibit downstream applications.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design and validate primers for the target genes (LOX, HPL, ADH, AAT) and suitable reference genes (e.g., Actin, GAPDH, EF1α) for normalization.

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix.

    • A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.[6]

Lipoxygenase (LOX) Enzyme Assay

This spectrophotometric assay measures the activity of LOX by monitoring the formation of conjugated dienes.

Methodology:

  • Enzyme Extraction: Homogenize pear tissue in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0) and centrifuge to obtain a crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing the enzyme extract and a substrate solution of linoleic acid in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides with conjugated dienes.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide product.[7]

Hydroperoxide Lyase (HPL) Enzyme Assay

This assay measures the activity of HPL by monitoring the decrease in the concentration of its hydroperoxide substrate.

Methodology:

  • Enzyme Extraction: Prepare a crude enzyme extract from pear tissue as described for the LOX assay.

  • Substrate Preparation: Prepare a solution of 13-hydroperoxy-linolenic acid (13-HPOT).

  • Assay Mixture: Combine the enzyme extract with the 13-HPOT substrate in a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • Measurement: Monitor the decrease in absorbance at 234 nm, which indicates the cleavage of the hydroperoxide.

  • Calculation: Calculate the enzyme activity based on the rate of substrate consumption.[8]

Alcohol Acyltransferase (AAT) Enzyme Assay (Adapted from Apricot Fruit Protocol)

This radiometric or spectrophotometric assay measures the formation of the ester product.

Methodology:

  • Enzyme Extraction: Prepare a crude enzyme extract from pear tissue.

  • Assay Mixture: Combine the enzyme extract with a reaction mixture containing an alcohol substrate (e.g., ethanol) and an acyl-CoA substrate (e.g., decanoyl-CoA) in a suitable buffer. For a radiometric assay, a radiolabeled substrate (e.g., [14C]acetyl-CoA) can be used.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.

  • Extraction and Measurement: Stop the reaction and extract the formed esters with an organic solvent (e.g., hexane). The amount of ester can be quantified by gas chromatography or, in the case of a radiometric assay, by liquid scintillation counting.

  • Calculation: Determine the enzyme activity based on the amount of ester produced per unit of time.[3]

Future Perspectives

A deeper understanding of the this compound biosynthetic pathway opens up several avenues for future research and application. Metabolic engineering strategies could be employed to enhance the flavor profiles of existing pear cultivars or to produce this valuable aroma compound in microbial systems. Furthermore, a detailed knowledge of the regulatory mechanisms can aid in developing agricultural practices that optimize the flavor development in pears during growth and post-harvest storage. The protocols and data presented in this guide provide a solid foundation for researchers to explore these exciting possibilities.

References

Spectroscopic Analysis of Ethyl Deca-2,4-dienoate Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of the four geometric isomers of ethyl deca-2,4-dienoate: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows for the characterization of these important flavor and fragrance compounds.

This compound is a key aroma component found in fruits like pears and apples.[1] The stereochemistry of the double bonds at positions 2 and 4 significantly influences its sensory properties. Therefore, the accurate spectroscopic identification and differentiation of its four geometric isomers are crucial for quality control in the food and fragrance industries, as well as for research in chemical ecology and drug development where specific isomers may exhibit distinct biological activities.

Data Presentation

The following tables summarize the key spectroscopic data for the four isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Coupling Constants in Hz)

The ¹H NMR spectra of the four isomers show distinct differences in the chemical shifts and coupling constants of the olefinic protons (H2, H3, H4, and H5), which are diagnostic for the stereochemistry of the double bonds.[2]

Proton(2E,4E)(2E,4Z)(2Z,4E)(2Z,4Z)
H2 7.25 (dd, J=15.4, 10.1)7.55 (dd, J=15.4, 11.0)5.81 (d, J=11.4)5.61 (d, J=11.4)
H3 6.18 (dd, J=15.4, 10.1)6.04 (m)6.12 (m)6.04 (m)
H4 6.16 (dd, J=15.4, 10.1)6.12 (m)7.55 (dd, J=15.4, 11.0)7.55 (dd, J=15.4, 11.0)
H5 6.04 (m)5.95 (m)5.82 (m)5.81 (m)
-OCH₂CH₃ 4.18 (q, J=7.1)4.18 (q, J=7.1)4.18 (q, J=7.1)4.18 (q, J=7.1)
-OCH₂CH₃ 1.28 (t, J=7.1)1.28 (t, J=7.1)1.28 (t, J=7.1)1.28 (t, J=7.1)
-CH₂- (C6) 2.15 (q, J=7.2)2.25 (q, J=7.2)2.15 (q, J=7.2)2.25 (q, J=7.2)
-(CH₂)₃- (C7-9) 1.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)
-CH₃ (C10) 0.90 (t, J=7.0)0.90 (t, J=7.0)0.90 (t, J=7.0)0.90 (t, J=7.0)

Note: Data extracted from Kralj Cigic et al. (2002).[2] 'm' denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Comprehensive experimental ¹³C NMR data is primarily available for the most common (2E,4Z) isomer. The chemical shifts of the olefinic carbons are particularly sensitive to the isomeric form.

Carbon(2E,4Z)(2E,4E) (Predicted)(2Z,4E) (Predicted)(2Z,4Z) (Predicted)
C1 (-C=O) 166.8~167~166~166
C2 120.5~121~119~118
C3 144.1~145~143~144
C4 129.2~130~128~129
C5 140.8~142~140~141
C6 28.1~28~28~28
C7 31.4~31~31~31
C8 28.9~29~29~29
C9 22.5~22.5~22.5~22.5
C10 14.0~14~14~14
-OCH₂CH₃ 60.1~60~60~60
-OCH₂CH₃ 14.3~14~14~14

Note: Experimental data for the (2E,4Z) isomer obtained from SpectraBase.[3] Predicted values for other isomers are based on general trends in ¹³C NMR of geometric isomers and are for illustrative purposes only. Experimental verification is required.

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands in cm⁻¹)

FTIR spectroscopy is useful for identifying the functional groups present in this compound. The key absorptions are the C=O stretch of the conjugated ester and the C=C stretches of the diene system. While the spectra of the isomers are expected to be broadly similar, minor shifts in the C=C stretching and out-of-plane bending regions may be observed.

Functional Group(2E,4Z)(2E,4E), (2Z,4E), (2Z,4Z) (Expected)
C=O Stretch (conjugated ester) ~1715-1730~1715-1730
C=C Stretch (conjugated diene) ~1640, ~1610~1600-1650
C-O Stretch ~1250, ~1170~1150-1250
=C-H Out-of-plane Bending ~985 (trans), ~730 (cis)Varies depending on substitution pattern
C-H Stretch (sp³) ~2850-2960~2850-2960
C-H Stretch (sp²) ~3010-3040~3010-3040

Note: Data for the (2E,4Z) isomer is based on typical values for conjugated esters. Specific experimental data for all isomers is limited.

Table 4: Mass Spectrometry Data (Key Fragments as m/z)

The mass spectra of the four isomers are expected to be very similar due to their identical molecular weight and elemental composition. Electron ionization (EI) mass spectrometry will likely show a molecular ion peak and characteristic fragmentation patterns related to the ester group and the hydrocarbon chain.

IsomerMolecular Ion (M⁺)Key Fragments (m/z)
All Isomers 196167, 151, 125, 97, 81, 67, 41

Note: Fragmentation patterns are generally not sufficient to distinguish between geometric isomers under standard EI-MS conditions.[4] The listed fragments are based on the NIST database entry for the (E,Z) isomer.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound isomers.

Materials:

  • Sample of this compound isomer or mixture

  • Deuterated chloroform (B151607) (CDCl₃) of high purity

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent signal)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • If using an internal standard, add a small amount of TMS.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to obtain optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule and determine the stereochemistry of the double bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers of this compound and obtain their mass spectra for identification and quantification.

Materials:

  • Sample of this compound isomer or mixture

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)

  • GC-MS system equipped with a capillary column suitable for separating fatty acid esters (e.g., a polar VOCOL or a nonpolar DB-5 column)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 10-100 µg/mL).

    • Transfer the solution to a GC autosampler vial.

  • GC-MS Analysis:

    • Set the GC-MS parameters. A typical temperature program for a VOCOL column could be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5°C/minute.

      • Hold: Maintain at 220°C for 5 minutes.

    • Injector temperature: 250°C.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection mode: Splitless or split, depending on the sample concentration.

    • MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-300.

      • Ion source temperature: 230°C.

      • Transfer line temperature: 280°C.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times of the different isomers.

    • Examine the mass spectrum of each separated peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.

    • For quantitative analysis, a calibration curve with a known standard of at least one isomer is required.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for the identification of key functional groups.

Materials:

  • Sample of this compound isomer

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (for liquid film on salt plates):

  • Sample Preparation:

    • Place a drop of the neat liquid sample onto a clean, dry salt plate.

    • Place a second salt plate on top to create a thin liquid film.

  • FTIR Analysis:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the characteristic absorption bands for the ester carbonyl group, carbon-carbon double bonds, and other functional groups.

    • Compare the peak positions with known values for similar compounds.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_separation Separation & Initial Analysis cluster_structure Structural Elucidation cluster_identification Isomer Identification Sample Sample containing This compound isomers GCMS GC-MS Analysis Sample->GCMS Separation of isomers NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR For pure samples or mixtures FTIR FTIR Spectroscopy Sample->FTIR Functional group analysis Identification Isomer Identification GCMS->Identification Retention times & mass spectra NMR->Identification Chemical shifts & coupling constants FTIR->Identification Confirmatory data

Caption: Workflow for the spectroscopic identification of this compound isomers.

References

An In-Depth Technical Guide on the Olfactory Threshold of Ethyl (2E,4Z)-deca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a volatile organic compound of significant interest in the fields of flavor and fragrance chemistry, food science, and chemical ecology. Its characteristic potent and desirable pear-like aroma makes it a valuable ingredient in numerous consumer products. For researchers, scientists, and professionals in drug development, a thorough understanding of its olfactory threshold is critical for applications ranging from sensory analysis and product formulation to the study of olfactory receptor interactions and the development of novel therapeutics targeting the sense of smell. This technical guide provides a comprehensive overview of the olfactory threshold of ethyl (2E,4Z)-deca-2,4-dienoate, including quantitative data, detailed experimental protocols for its determination, and the underlying biochemical signaling pathways.

Quantitative Olfactory Threshold Data

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. This value is a crucial parameter in sensory science and is influenced by the medium in which it is measured (e.g., air or water) and the specific methodology employed for its determination.

A frequently cited olfactory detection threshold for ethyl (2E,4Z)-deca-2,4-dienoate is 100 parts per billion (ppb).[1][2] This value highlights the compound's high potency as an odorant. For context, this is equivalent to 0.00001%.[1]

CompoundOlfactory ThresholdMediumReference
Ethyl (2E,4Z)-deca-2,4-dienoate100 ppbNot Specified[1][2]

Note: The medium in which this threshold was determined is not consistently specified in the available literature. For precise applications, it is recommended to determine the threshold under the specific conditions of interest.

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds requires rigorous and standardized methodologies to ensure the reliability and reproducibility of the results. The most common techniques involve sensory analysis by trained panelists in conjunction with analytical instrumentation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This method allows for the determination of the odor activity of individual volatile compounds in a complex mixture.

Aroma Extract Dilution Analysis (AEDA) is a common GC-O method used to determine the Flavor Dilution (FD) factor of an odorant, which is related to its odor potency.[4][5]

Detailed Methodology for AEDA:

  • Sample Preparation: An extract of the sample containing ethyl (2E,4Z)-deca-2,4-dienoate is prepared. For food or beverage samples, this may involve solvent extraction or solid-phase microextraction (SPME).

  • Serial Dilution: The initial extract is serially diluted with a suitable solvent to create a series of samples with decreasing concentrations of the analyte.[5]

  • GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port where a trained panelist assesses the odor.[3]

  • Odor Detection: The panelist indicates the retention time at which an odor is detected and provides a description of the odor.

  • FD Factor Determination: The FD factor is defined as the highest dilution at which the odor of the compound is still detectable by the panelist.[4]

Sensory Analysis: Forced-Choice Ascending Concentration Series

This method, often guided by standards such as ASTM E679, is a fundamental technique in sensory science for determining detection and recognition thresholds.[6][7][8]

Detailed Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarization with the specific odorant and the testing procedure to ensure consistency.

  • Sample Preparation: A series of solutions of ethyl (2E,4Z)-deca-2,4-dienoate are prepared in an appropriate solvent (e.g., water or ethanol) at increasing concentrations.

  • Presentation: Panelists are presented with a set of three samples (a triad), where two are blanks (solvent only) and one contains the odorant at a specific concentration. This is known as a three-alternative forced-choice (3-AFC) test.[9]

  • Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

  • Threshold Determination: The individual threshold for each panelist is typically defined as the concentration at which they can correctly identify the odorant-containing sample in a certain number of consecutive presentations. The group threshold is then calculated from the individual thresholds, often as the geometric mean.

Signaling Pathway for Odor Perception

The perception of odors, including that of ethyl (2E,4Z)-deca-2,4-dienoate, is initiated by the interaction of the odorant molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[1][10][11]

The binding of an odorant to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein, typically the olfactory-specific G-protein, Gαolf.[1][11] This initiates a signaling cascade:

  • Activation of Adenylyl Cyclase: The activated Gαolf subunit binds to and activates adenylyl cyclase type III (ACIII).[1][11]

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][11]

  • Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[1][11]

  • Depolarization: The opening of CNG channels allows for the influx of cations (primarily Ca2+ and Na+), leading to the depolarization of the olfactory sensory neuron's membrane.[1][11]

  • Signal Transduction to the Brain: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.[12]

Olfactory_Signaling_Pathway Odorant Ethyl (2E,4Z)-deca-2,4-dienoate OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Binds and Opens Depolarization Depolarization CNG_channel->Depolarization Cation Influx Cations Ca²⁺, Na⁺ Signal Signal to Brain Depolarization->Signal

Caption: Olfactory Signal Transduction Pathway.

Experimental Workflow for Analysis

A typical experimental workflow for the analysis of ethyl (2E,4Z)-deca-2,4-dienoate in a sample, such as a fruit matrix, involves several key steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Homogenization Sample Homogenization Extraction Volatile Extraction (e.g., SPME, SAFE) Homogenization->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Identification & Quantification GC_O Gas Chromatography- Olfactometry (GC-O) Extraction->GC_O Odor Characterization Quantification Quantification GC_MS->Quantification Sensory Sensory Evaluation GC_O->Sensory OAV Odor Activity Value (OAV) Calculation Quantification->OAV Sensory->OAV

Caption: Experimental Workflow for Aroma Analysis.

This workflow illustrates the process from preparing a sample, through instrumental analysis for both chemical identification and sensory characterization, to the final data analysis which can include calculating the Odor Activity Value (OAV). The OAV is a measure of the importance of a single compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor threshold.

Conclusion

The olfactory threshold of ethyl (2E,4Z)-deca-2,4-dienoate is a key parameter for its application and study. While a value of 100 ppb is commonly reported, a comprehensive understanding requires consideration of the methodologies used for its determination. The combination of instrumental analysis, particularly GC-O, and standardized sensory evaluation methods provides a robust framework for accurately determining this value. Furthermore, knowledge of the underlying G-protein coupled receptor signaling pathway provides a molecular basis for understanding how this potent pear-like aroma is perceived. The experimental workflow outlined in this guide serves as a practical template for researchers engaged in the analysis of this and other important volatile flavor and fragrance compounds.

References

literature review of ethyl deca-2,4-dienoate in food chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Deca-2,4-dienoate in Food Chemistry

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a crucial flavor and fragrance compound found naturally in a variety of fruits and fermented beverages.[1][2][3] It is a fatty acid ethyl ester recognized for its characteristic potent aroma of ripe Bartlett pears.[4][5] As a volatile organic compound, it significantly contributes to the sensory profile of many food products. This guide provides a comprehensive review of its chemistry, occurrence, sensory properties, formation pathways, and analytical determination for researchers and professionals in food science and flavor chemistry.

Occurrence and Sensory Properties

This compound is a key aroma constituent in several foods, defining their characteristic fruity notes.

Natural Occurrence

The ester is predominantly found in pome fruits and some fermented products. Its presence is a key indicator of the aromatic quality of these foods.

Table 1: Natural Occurrence of this compound in Foods

Food Item Reference(s)
Apples [1][2][4]
Bartlett Pears [1][2][3][4]
Concord Grapes [1][2][3]
Quince [1][2][4]
Pear Brandy [1][2][4]
Beer [1][3]
Durian (Durio zibethinus) [4]
Spineless Monkey Orange [4]

| Euglena gracilis (alga) |[4][6] |

Sensory Profile

The sensory perception of this compound is highly concentration-dependent, ranging from fruity and green to distinctly pear-like.

Table 2: Sensory Profile and Detection Thresholds of this compound

Attribute Description Reference(s)
Odor Intense green, fruity, apple- and pear-like with waxy, tropical nuances. [1][3][5][7]
Flavor Juicy, ripe Bartlett pear, sweet, very fruity with tropical and waxy notes. [1][4][5][8]
Taste Threshold (5 ppm) Ripe pear, green fruity, waxy apple, tropical notes, fatty golden delicious apple fleshy. [4]
Taste Threshold (20 ppm) Green, fruity, apple and pear with waxy tropical nuances. [4]

| Detection Threshold | 100 ppb (parts-per-billion) in water. |[9] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its analysis and application in food systems.

Table 3: Physicochemical Properties of Ethyl (2E,4Z)-deca-2,4-dienoate

Property Value Reference(s)
Chemical Formula C₁₂H₂₀O₂ [1][6][7][9]
Molecular Weight 196.29 g/mol [1][6][7][8]
CAS Number 3025-30-7 [1][6]
FEMA Number 3148 [4][5][6]
Appearance Colorless to slightly yellow liquid [1][7][8]
Melting Point -60 °C [4][9][10]
Boiling Point 70-72 °C @ 0.05 mmHg [1][2][4]
Density 0.905 - 0.920 g/mL at 20-25 °C [1][4][10]
Refractive Index (n²⁰/D) ~1.486 [1][4][10]
Flash Point 113 °C (235 °F) [2][9]
Solubility in Water 8.588 mg/L (estimated) [2]

| Log P (Octanol-Water) | 4.4 - 4.61 |[1][8][9] |

Formation and Synthesis Pathways

This compound can be formed through natural biochemical pathways in plants and microorganisms or synthesized for commercial use as a flavoring agent.

Natural Formation

In plants and during fermentation, the ester is typically formed via the esterification of deca-2,4-dienoic acid with ethanol. The precursors, such as linoleic and linolenic acids, can be converted into hydroperoxides by lipoxygenase enzymes. These hydroperoxides are then cleaved by hydroperoxide lyase to form aldehydes, which can be further oxidized to carboxylic acids and subsequently esterified.

Biotechnological Synthesis

A recognized biotechnological route involves the enzymatic transesterification of glycerides rich in deca-2,4-dienoic acid with ethanol.[4] Stillingia oil, which contains about 5% of the required acid in glyceride form, is a common substrate.[4] Lipases, such as Novozym 435 from Candida antarctica, are used to catalyze the reaction.[3][4][11]

G cluster_reactants Reactants cluster_process Process cluster_products Products Stillingia_Oil Stillingia Oil (Deca-2,4-dienoic acid glycerides) Reaction Enzymatic Transesterification Stillingia_Oil->Reaction Ethanol Natural Ethanol Ethanol->Reaction Enzyme Lipase Catalyst (e.g., Novozym 435) Enzyme->Reaction Catalyzes Pear_Ester This compound (Pear Ester) Reaction->Pear_Ester Glycerol Glycerol (Byproduct) Reaction->Glycerol

Caption: Biotechnological synthesis of Pear Ester.

Chemical Synthesis

The primary chemical synthesis route starts from (Z)-1-heptenyl bromide. This compound is reacted with lithium and copper iodide to form a 1-heptenyllithium cuprate (B13416276) complex. Subsequent reaction with ethyl propiolate yields a mixture of isomers, predominantly the desired ethyl (2E,4Z)-deca-2,4-dienoate (around 95%), which is then purified by fractional distillation.[1][3][4][9]

G Reactant1 (Z)-1-Heptenyl Bromide Intermediate Lithium Di-(Z)-1- heptenylcuprate Reactant1->Intermediate Step1_reagents 1. Lithium 2. Copper Iodide Step1_reagents->Intermediate Product_Mix Mixture of Isomers (~95% 2E,4Z) Intermediate->Product_Mix Reactant2 Ethyl Propiolate Reactant2->Product_Mix Purification Fractional Distillation Product_Mix->Purification Final_Product Pure Ethyl (2E,4Z)-deca-2,4-dienoate Purification->Final_Product

Caption: Common chemical synthesis pathway for Pear Ester.

Analytical Methodologies

Accurate identification and quantification of this compound and its isomers in complex food matrices require sophisticated analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used method for the analysis of volatile compounds like pear ester.[12][13] It offers excellent separation and definitive identification based on mass spectra.

This protocol is a generalized procedure based on common practices for volatile ester analysis in food matrices.[12][14][15]

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Homogenize a representative sample of the food or beverage.

    • Place a known amount (e.g., 5 g) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatiles.

    • Spike with an appropriate internal standard (e.g., d₅-ethyl deca-2,4-dienoate or ethyl nonanoate) for quantification.

    • Seal the vial and equilibrate at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes with agitation.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Injection: Thermally desorb the SPME fiber in the GC injection port (e.g., at 250 °C) in splitless mode.

    • GC Column: Use a capillary column suitable for volatile compound separation, such as a VOCOL or a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12][14]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

    • Quantify the compound using the ratio of its peak area to that of the internal standard, referencing a calibration curve prepared with standards in a model matrix.

G Sample Food/Beverage Sample Prep Sample Preparation (Homogenization, Salting, Internal Standard Spiking) Sample->Prep SPME Headspace SPME (Adsorption of Volatiles) Prep->SPME Desorption Thermal Desorption (GC Inlet) SPME->Desorption GC GC Separation (Capillary Column) Desorption->GC MS MS Detection (EI, Mass Spectrum Acquisition) GC->MS Data Data Processing MS->Data ID Compound Identification (Retention Time, Mass Spectrum) Data->ID Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration ID->Result Quant->Result

Caption: General workflow for GC-MS analysis of Pear Ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for separating the different geometrical isomers of this compound. A notable method involves using a nonpolar reversed-phase column (e.g., C18) with a mobile phase containing silver ions (Ag-HPLC), which interact differently with the double bonds of the isomers, enabling their separation.[12]

Regulatory Status and Applications

This compound is listed as a flavoring agent by major regulatory bodies, including the U.S. FEMA (Flavor and Extract Manufacturers Association) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6] In the United States, it is considered Generally Recognized as Safe (GRAS) for use in food.[2] Its primary application is to impart or enhance pear, apple, and other fruity notes in beverages, baked goods, candies, and dairy products.[4][5][8] It is also used in fragrances for its fresh, fruity character.[1][3]

Conclusion

This compound is a cornerstone of pear and apple flavors in the food industry. Its unique sensory profile, well-understood physicochemical properties, and established synthesis routes make it a valuable tool for flavor chemists. The continued development of analytical methods, particularly for isomer-specific quantification, allows for better quality control and a deeper understanding of its role in the complex aroma profiles of natural and processed foods. This guide provides a foundational understanding for researchers and professionals working with this important flavor compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Products of Ethyl Deca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available through extensive searches does not provide specific experimental data on the thermal stability and degradation products of ethyl deca-2,4-dienoate. This guide is therefore based on established principles of organic chemistry, findings for structurally similar compounds such as other unsaturated and conjugated esters, and standard analytical methodologies. The degradation pathways and specific products described herein are proposed based on these principles and should be considered hypothetical until confirmed by experimental studies on this compound.

Introduction

This compound is an unsaturated ester recognized for its characteristic pear-like aroma, leading to its common use as a flavor and fragrance agent. Its chemical structure, featuring a conjugated diene system, is crucial to its sensory properties but also influences its chemical reactivity and thermal stability. Understanding the behavior of this compound under thermal stress is critical for its application in food processing, pharmaceutical formulations, and other areas where it may be subjected to elevated temperatures. This guide provides a comprehensive overview of the theoretical thermal stability of this compound, its potential degradation pathways, and the analytical methods used to study these processes.

Thermal Stability Profile

The thermal stability of an organic compound is intrinsically linked to its molecular structure. For this compound, the presence of two conjugated double bonds in the acyl chain is a key determinant of its stability. Generally, polyunsaturated esters are less thermally stable than their saturated or monounsaturated counterparts due to the increased reactivity of the double bonds and the allylic positions.

Key Structural Features Influencing Stability:

  • Conjugated Diene System: The conjugated π-system provides some resonance stabilization. However, it also creates sites susceptible to polymerization and oxidation reactions, particularly at elevated temperatures.

  • Ester Functional Group: The ester linkage itself can be a point of thermal degradation, typically through pathways like pyrolysis.

  • Allylic Protons: The protons on the carbons adjacent to the double bonds are susceptible to abstraction, which can initiate radical-mediated degradation pathways, especially in the presence of oxygen.

While specific decomposition temperatures for this compound are not documented in the reviewed literature, it is anticipated that its thermal degradation would commence at temperatures relevant to food processing and certain chemical manufacturing conditions.

Proposed Thermal Degradation Pathways and Products

Based on the chemistry of similar unsaturated esters, the thermal degradation of this compound is likely to proceed through several competing pathways, including pyrolytic elimination, oxidation, and polymerization.

Pyrolytic Degradation (Inert Atmosphere)

In the absence of oxygen, the primary thermal degradation pathway for many esters is a unimolecular elimination reaction that proceeds through a six-membered ring transition state, often referred to as a cis-elimination or an Ei reaction. For ethyl esters, this typically yields ethylene (B1197577) and the corresponding carboxylic acid.

  • Proposed Reaction: this compound → Ethylene + Deca-2,4-dienoic acid

At higher temperatures, the resulting deca-2,4-dienoic acid could undergo further decarboxylation to produce nona-1,3-diene.

Oxidative Degradation

In the presence of oxygen, the degradation of unsaturated esters is significantly accelerated via autoxidation. This free-radical chain reaction is initiated at the allylic positions.

  • Initiation: Formation of a radical at a carbon atom adjacent to the double bonds.

  • Propagation: The radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new radical.

  • Decomposition of Hydroperoxides: The hydroperoxides formed are unstable at elevated temperatures and can decompose to form a variety of smaller, volatile compounds.

Potential Oxidative Degradation Products:

The decomposition of hydroperoxides is complex and can lead to a wide array of products, including:

  • Aldehydes and Ketones: Cleavage of the carbon-carbon double bonds can result in the formation of shorter-chain aldehydes and ketones. Given the structure of this compound, potential products could include hexanal, 2-butenal, and various other carbonyl compounds. The anecdotal report of a "hexanal odor" from degraded pear ester suggests this is a plausible pathway.

  • Shorter-Chain Carboxylic Acids and Esters: Further oxidation can lead to the formation of smaller acids and esters.

  • Volatile Organic Compounds (VOCs): A complex mixture of smaller volatile molecules is expected.

Polymerization

The conjugated diene system in this compound makes it susceptible to polymerization reactions at elevated temperatures, which would lead to the formation of higher molecular weight, non-volatile residues.

The proposed degradation pathways are visualized in the following diagram:

G Proposed Thermal Degradation Pathways of this compound cluster_main cluster_pyrolysis Pyrolytic Degradation (Inert Atmosphere) cluster_oxidation Oxidative Degradation (Presence of Oxygen) cluster_polymerization Polymerization ethyl_deca This compound ethylene Ethylene ethyl_deca->ethylene Pyrolysis deca_acid Deca-2,4-dienoic Acid ethyl_deca->deca_acid Pyrolysis hydroperoxides Hydroperoxides ethyl_deca->hydroperoxides Autoxidation polymers High Molecular Weight Polymers ethyl_deca->polymers Thermal Polymerization nona_diene Nona-1,3-diene deca_acid->nona_diene Decarboxylation aldehydes_ketones Aldehydes & Ketones (e.g., Hexanal) hydroperoxides->aldehydes_ketones Decomposition short_acids_esters Shorter-chain Acids & Esters hydroperoxides->short_acids_esters Decomposition

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols for Thermal Stability Analysis

To experimentally determine the thermal stability and degradation products of this compound, a combination of analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to study the mass loss of the sample as a function of temperature.

Methodology:

  • A small, precise amount of this compound (typically 5-10 mg) is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which significant mass loss begins (onset of decomposition) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small amount of this compound is hermetically sealed in a DSC pan.

  • The sample pan and an empty reference pan are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram shows endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during pyrolysis.

Methodology:

  • A microgram-scale amount of this compound is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis).

  • The degradation products (pyrolysates) are swept by a carrier gas directly into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

The workflow for these experimental protocols is illustrated below:

G Experimental Workflow for Thermal Analysis cluster_sample cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pygcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) sample This compound Sample tga_instrument TGA Instrument sample->tga_instrument dsc_instrument DSC Instrument sample->dsc_instrument py_instrument Pyrolyzer sample->py_instrument tga_data Mass Loss vs. Temperature Data tga_instrument->tga_data tga_result Decomposition Temperature Range tga_data->tga_result dsc_data Heat Flow vs. Temperature Data dsc_instrument->dsc_data dsc_result Thermal Transition Temperatures (Melting, Boiling, Decomposition) dsc_data->dsc_result gcms_instrument GC-MS System py_instrument->gcms_instrument gcms_data Chromatogram & Mass Spectra gcms_instrument->gcms_data gcms_result Identification of Degradation Products gcms_data->gcms_result

Caption: A typical experimental workflow for the thermal analysis of a volatile compound.

Summary of Expected Data

The following tables summarize the type of quantitative data that would be obtained from the experimental protocols described above. The values provided are for illustrative purposes only, as no experimental data for this compound has been found.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterMethodAtmosphereHypothetical Value
Onset of Decomposition (Tonset)TGANitrogen200 - 250 °C
Temperature of Max. Decomposition RateTGA/DTGNitrogen280 - 320 °C
Onset of Oxidation (Tonset)TGAAir150 - 200 °C
Exothermic Decomposition PeakDSCAir220 - 260 °C

Table 2: Potential Degradation Products of this compound Identified by Py-GC-MS

Degradation PathwayPotential Products
Pyrolysis Ethylene, Deca-2,4-dienoic acid, Nona-1,3-diene
Oxidative Degradation Hexanal, 2-Butenal, Acetaldehyde, Acetic acid, Propanal, other short-chain aldehydes, ketones, and acids
Polymerization Non-volatile oligomers/polymers

Conclusion

Solubility Profile of Ethyl Deca-2,4-dienoate in Ethanol and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl deca-2,4-dienoate, a key fragrance and flavoring agent, in two common solvents: ethanol (B145695) and water. Understanding the solubility of this compound is critical for its application in various formulations, including pharmaceutical preparations, food and beverage manufacturing, and perfumery. This document collates available quantitative data, details relevant experimental protocols for solubility determination, and presents a logical workflow for such experimental procedures.

Core Data Presentation: Quantitative Solubility

SolventSolubility ValueMethod/Source
Water7.12 mg/LBedoukian Research Inc.[1]
Water8.588 mg/LEstimated[2]
Waterlog10(S) = -3.42 (mol/L)Crippen Method
EthanolSolubleQualitative statement[3][4]
AlcoholSoluble @ 1%Ambiguous qualitative statement[1]
MethanolSlightly SolubleQualitative statement[5]

It is important to note that the term "soluble" in a qualitative context does not imply infinite solubility and should be interpreted with caution. For precise formulation work, experimental determination of the solubility limit in ethanol is strongly recommended.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, standardized methods can be readily applied. The following protocols are based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD), and general laboratory practices for solubility measurement.

Determination of Water Solubility (Based on OECD Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility for substances with low solubility: the Column Elution Method and the Flask Method.[6][7][8] Given the low reported solubility of this compound in water, the Column Elution Method is highly suitable.

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

  • Chromatography column with a temperature control jacket.

  • Inert support material (e.g., glass beads, silica (B1680970) gel).

  • Metering pump for precise flow rate control.

  • Fraction collector.

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer).

Procedure:

  • Preparation of the Column:

    • Thoroughly clean and dry the chromatography column.

    • Prepare the column packing material by coating the inert support with a known amount of this compound. This can be achieved by dissolving the ester in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

    • Pack the column with the coated support material.

  • Elution:

    • Equilibrate the column to the desired temperature (e.g., 20 °C or 25 °C).

    • Pump distilled or deionized water through the column at a low, constant flow rate. The flow rate should be slow enough to ensure that saturation equilibrium is reached.

  • Sample Collection and Analysis:

    • Collect fractions of the eluate at regular intervals using a fraction collector.

    • Analyze the concentration of this compound in each fraction using a pre-validated analytical method (e.g., HPLC-UV).

  • Determination of Solubility:

    • Plot the concentration of the eluate as a function of the volume eluted.

    • The concentration should initially increase and then reach a stable plateau. The mean concentration of at least five consecutive fractions from the plateau region is taken as the water solubility.

Determination of Ethanol Solubility (Adapted Shake-Flask Method)

For determining the solubility in ethanol, where it is expected to be significantly higher, the Shake-Flask Method is a suitable and widely used technique.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent (ethanol) in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined.

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control.

  • Constant temperature bath or incubator.

  • Flasks with stoppers (e.g., Erlenmeyer flasks).

  • Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solute.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Analytical instrument for quantification (e.g., GC, HPLC).

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of flasks containing a known volume of ethanol. The excess should be clearly visible as undissolved material.

  • Equilibration:

    • Place the flasks in a constant temperature bath and agitate them for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the time required to reach equilibrium (e.g., 24, 48, or 72 hours).

  • Sample Separation:

    • Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with ethanol to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a calibrated analytical method.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is typically expressed in g/L, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both water and ethanol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Select Solvent (Water or Ethanol) B Weigh excess this compound A->B C Add to known volume of solvent in flask B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Allow undissolved solute to settle D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Prepare dilutions of the saturated solution F->G H Quantify concentration using calibrated analytical method (e.g., HPLC, GC) G->H I Calculate solubility (e.g., in g/L or mol/L) H->I

Caption: A generalized workflow for determining the solubility of a compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Ethyl Deca-2,4-dienoate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of ethyl deca-2,4-dienoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound found in various fruits, most notably Bartlett pears, and is widely used as a flavor and fragrance agent.[1][2] The method described herein is applicable to researchers, scientists, and professionals in the food and beverage, fragrance, and drug development industries for quality control and research purposes. This document provides comprehensive experimental procedures, instrument parameters, and data presentation guidelines.

Introduction

This compound (C12H20O2, M.W. 196.29 g/mol ) is a volatile organic compound with several geometric isomers, with the (2E,4Z) and (2E,4E) forms being of significant interest due to their distinct sensory properties.[2][3][4][5] Accurate and reliable analytical methods are crucial for the characterization of this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal technique for the separation and identification of this compound isomers.[1] This protocol outlines a robust GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation

The sample preparation procedure should be adapted based on the matrix. A general protocol for a liquid sample is provided below.

Reagents and Materials:

  • Methanol (B129727) or Ethanol, HPLC grade

  • Hexane, HPLC grade

  • Sodium chloride (for salting out, if necessary)

  • 0.45 µm syringe filters

  • Autosampler vials with inserts

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.[6] From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the desired concentration range.

  • Sample Extraction (for liquid matrices): For aqueous samples, a liquid-liquid extraction may be employed. To 5 mL of the sample, add 5 mL of hexane. Vortex for 2 minutes. Allow the layers to separate. Collect the upper organic layer (hexane). For complex matrices, a solid-phase microextraction (SPME) method may be developed for headspace analysis to minimize matrix effects.

  • Dilution: For samples with high concentrations of this compound, such as essential oils or fragrance formulations, dilute the sample with methanol to bring the analyte concentration within the calibration range.[6] A dilution factor of 100 is a good starting point.[6]

  • Filtration: Filter the prepared standard solutions and sample extracts through a 0.45 µm syringe filter into a GC-MS autosampler vial.[6]

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used. The parameters are based on methods developed for the separation of this compound isomers and related compounds.[1][6]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

Table 1: GC-MS Method Parameters

ParameterValue
GC Column HP-INNOWAX capillary column (60 m x 0.25 mm x 0.25 µm) or VOCOL capillary column[1][6]
Carrier Gas Helium[1][6]
Flow Rate 0.8 - 1.0 mL/min, constant flow[1][6]
Inlet Temperature 250 °C[6]
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial temperature: 40 °C, hold for 6 minRamp 1: 3 °C/min to 100 °C, hold for 5 minRamp 2: 5 °C/min to 230 °C, hold for 10 min[6]
Transfer Line Temp 280 °C[6]
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)[3][7]
Ionization Energy 70 eV[6]
Mass Scan Range 40 - 350 amu
Solvent Delay 5 minutes

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of this compound in the samples can then be determined from this curve. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined.[1]

Mass Spectral Data

The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[3][7] The molecular ion peak is expected at m/z 196.

Table 2: Expected Quantitative Data for this compound

ParameterExpected Value
Molecular Formula C12H20O2[3][5]
Molecular Weight 196.29 g/mol [4][5]
CAS Number (E,Z-isomer) 3025-30-7[3][8]
Retention Index (DB-1) 1482[9]
Key Mass Fragments (m/z) The mass spectrum can be accessed through the NIST WebBook for detailed fragmentation patterns.[3][7] Key fragments should be used for confirmation.

Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Extraction / Dilution (e.g., with Hexane/Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Chromatographic Separation (HP-INNOWAX Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-350) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification (Calibration Curve) TIC->Quantification Report Final Report MassSpectrum->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The outlined sample preparation, instrument parameters, and data analysis procedures are designed to yield high-quality, reproducible results for researchers and industry professionals. Optimization of certain parameters may be necessary depending on the specific instrumentation and sample matrix.

References

Application Note: Quantitative Analysis of Ethyl Deca-2,4-dienoate in Apple Juice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl deca-2,4-dienoate, commonly known as pear ester, is a critical aroma compound found naturally in various fruits, including apples, Bartlett pears, and Concord grapes.[1][2][3][4] Its characteristic fruity and pear-like scent makes it a significant contributor to the overall flavor profile of fruit juices. The accurate quantification of this compound is essential for quality control in the food and beverage industry, enabling producers to monitor flavor consistency, assess fruit ripeness, and optimize processing techniques. This application note details a robust and sensitive method for the quantitative analysis of this compound in apple juice using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method employs HS-SPME, a solvent-free sample preparation technique, to extract and concentrate volatile and semi-volatile organic compounds from the headspace of the apple juice sample.[5][6] The extracted analytes are then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of an internal standard is recommended for accurate quantification, compensating for variations in sample matrix and extraction efficiency.

Experimental Protocol

Materials and Reagents
  • Samples: Apple juice samples

  • Standards: this compound (analytical standard, >95% purity), Internal Standard (IS) solution (e.g., 2-octanol (B43104) or methyl octanoate (B1194180) at 10 µg/mL in ethanol).

  • Reagents: Sodium chloride (NaCl, analytical grade), Deionized water.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber assembly.

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Equipment: SPME fiber holder, heating block or water bath with magnetic stirrer, GC-MS system.

Sample Preparation
  • Transfer 5 mL of the apple juice sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with the screw cap.

  • Gently vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
  • Place the prepared vial in a heating block or water bath set to 40°C.

  • Allow the sample to equilibrate for 15 minutes with continuous magnetic stirring.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-350) for identification.

    • SIM Ions for this compound: m/z 99, 113, 125, 152 (quantification ion underlined).

    • SIM Ion for 2-octanol (IS): m/z 59, 83, 112.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking a model apple juice solution (or deionized water with relevant sugars and acids) with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/L).

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the apple juice samples by applying the peak area ratio to the calibration curve.

Data Presentation

While specific quantitative data for this compound in apple juice is not widely published, the presented methodology is suitable for its determination. The following table provides representative quantitative data for other common esters found in fruit juices, which can be achieved using the described HS-SPME-GC-MS protocol.

AnalyteTypical Concentration Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
This compound N/A ~0.05 ~0.15 >85
Ethyl Butanoate5 - 170.10.390-105
Ethyl Hexanoate4 - 320.050.1588-102
Ethyl Octanoate10 - 500.040.1285-100
Hexyl Acetate100 - 20000.20.692-108
Butyl Acetate50 - 5000.10.390-105

Note: LOD and LOQ for this compound are estimated based on similar compounds and typical instrument performance. Actual values must be determined experimentally.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_data Data Processing sample Apple Juice Sample (5 mL) add_nacl Add NaCl (1.5 g) sample->add_nacl add_is Add Internal Standard add_nacl->add_is seal Seal Vial add_is->seal equilibrate Equilibrate (40°C, 15 min) seal->equilibrate extract Extract with SPME Fiber (40°C, 30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb gc_sep GC Separation desorb->gc_sep ms_detect MS Detection (SIM/Scan) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify logical_relationship analyte This compound (Volatile Ester) hs_spme HS-SPME (Extraction & Concentration) analyte->hs_spme is extracted by matrix Apple Juice (Complex Aqueous Matrix) matrix->hs_spme contains gc Gas Chromatography (Separation) hs_spme->gc introduces sample to ms Mass Spectrometry (Identification & Quantification) gc->ms separates analytes for result Quantitative Result (Concentration in µg/L) ms->result provides data for

References

Application of Ethyl Deca-2,4-dienoate as a Kairomone for Codling Moth (Cydia pomonella)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as the pear ester, is a potent kairomone for the codling moth, Cydia pomonella, a major agricultural pest of pome fruits and walnuts worldwide.[1][2] Unlike sex pheromones that primarily attract males, this pear-derived volatile is a powerful attractant for both male and female codling moths.[1][3] This characteristic makes it an invaluable tool in Integrated Pest Management (IPM) programs, particularly for monitoring and control strategies. Ethyl deca-2,4-dienoate's ability to attract females offers a more direct method for assessing population density and oviposition risk. It can be used alone or in combination with the codling moth sex pheromone, (E,E)-8,10-dodecadien-1-ol (codlemone), to enhance monitoring efficacy, especially in orchards where mating disruption techniques are employed.[3][4]

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound for Cydia pomonella.

Table 1: Field Trap Captures with this compound (DA) and Codlemone (CM) Lures

Lure CompositionMean Total CM Catch per Trap (± SEM)Male:Female RatioOrchard TypeCountryReference
DANot significantly different from CM/DA22:1Nashi Pear (with MD)Australia[3]
CM/DANot significantly different from 10X CM5:1Apple (with MD)Australia[3]
Pheromone (1.0 mg)11.2 ± 4.7-AppleCanada[4]
Kairomone (0.01-10.0 mg)No significant difference across doses-AppleCanada[4]
PH/PE (septum) + AA15.3 ± 2.6 (Total)-Apple/PearUSA[5]
PH/PE (PVC) + AA62.9 ± 8.9 (Total)-Apple/PearUSA[5]
PE/DMNT/LOX + AA35.1 ± 5.9 (Total)-Apple/PearUSA[5]
PH/PE/DMNT/LOX + AA40.8 ± 6.8 (Total)-Apple/PearUSA[5]

*MD: Mating Disruption, PH: Pheromone (Codlemone), PE: Pear Ester (this compound), AA: Acetic Acid, DMNT: (E)-4,8-dimethyl-1,3,7-nonatriene, LOX: Linalool Oxide. Data presented are illustrative and compiled from the cited literature.

Table 2: Electroantennogram (EAG) Responses of Cydia pomonella to this compound

SexMating StatusEAG Response to Et-2E,4Z-DDNotesReference
Male & FemaleVirgin & MatedDose-dependent responseFemales generally showed similar response to higher doses as males.[6]
Male (walnut pop.)VirginHigher sensitivity to codlemone-[6]
FemaleVirgin & MatedLess sensitive to codlemone than males-[6]

*Et-2E,4Z-DD: Ethyl (2E,4Z)-deca-2,4-dienoate.

Experimental Protocols

Electroantennography (EAG)

This protocol outlines the general procedure for measuring the antennal response of Cydia pomonella to this compound.

3.1.1 Materials

  • Cydia pomonella moths (males and females, virgin and mated)

  • Ethyl (2E,4Z)-deca-2,4-dienoate (high purity)

  • Solvent (e.g., hexane)

  • EAG system (micromanipulators, electrodes, amplifier, air stimulus controller)

  • Dissecting microscope

  • Filter paper strips or Pasteur pipettes for odor delivery

  • Saline solution (e.g., Ringer's solution)

3.1.2 Protocol

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in the chosen solvent. A typical range would be from 0.01 ng/µl to 100 ng/µl. A solvent-only control is essential.

  • Antenna Preparation:

    • Immobilize a moth (e.g., in a pipette tip with the head protruding).

    • Under a dissecting microscope, carefully excise one antenna at the base.

    • Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Recording:

    • Position the antenna in a continuous, purified air stream.

    • Introduce the odor stimulus by placing a filter paper strip treated with the test solution into the air stream for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antennal potential using the EAG system.

    • Allow sufficient time between stimuli for the antenna to recover.

    • Present the stimuli in a randomized order, including the solvent control.

  • Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each stimulus. Normalize the responses by subtracting the response to the solvent control. Generate dose-response curves to determine the sensitivity of the antennae to this compound.

Wind Tunnel Bioassay

This protocol describes a method for evaluating the behavioral response of Cydia pomonella to this compound in a controlled laboratory setting.

3.2.1 Materials

  • Wind tunnel (e.g., 2 m long, 60 cm wide, 60 cm high) with controlled airflow, temperature, humidity, and light.

  • Cydia pomonella moths (typically 2-3 day old virgin males or females).

  • Ethyl (2E,4Z)-deca-2,4-dienoate lures (e.g., rubber septa loaded with a specific dose).

  • Solvent-only control lures.

  • Video recording equipment.

3.2.2 Protocol

  • Wind Tunnel Conditions: Set the wind tunnel parameters to mimic natural conditions for codling moth activity (e.g., wind speed of 20-30 cm/s, temperature of 20-25°C, dim red light for nocturnal activity).

  • Moth Acclimation: Place individual moths in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes before the trial.

  • Lure Placement: Position the lure containing this compound at the upwind end of the wind tunnel.

  • Moth Release: Release a single moth at the downwind end of the tunnel.

  • Behavioral Observation: Record the moth's flight behavior for a set period (e.g., 3-5 minutes). Key behaviors to quantify include:

    • Activation: Time to initiate flight.

    • Upwind flight: Sustained flight towards the odor source.

    • Casting/Zigzagging: Characteristic flight pattern within the odor plume.

    • Source contact: Landing on or near the lure.

  • Replication and Control: Repeat the assay with a sufficient number of moths for each treatment. Conduct control trials using a solvent-only lure. Randomize the presentation of treatments.

  • Data Analysis: Analyze the percentage of moths exhibiting each behavior and the latency to perform them. Compare the responses to the kairomone lure with the control.

Field Trapping

This protocol provides a general framework for conducting field trials to evaluate the effectiveness of this compound as a lure for monitoring Cydia pomonella.

3.3.1 Materials

  • Traps (e.g., delta traps, bucket traps).

  • Lures containing this compound at various doses.

  • Control lures (blank septa).

  • Sticky liners for traps.

  • Randomized block experimental design layout for the orchard.

3.3.2 Protocol

  • Lure Preparation: Prepare lures by loading rubber septa or other dispensers with precise amounts of this compound. Commercial lures are also available.[5]

  • Trap Deployment:

    • Deploy traps in the orchard according to a randomized block design to minimize positional effects.

    • Hang traps in the upper third of the tree canopy.

    • Ensure a minimum distance between traps to avoid interference (e.g., >20 meters).

  • Trap Servicing:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of male and female Cydia pomonella captured.

    • Replace sticky liners and lures as needed based on their field life.

  • Data Collection: Collect data on trap captures over a significant portion of the codling moth flight season.

  • Data Analysis: Analyze the mean trap captures per treatment using appropriate statistical methods (e.g., ANOVA). Compare the performance of different lure doses and compositions.

Visualizations

Kairomone_Signaling_Pathway cluster_environment Environment cluster_moth Cydia pomonella K This compound (Kairomone) Antenna Antenna K->Antenna Detection ORs Odorant Receptors (ORs) Antenna->ORs Binding OSNs Olfactory Sensory Neurons (OSNs) ORs->OSNs Signal Transduction AL Antennal Lobe OSNs->AL Signal Processing MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Higher Brain Centers Behavior Behavioral Response (Upwind flight, Oviposition) MB_LH->Behavior Action

Caption: Kairomone signaling pathway in Cydia pomonella.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare Kairomone Dilutions D Deliver Odor Stimulus (Puff) A->D B Immobilize Moth C Excise & Mount Antenna on Electrodes B->C E Record Antennal Depolarization (mV) C->E D->E F Measure EAG Amplitude E->F G Normalize Data (Subtract Control) F->G H Generate Dose-Response Curve G->H

Caption: Experimental workflow for Electroantennography (EAG).

Wind_Tunnel_Workflow cluster_setup Setup cluster_bioassay Bioassay cluster_data Data Analysis A Set Wind Tunnel Parameters C Place Kairomone Lure Upwind A->C B Acclimate Moths D Release Moth Downwind B->D C->D E Record Flight Behavior D->E F Quantify Behaviors (% Responding, Latency) E->F G Compare Treatment vs. Control F->G

Caption: Experimental workflow for Wind Tunnel Bioassay.

Field_Trapping_Logic cluster_design Experimental Design cluster_deployment Deployment & Monitoring cluster_evaluation Evaluation A Prepare Lure Treatments (Doses, Combinations) D Deploy Traps in Canopy A->D B Select Trap Type B->D C Randomized Block Design in Orchard C->D E Weekly Trap Checks & Data Collection D->E F Statistical Analysis of Mean Trap Captures E->F G Compare Lure Efficacy F->G

Caption: Logical workflow for Field Trapping experiments.

References

Application Notes and Protocols for the Analysis of Volatile Esters using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SPME for Volatile Ester Analysis

Solid-Phase Microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1][2][3] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as esters, from a variety of sample matrices including food and beverages, environmental samples, and biological fluids.[1][4] The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1][5] After a predetermined extraction time, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, often by mass spectrometry (MS).[1][4]

The primary advantages of SPME include:

  • Solvent-Free: Eliminates the need for organic solvents, which reduces waste and exposure to hazardous materials.[1]

  • High Sensitivity: The concentration of analytes on the fiber allows for low detection limits, often at parts-per-billion (ppb) and parts-per-trillion (ppt) levels.[1]

  • Versatility: SPME is applicable to a wide range of volatile and semi-volatile compounds in liquid, solid, and gaseous samples.[1]

  • Ease of Automation: SPME procedures can be easily automated, leading to improved reproducibility and higher sample throughput.[1]

SPME Fiber Selection for Volatile Esters

The choice of SPME fiber coating is a critical parameter that is dependent on the polarity and molecular weight of the target esters.[1] For a broad-range analysis of volatile esters, which can vary in polarity, a mixed-phase fiber is often the most effective choice.[1]

Table 1: Commonly Used SPME Fibers for Volatile Ester Analysis

Fiber CoatingCompositionPolarityRecommended For
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneBipolarBroad range of volatile and semi-volatile compounds (C3-C20), including esters, alcohols, aldehydes, and ketones.[6] Often the first choice for complex samples.[7]
CAR/PDMS Carboxen/PolydimethylsiloxaneBipolarVolatile compounds (C2-C12), including low molecular weight esters.[8]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarGeneral purpose fiber for volatile compounds, including polar analytes like alcohols and amines.[3]
PDMS PolydimethylsiloxaneNonpolarVolatile and non-polar compounds.[3] A 100 µm film thickness is common for volatile analytes.
Polyacrylate (PA) PolyacrylatePolarPolar semi-volatile compounds.[9]

Experimental Protocol: Headspace SPME (HS-SPME) with GC-MS for Volatile Ester Analysis in a Liquid Matrix

This protocol provides a detailed procedure for the analysis of volatile esters in a liquid matrix (e.g., wine, fruit juice) using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm DVB/CAR/PDMS fiber.[1]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1][9]

  • Heater/Agitator: To control temperature and ensure consistent agitation.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[1]

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Internal Standard (IS): A compound not naturally present in the sample, with similar chemical properties to the analytes of interest (e.g., ethyl heptanoate).

  • Methanol or Ethanol: HPLC grade, for preparing standard solutions.

  • Deionized Water

Sample Preparation
  • Pipette 5 mL of the liquid sample into a 20 mL SPME vial.[1]

  • Add 1.5 g of NaCl to the sample.[1] The addition of salt, known as "salting out," increases the ionic strength of the sample, which can decrease the solubility of polar and organic volatile compounds, thereby increasing their concentration in the headspace and improving extraction efficiency.[5]

  • If an internal standard is being used, spike the sample with a known concentration.

  • Immediately seal the vial with the screw cap to prevent the loss of volatile esters.[1]

HS-SPME Extraction
  • Place the sealed vial into the heater/agitator.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This step allows the volatile esters to partition into the headspace and reach equilibrium.[4]

  • Extraction: After incubation, expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.[2]

  • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.[1]

GC-MS Analysis
  • Desorption: Inject the fiber into the GC inlet, which is typically set at 250°C, and desorb for 5 minutes in splitless mode.[4]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[4]

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 1.0 µm film thickness) is suitable for separating a wide range of volatile esters.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, and hold for 5 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 30 to 300.[4]

    • Source Temperature: 230°C.[4]

    • Transfer Line Temperature: 250°C.[4]

Data Analysis and Quantification
  • Identify the ester compounds by comparing their mass spectra and retention times with those of analytical standards or a mass spectral library.[1]

  • Quantify the identified esters by creating a calibration curve using the peak areas of the standards relative to the internal standard.[1]

Optimization of SPME Parameters

The efficiency of the SPME process is influenced by several key parameters that should be optimized for each specific application.

SPME_Optimization SPME_Efficiency SPME Efficiency Extraction_Temp Extraction Temperature Extraction_Temp->SPME_Efficiency Extraction_Time Extraction Time Extraction_Time->SPME_Efficiency Agitation Agitation Agitation->SPME_Efficiency Salt_Addition Salt Addition (Ionic Strength) Salt_Addition->SPME_Efficiency Sample_Volume Sample Volume & Headspace Ratio Sample_Volume->SPME_Efficiency Fiber_Coating Fiber Coating Fiber_Coating->SPME_Efficiency

Key factors influencing SPME efficiency.
  • Extraction Temperature: Higher temperatures generally decrease the equilibration time.[5] However, for some esters, increased temperature can lead to a decrease in the amount absorbed.[10] An optimal temperature balances the volatility of the analytes and their solubility in the matrix.[10]

  • Extraction Time: The time required to reach equilibrium between the sample matrix, headspace, and the fiber coating. Less volatile esters may require longer extraction times.[6][10]

  • Agitation: Agitation of the sample facilitates the transport of analytes from the bulk of the sample to the headspace, reducing the time needed to reach equilibrium.

  • Salt Addition: Adding salt to aqueous samples increases the ionic strength, which can enhance the partitioning of volatile esters into the headspace.[1][5]

  • Sample and Headspace Volume: Maintaining a consistent ratio of sample volume to headspace volume is crucial for achieving reproducible results.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of volatile esters in various matrices using SPME-GC.

Table 2: Representative Quantitative Data for Volatile Ester Analysis by SPME-GC

AnalyteMatrixSPME FiberLOD (µg/L)LOQ (µg/L)Reference
Ethyl AcetateBeer85 µm Polyacrylate--[9]
Isobutyl AcetateBeer85 µm Polyacrylate--[9]
Isoamyl AcetateBeer85 µm Polyacrylate--[9]
Ethyl HexanoateBeer85 µm Polyacrylate0.41.3[9]
Ethyl OctanoateBeer85 µm Polyacrylate--[9]
Ethyl DecanoateWineDVB/CAR/PDMS--[11]
Ethyl ButyrateWineDVB/CAR/PDMS--[12]
Isoamyl AcetateWineDVB/CAR/PDMS--[12]

Note: The ranges for LOD and LOQ are representative and can vary depending on the specific instrumentation and matrix.[1]

Experimental Workflow

The general workflow for the analysis of volatile esters using HS-SPME-GC-MS is illustrated below.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting Salt 2. Salt & IS Addition Sample->Salt Seal 3. Vial Sealing Salt->Seal Equilibrate 4. Incubation & Equilibration Seal->Equilibrate Extract 5. Headspace Extraction Equilibrate->Extract Retract 6. Fiber Retraction Extract->Retract Desorb 7. Thermal Desorption in GC Inlet Retract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Identify 10. Compound Identification Detect->Identify Quantify 11. Quantification Identify->Quantify

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Deca-2,4-dienoate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl deca-2,4-dienoate is a key flavor and aroma compound, notably associated with the characteristic scent of pears and other fruits.[1] Its synthesis through enzymatic methods offers a sustainable and highly specific alternative to traditional chemical routes, which often involve harsh reaction conditions and can produce undesirable byproducts. Lipase-catalyzed esterification or transesterification provides a green chemistry approach, operating under mild conditions with high selectivity.[2][3]

This document outlines the protocols for the synthesis of this compound using lipase (B570770), specifically focusing on the highly effective Candida antarctica lipase B. The methodologies detailed are designed for researchers and scientists in the fields of biotechnology, flavor chemistry, and drug development.

Key Advantages of Enzymatic Synthesis

  • High Specificity: Lipases, particularly Lipase B from Candida antarctica, have demonstrated high specificity for the synthesis of this compound, whereas other common lipases are often ineffective.[4][5]

  • Mild Reaction Conditions: The enzymatic reaction proceeds at moderate temperatures, preserving the integrity of the desired product and reducing energy consumption.[4]

  • Environmentally Friendly: This biocatalytic approach avoids the use of harsh chemical catalysts and hazardous solvents.

  • Enzyme Reusability: The use of immobilized lipases, such as Novozym® 435, allows for easy recovery and reuse of the biocatalyst, which enhances the cost-effectiveness of the process.

Data Presentation

The following tables summarize quantitative data relevant to the lipase-catalyzed synthesis of this compound.

Table 1: Efficacy of Various Lipases in the Synthesis of Ethyl trans-2, cis-4-decadienoate

Lipase SourceEnzyme FormulationRelative Yield of this compound (%)
Candida antarcticaNovozym® 435 (Immobilized Lipase B)100
Candida antarcticaSP 525 (Free Lipase B)High
Pseudomonas speciesLipase PS (Amano)Ineffective
Candida cylindraceaLipase B (Biocatalysts)Ineffective
Mucor mieheiEsterase 30,000 (Gist-Brocades)< 0.5

Data adapted from patent literature describing the transesterification of Stillingia oil with ethanol (B145695).[4][5] The relative yield is normalized to the most effective enzyme.

Table 2: Influence of Reaction Time on this compound Yield

Reaction Time (days)Yield of this compound (%)
1Sub-optimal
2Optimal
3Decreasing

Based on experiments conducted at 45°C using Novozym® 435.[4]

Table 3: Effect of Enzyme Concentration on this compound Yield

Enzyme Concentration (% w/w of oil)Reaction Time (days)Yield of this compound (%)
511.8
533.3
574.0
1013.0
1034.6
1074.8

Based on experiments conducted at 45°C using Novozym® 435.[4]

Reaction Scheme

The synthesis can be achieved via direct esterification of deca-2,4-dienoic acid with ethanol or through transesterification from another ester of the acid, such as the triglycerides present in Stillingia oil.

G Figure 1: Lipase-Catalyzed Synthesis of this compound cluster_esterification Direct Esterification cluster_transesterification Transesterification Deca-2,4-dienoic_Acid Deca-2,4-dienoic Acid Product_E This compound Deca-2,4-dienoic_Acid->Product_E + Ethanol Lipase_E Lipase (e.g., Novozym® 435) Ethanol_E Ethanol Water Water Stillingia_Oil Deca-2,4-dienoate Ester (e.g., in Stillingia Oil) Product_T This compound Stillingia_Oil->Product_T + Ethanol Lipase_T Lipase (e.g., Novozym® 435) Ethanol_T Ethanol Byproduct Glycerol/Other Ester

Caption: Reaction pathways for this compound synthesis.

Experimental Protocols

This protocol details the synthesis of this compound via lipase-catalyzed transesterification.

1. Materials and Equipment

  • Substrates: Stillingia oil (as a source of deca-2,4-dienoic acid esters) or pure deca-2,4-dienoic acid, and natural ethanol.[4]

  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435).[4]

  • Solvent (optional): Hexane or other non-polar solvent.[4] The reaction can also be performed in a solvent-free system.

  • Inert Gas: Nitrogen.

  • Reaction Vessel: Sealed Erlenmeyer flask or a temperature-controlled batch reactor.

  • Incubation: Shaking incubator or magnetic stirrer with temperature control.

  • Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

2. Protocol for Transesterification

  • Reactant Preparation: In a sealed reaction vessel, combine Stillingia oil and ethanol. A typical ratio is 100g of oil to 20g of ethanol.[4]

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435, to the mixture. The enzyme loading can range from 5% to 20% by weight of the oil (e.g., 10g of enzyme for 100g of oil).[4]

  • Inert Atmosphere: Purge the headspace of the reaction vessel with nitrogen to prevent oxidation of the unsaturated fatty acid.[4]

  • Reaction Incubation:

    • Seal the vessel securely.

    • Incubate the mixture at 45°C with continuous shaking or stirring to ensure proper mixing.[4]

    • The optimal reaction time is typically around 48 to 72 hours.[4]

  • Reaction Monitoring: Periodically (e.g., every 24 hours), withdraw a small aliquot of the reaction mixture for analysis by GC to monitor the formation of this compound.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for reuse.

    • The liquid product mixture can be purified, for example, by vacuum distillation to remove excess ethanol and isolate the this compound.

Experimental Workflow Visualization

G Figure 2: Experimental Workflow start Start prep Prepare Reactants (Stillingia Oil + Ethanol) start->prep add_enzyme Add Immobilized Lipase (Novozym® 435) prep->add_enzyme purge Purge with Nitrogen add_enzyme->purge incubate Incubate at 45°C with Shaking (48-72h) purge->incubate monitor Monitor Reaction (GC Analysis) incubate->monitor monitor->incubate Continue incubation filter Filter to Remove Enzyme monitor->filter Reaction complete purify Purify Product (e.g., Vacuum Distillation) filter->purify reuse Wash and Reuse Enzyme filter->reuse end End Product: This compound purify->end

Caption: Step-by-step workflow for the enzymatic synthesis.

Analytical Protocol: Gas Chromatography (GC)

This protocol provides a general method for the quantitative analysis of the reaction mixture to determine the concentration of this compound.

  • Instrumentation: Gas chromatograph equipped with a mass spectrometer (MS) or flame ionization detector (FID).

  • Column: A non-polar or medium-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[6]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).[6]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane) before injection.

  • Quantification: Use an internal or external standard calibration curve for accurate quantification of the product.

References

Application Notes: The Role of Ethyl Deca-2,4-dienoate in Flavor Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as pear ester, is a critical character-impact compound responsible for the characteristic aroma and flavor of pears, particularly Bartlett and Williams varieties.[1] It is a naturally occurring ester also found in apples, Concord grapes, quince, and pear brandy.[2][3][4] Due to its potent and distinctive sensory profile, ethyl deca-2,4-dienoate is an indispensable tool in the field of flavor chemistry for the reconstitution of authentic fruit flavors.

Its primary sensory characteristics are described as a powerful ripe, juicy pear flavor with green, fruity, and waxy notes, and even tropical nuances.[1][2][5] In flavor reconstitution experiments, it is used to impart the quintessential top note of pear. Its application extends to the enhancement of other fruit profiles, including apple, guava, melon, and various tropical fruit flavors.[1][6] Understanding its chemical properties and sensory impact at various concentrations is crucial for its effective use in research and product development.

2. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for reference in experimental design.

PropertyValue
Molecular Formula C₁₂H₂₀O₂[2]
Molecular Weight 196.29 g/mol [3][7]
Appearance Colorless to slightly yellow liquid[2][6]
CAS Number 3025-30-7[2][3]
FEMA Number 3148[2][4]
Odor Profile Ripe pear, green, fruity, waxy, sweet[2][5][6]
Boiling Point 70-72 °C @ 0.05 mmHg[2][3]
Solubility Insoluble in water; soluble in alcohol[7]

3. Quantitative Sensory Data

The perceived flavor profile of this compound is highly dependent on its concentration. The following table summarizes its sensory characteristics at different documented levels in a neutral base. These values are critical for designing reconstitution experiments to achieve a target flavor profile.

Concentration (in water)Reported Sensory Characteristics
5 ppm Ripe pear, green, fruity, waxy apple, fatty, with tropical notes.[1]
10 ppm A common suggested use level for achieving a distinct pear and apple character.[6]
20 ppm Green, fruity apple and pear notes with pronounced waxy and tropical nuances.[1]

Protocol: Pear Flavor Reconstitution Experiment

1. Objective

To evaluate the sensory contribution of this compound to a model fruit beverage base and determine an optimal concentration for achieving a characteristic "ripe pear" flavor profile.

2. Materials and Reagents

  • Ethyl (2E,4Z)-deca-2,4-dienoate (≥95% purity, food-grade)

  • Ethanol (B145695) (95%, food-grade)

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Glass volumetric flasks and pipettes

  • Amber glass sample bottles with PTFE-lined caps

  • Analytical balance

3. Experimental Workflow Diagram

G Experimental Workflow for Flavor Reconstitution prep_base 1. Prepare Base Medium (5% Sucrose, 0.1% Citric Acid) prep_stock 2. Prepare Stock Solution (e.g., 1000 ppm this compound in Ethanol) dosing 3. Dose Base Medium (Create samples: 0, 5, 10, 15 ppm) prep_stock->dosing sensory 4. Sensory Evaluation (Quantitative Descriptive Analysis) dosing->sensory analytical 5. Analytical Validation (GC-MS Headspace Analysis) dosing->analytical analysis 6. Data Analysis (Statistical comparison of sensory scores) sensory->analysis analytical->analysis conclusion 7. Conclusion (Determine optimal concentration) analysis->conclusion

Caption: Flowchart of the flavor reconstitution and evaluation process.

4. Procedure

4.1. Preparation of Base Medium

  • Prepare a simple beverage base by dissolving 50 g of sucrose and 1 g of citric acid in deionized water.

  • Bring the total volume to 1 L in a volumetric flask and stir until all solids are dissolved.

  • This solution serves as the control and the base for all test samples.

4.2. Preparation of Stock Solution

  • Accurately weigh 100 mg of this compound.

  • Dissolve it in 95% food-grade ethanol in a 100 mL amber volumetric flask.

  • Fill to the mark with ethanol to create a 1000 ppm (w/v) stock solution. Store in a refrigerator.

4.3. Dosing and Sample Preparation

  • Label four sets of amber sample bottles: "Control," "5 ppm," "10 ppm," and "15 ppm."

  • Pipette the required volume of the 1000 ppm stock solution into 100 mL of the base medium to achieve the target final concentrations.

    • 5 ppm sample: Add 0.5 mL of stock solution to 100 mL of base medium.

    • 10 ppm sample: Add 1.0 mL of stock solution to 100 mL of base medium.

    • 15 ppm sample: Add 1.5 mL of stock solution to 100 mL of base medium.

  • For the Control sample, add the equivalent volume of pure ethanol (e.g., 1.0 mL) to 100 mL of base medium to ensure a consistent matrix.

  • Cap all bottles tightly, invert several times to mix, and allow them to equilibrate for at least 1 hour before evaluation.

5. Evaluation

5.1. Sensory Evaluation

  • Conduct sensory analysis using a trained panel (n≥8) in a controlled environment.[8]

  • Employ Quantitative Descriptive Analysis (QDA) or a similar descriptive method.[9]

  • Panelists should rate the intensity of key sensory attributes (e.g., "Ripe Pear," "Green Apple," "Fruity," "Waxy," "Sweet") on a structured scale (e.g., a 15-cm line scale).

  • Samples should be presented blind-coded and in a randomized order to prevent bias.[8]

5.2. Analytical Validation

  • Confirm the concentration of this compound in each sample using an instrumental technique such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[10][11]

  • This step validates the dosing accuracy and ensures that sensory results are correlated with known concentrations.

6. Data Analysis

  • Analyze the sensory data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which sample concentrations differ from one another.

  • Correlate the mean sensory scores with the analytical concentration data to build a dose-response model.

Logical and Biological Models

Concentration-Dependent Sensory Profile

The following diagram illustrates the logical relationship between the concentration of this compound and its perceived sensory attributes, transitioning from a general fruity note to its characteristic pear identity.

G Conceptual Model of Sensory Impact conc_low Low Concentration (< 5 ppm) attr_fruity General Fruity, Green Apple conc_low->attr_fruity leads to perception of conc_med Medium Concentration (5-10 ppm) attr_pear Characteristic Ripe Pear, Waxy conc_med->attr_pear leads to perception of conc_high High Concentration (> 10 ppm) attr_intense Intense Pear, Overpowering Waxy/Green Notes conc_high->attr_intense leads to perception of

Caption: Relationship between concentration and perceived aroma.

Simplified Olfactory Signaling Pathway

The perception of this compound begins with a complex signaling cascade in the olfactory epithelium. The diagram below outlines the key molecular events.

G Simplified Olfactory Transduction Pathway odorant 1. This compound (Odorant) receptor 2. Binds to Olfactory Receptor (GPCR) odorant->receptor g_protein 3. G-protein (G-olf) Activated receptor->g_protein adenylate_cyclase 4. Adenylate Cyclase Activated g_protein->adenylate_cyclase atp_camp 5. ATP converted to cAMP adenylate_cyclase->atp_camp ion_channel 6. cAMP opens Cation Channels (Na+/Ca2+ influx) atp_camp->ion_channel depolarization 7. Neuron Depolarization (Receptor Potential) ion_channel->depolarization signal 8. Action Potential to Olfactory Bulb depolarization->signal

Caption: Molecular cascade for odorant perception in a neuron.

References

Application Note: Chiral Separation of Ethyl Deca-2,4-dienoate Stereoisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl deca-2,4-dienoate is a chiral compound with significant applications in the flavor, fragrance, and agricultural industries, notably as a pear ester and an insect pheromone. The stereoisomeric composition of such compounds is crucial as different enantiomers can exhibit distinct biological activities and sensory properties. Consequently, a reliable analytical method for the separation and quantification of this compound stereoisomers is essential for quality control, research, and development. This application note provides a detailed protocol for the chiral separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

While a specific, validated method for the chiral separation of this compound is not widely published, this protocol is based on established principles for the enantioseparation of unsaturated esters and analogous chiral molecules. The most successful approaches for such separations typically involve the use of polysaccharide-based chiral stationary phases (CSPs).[1][2]

Stereoisomers of this compound

This compound possesses a chiral center at the C4 position, giving rise to two enantiomers, (R)- and (S)-, for each of its geometric isomers. The most common geometric isomer is (2E,4Z). This application note focuses on the separation of the (R)- and (S)-enantiomers of ethyl (2E,4Z)-deca-2,4-dienoate.

G Stereoisomers of Ethyl (2E,4Z)-deca-2,4-dienoate cluster_isomers Ethyl (2E,4Z)-deca-2,4-dienoate enantiomers Enantiomers R_isomer (R)-ethyl (2E,4Z)-deca-2,4-dienoate enantiomers->R_isomer Chiral Center at C4 S_isomer (S)-ethyl (2E,4Z)-deca-2,4-dienoate enantiomers->S_isomer Chiral Center at C4

Caption: Relationship between the enantiomers of ethyl (2E,4Z)-deca-2,4-dienoate.

Experimental Protocol

This protocol outlines a screening approach using polysaccharide-based chiral stationary phases under normal phase conditions, which is a common and effective strategy for the method development of chiral compounds like esters.[1]

1. Materials and Reagents

  • Sample: Racemic standard of ethyl (2E,4Z)-deca-2,4-dienoate.

  • Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).

  • Columns:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a column thermostat, an autosampler, and a UV-Vis or Diode Array Detector (DAD).

3. Chromatographic Conditions (Proposed Starting Points)

The following table summarizes the recommended starting conditions for screening the different chiral stationary phases.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralcel® OD-H, 5 µm, 250 x 4.6 mmChiralpak® AD-H, 5 µm, 250 x 4.6 mmChiralpak® IC, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (95:5, v/v)n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection Wavelength 264 nm (based on the conjugated diene chromophore)264 nm264 nm
Injection Volume 10 µL10 µL10 µL
Sample Preparation Dissolve 1 mg/mL in mobile phase.Dissolve 1 mg/mL in mobile phase.Dissolve 1 mg/mL in mobile phase.

4. Method Development and Optimization

If the initial screening conditions do not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH). A lower percentage of alcohol generally increases retention time and may improve resolution.

  • Alcohol Modifier: Switching between isopropanol and ethanol can significantly alter the selectivity of the separation.

  • Flow Rate: Reducing the flow rate can increase efficiency and resolution.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.

Experimental Workflow

The logical workflow for developing the chiral HPLC method is depicted in the following diagram.

G start Start: Racemic this compound Sample prep Sample Preparation (1 mg/mL in Mobile Phase) start->prep screen Screening on Polysaccharide CSPs (OD-H, AD-H, IC) prep->screen eval Evaluate Separation (Resolution, Tailing) screen->eval success Successful Separation eval->success Rs > 1.5 optimize Optimize Mobile Phase (Solvent Ratio, Alcohol Type) eval->optimize 0 < Rs < 1.5 fail No Separation eval->fail Rs = 0 end End: Validated Chiral Method success->end optimize->screen fail->end Consider alternative CSPs or modes

Caption: Workflow for chiral HPLC method development.

Expected Results and Data Presentation

Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the (R)- and (S)-enantiomers of this compound. The quality of the separation is assessed by the resolution (Rs), separation factor (α), and retention factors (k). The following table provides a template for summarizing the quantitative data obtained from the analysis.

ParameterSymbolFormulaEnantiomer 1Enantiomer 2
Retention Time tR-tR1tR2
Retention Factor k(tR - t0) / t0k1k2
Separation Factor αk2 / k1\multicolumn{2}{c}{Value}
Resolution Rs2(tR2 - tR1) / (w1 + w2)\multicolumn{2}{c}{Value}

t0 = void time, w = peak width at the base

A resolution value (Rs) of 1.5 or greater is generally considered to represent baseline separation, which is desirable for accurate quantification.

Conclusion

This application note provides a comprehensive starting protocol for the chiral separation of this compound stereoisomers by HPLC. By systematically screening polysaccharide-based chiral stationary phases with normal phase eluents, a robust and reliable method can be developed. Such a method is invaluable for the stereochemical analysis of this important compound in various industrial and research applications. The selection of an appropriate chiral stationary phase is often an empirical process, and the conditions outlined here represent a logical and well-supported starting point for method development.[3]

References

Application Notes and Protocols for Headspace Sampling of Ethyl Deca-2,4-dienoate in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the qualitative and quantitative analysis of ethyl deca-2,4-dienoate in alcoholic beverages using various headspace sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a key aroma compound, often associated with the desirable pear-like notes in many fermented beverages. Accurate quantification of this compound is crucial for quality control, flavor profile optimization, and new product development.

Introduction to Headspace Sampling Techniques

Headspace analysis is a robust technique for the extraction of volatile and semi-volatile organic compounds (VOCs) from a liquid or solid matrix. By analyzing the vapor phase in equilibrium with the sample, non-volatile components are excluded, thus protecting the analytical instrument and simplifying the resulting chromatogram. The primary headspace techniques employed for flavor analysis in alcoholic beverages are Static Headspace (SHS), Dynamic Headspace (DHS), and Solid-Phase Microextraction (SPME).

  • Static Headspace (SHS): This technique involves sealing a sample in a vial and heating it to a specific temperature to allow volatile compounds to partition between the sample and the headspace. A portion of the headspace gas is then directly injected into the GC-MS system. SHS is a simple, rapid, and easily automated technique, ideal for routine analysis of abundant volatiles.

  • Dynamic Headspace (DHS): Also known as purge and trap, DHS involves passing an inert gas through the sample, which strips the volatile compounds from the matrix. These compounds are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS. DHS is more sensitive than SHS and allows for the concentration of trace-level compounds.

  • Solid-Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample, where it adsorbs and concentrates the analytes. The fiber is then retracted and inserted into the hot injector of the GC, where the analytes are desorbed for analysis. SPME is a solvent-free, sensitive, and versatile technique, with the choice of fiber coating allowing for selectivity in the extraction process.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for reproducible and accurate results.

  • Sample Collection: Obtain a representative sample of the alcoholic beverage. If the beverage is carbonated, degas it by sonication for 15-20 minutes or by sparging with an inert gas (e.g., nitrogen).

  • Aliquoting: Accurately pipette a defined volume of the beverage (e.g., 5 mL) into a headspace vial (e.g., 20 mL). The sample volume should be consistent across all samples and standards.

  • Matrix Modification (Optional but Recommended): To improve the release of volatile compounds, especially in complex matrices, add a salt, such as sodium chloride (NaCl), to the vial to increase the ionic strength of the sample. A typical concentration is 1-2 grams per 5 mL of sample.

  • Internal Standard Spiking: For accurate quantification, add a known amount of an appropriate internal standard (IS) to each vial. An ideal IS for this compound would be a deuterated analog (e.g., this compound-d5) or a compound with similar chemical properties but not present in the sample (e.g., ethyl nonanoate).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to ensure a gas-tight seal.

Static Headspace (SHS) Protocol

This protocol is suitable for the routine screening and quantification of this compound at moderate to high concentrations.

Instrumentation:

  • Headspace Autosampler

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Parameters:

Parameter Value
Headspace Autosampler
Incubation Temperature 60 - 80 °C
Incubation Time 20 - 30 minutes
Vial Shaking On (if available)
Loop Temperature 70 - 90 °C
Transfer Line Temperature 80 - 100 °C
Injection Volume 1 mL
GC-MS
Injector Temperature 250 °C
Injection Mode Split (e.g., 10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Temperature Program Initial 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | m/z 40-300 (Full Scan) or SIM mode |

Selected Ion Monitoring (SIM) for this compound: Based on the NIST mass spectrum, the following ions are recommended for high sensitivity and selectivity in SIM mode:

  • Quantifier Ion: m/z 99

  • Qualifier Ions: m/z 67, 81, 151

Dynamic Headspace (DHS) Protocol

This protocol is designed for the trace-level quantification of this compound, offering higher sensitivity than SHS.

Instrumentation:

  • Dynamic Headspace Autosampler (Purge and Trap)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Parameters:

Parameter Value
DHS Autosampler
Incubation Temperature 40 - 60 °C
Incubation Time 10 - 20 minutes
Purge Gas Helium or Nitrogen
Purge Flow Rate 40 - 60 mL/min
Purge Time 10 - 15 minutes
Adsorbent Trap Tenax® TA or a combination of adsorbents
Trap Desorption Temp 250 - 280 °C
Trap Desorption Time 2 - 5 minutes

| GC-MS | Same as SHS protocol |

Solid-Phase Microextraction (SPME) Protocol

This protocol offers a sensitive and solvent-free approach for the analysis of this compound.

Instrumentation:

  • SPME Autosampler or Manual Holder

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Parameters:

Parameter Value
SPME
SPME Fiber 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)
Incubation Temperature 40 - 60 °C
Incubation Time 15 - 30 minutes
Extraction Time 20 - 40 minutes
Agitation On (e.g., 250 rpm)
Desorption Temperature 250 °C
Desorption Time 2 - 5 minutes

| GC-MS | Same as SHS protocol (Injector in Splitless mode) |

Data Presentation

The following tables summarize typical quantitative data for the analysis of ethyl esters in alcoholic beverages using headspace techniques. Please note that these values are indicative and should be validated for your specific matrix and instrumentation.

Table 1: Comparison of Headspace Techniques for this compound Analysis

ParameterStatic Headspace (SHS)Dynamic Headspace (DHS)Solid-Phase Microextraction (SPME)
Limit of Detection (LOD) ~5 - 20 µg/L~0.1 - 1 µg/L[1]~0.5 - 5 µg/L
Limit of Quantification (LOQ) ~15 - 60 µg/L~0.3 - 3 µg/L~1.5 - 15 µg/L
Linearity (R²) > 0.99> 0.99> 0.99
Recovery 85 - 110%90 - 115%90 - 110%
Precision (RSD%) < 15%< 10%< 10%

Table 2: GC-MS Parameters for this compound Analysis

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, 1.0 mL/min
Oven Program 40 °C (2 min), then 10 °C/min to 250 °C (5 min hold)
MS Transfer Line 280 °C
MS Ion Source 230 °C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 40-300) or SIM
SIM Ions (m/z) 99 (Quantifier), 67, 81, 151 (Qualifiers)

Visualizations

The following diagrams illustrate the experimental workflows for each headspace sampling technique.

SHS_Workflow cluster_prep Sample Preparation cluster_shs Static Headspace Analysis cluster_analysis GC-MS Analysis Sample Alcoholic Beverage Aliquot Aliquot Sample Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Inject Inject Headspace Incubate->Inject GC_MS GC-MS System Inject->GC_MS Data Data Acquisition & Processing GC_MS->Data

Static Headspace (SHS) Workflow

DHS_Workflow cluster_prep Sample Preparation cluster_dhs Dynamic Headspace Analysis cluster_analysis GC-MS Analysis Sample Alcoholic Beverage Aliquot Aliquot Sample Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate Seal->Incubate Purge Purge with Inert Gas Incubate->Purge Trap Trap Volatiles Purge->Trap Desorb Thermally Desorb Trap->Desorb GC_MS GC-MS System Desorb->GC_MS Data Data Acquisition & Processing GC_MS->Data

Dynamic Headspace (DHS) Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Analysis cluster_analysis GC-MS Analysis Sample Alcoholic Beverage Aliquot Aliquot Sample Sample->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Desorb in GC Inlet Retract->Desorb GC_MS GC-MS System Desorb->GC_MS Data Data Acquisition & Processing GC_MS->Data

Solid-Phase Microextraction (SPME) Workflow

References

Application Notes and Protocols for Electroantennographic Detection of Ethyl Deca-2,4-Dienoate by Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, commonly known as the pear ester, is a potent kairomone for several insect species, particularly within the Tortricidae family of moths. It is a key volatile compound released by ripe pears and apples that mediates host recognition and influences behaviors such as attraction and oviposition. Electroantennography (EAG) is a widely used electrophysiological technique to measure the summated response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This document provides detailed application notes and protocols for conducting EAG studies to investigate the detection of ethyl deca-2,4-dienoate by various insect species. Understanding the antennal response to this compound is crucial for developing novel attractants and repellents for pest management, as well as for fundamental research in chemical ecology and neurophysiology.

Data Presentation: Electroantennographic (EAG) Responses

The following data summarizes the dose-dependent electroantennographic responses of several tortricid moth species to varying concentrations of ethyl (E,Z)-2,4-decadienoate. Responses are presented as the mean peak voltage deflection (in millivolts, mV) ± the standard error of the mean (SEM). This data is critical for comparing the olfactory sensitivity among different species and sexes.

Table 1: Dose-Dependent EAG Responses of Tortricid Moths to Ethyl (E,Z)-2,4-Decadienoate

SpeciesSexnEAG Response (mV ± SEM) to Ethyl (E,Z)-2,4-Decadienoate Concentration (µg/µl)
1 µg/µl
Cydia pomonella (Codling Moth)Male100.29 ± 0.04
Female100.31 ± 0.04
Cydia splendanaMale100.25 ± 0.03
Female100.27 ± 0.03
Cydia fagiglandanaMale100.28 ± 0.03
Female100.30 ± 0.04
Hedya nubiferanaMale100.22 ± 0.03
Female100.24 ± 0.03
Pammene fascianaMale100.20 ± 0.02
Female100.21 ± 0.02

Data compiled from Schmidt, S., Anfora, G., Ioriatti, C., Germinara, G. S., Rotundo, G., & De Cristofaro, A. (2007). Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests. Environmental Entomology, 36(5), 1025-1031.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for conducting electroantennography (EAG) to measure insect antennal responses to this compound. The protocol is based on established methods used for tortricid moths.[2]

Materials and Reagents
  • Insects: Adult moths (e.g., Cydia spp.), 2-5 days old, separated by sex.

  • Chemical Stimulus: High-purity synthetic ethyl (E,Z)-2,4-decadienoate (>95%).

  • Solvent: High-purity paraffin (B1166041) oil or hexane (B92381) for dilutions.

  • Saline Solution: Insect saline solution (e.g., Kaissling saline) for electrodes.

  • Electrodes: Glass capillary microelectrodes pulled to a fine point. Silver/silver chloride (Ag/AgCl) wires are inserted into the capillaries.

  • Stimulus Cartridges: Disposable glass Pasteur pipettes.

  • Filter Paper: Small strips (e.g., 1 cm x 2 cm).

  • EAG System:

    • Micromanipulators for electrode placement.

    • High-impedance pre-amplifier (e.g., Syntech Universal AC/DC Probe).

    • Main amplifier and data acquisition interface (e.g., Syntech IDAC-2).

    • Computer with EAG recording and analysis software (e.g., EAG2000).

    • Faraday cage to shield from electrical noise.

  • Stimulus Delivery System:

    • Source of purified, humidified air (charcoal-filtered).

    • Flowmeter to regulate airflow (e.g., 0.5 L/min).

    • Main air delivery tube (e.g., glass tube with an outlet positioned near the antenna).

    • Air stimulus controller for delivering timed puffs of air.

  • Immobilization Stage: Dental wax or a similar adhesive on a microscope slide or a custom holder.

Step-by-Step Protocol

1. Preparation of Chemical Stimuli: a. Prepare a stock solution of ethyl (E,Z)-2,4-decadienoate in paraffin oil (e.g., 100 µg/µl). b. Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.1, 1, 10, 100 µg/µl). c. Apply a 10 µl aliquot of each dilution onto a small strip of filter paper. d. Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. e. Prepare a control stimulus containing only the solvent on filter paper. f. Allow the solvent to evaporate for at least 2 minutes before use.

2. Insect Preparation: a. Anesthetize the insect by chilling it on ice or in a refrigerator (4°C) for 1-2 minutes. b. Immobilize the moth on the holder using dental wax, securing the thorax and head. Ensure the antennae are freely accessible and stable. c. For improved electrical contact, carefully remove a few scales from the back of the head where the reference electrode will be inserted.

3. Electrode Preparation and Placement: a. Pull glass capillaries to a fine point using a micropipette puller. b. Fill the microelectrodes with insect saline solution, ensuring no air bubbles are trapped. c. Insert Ag/AgCl wires into the capillaries to serve as the recording and reference electrodes. d. Under a stereomicroscope, use a micromanipulator to carefully insert the reference electrode into the back of the insect's head. e. Excise the distal tip (last few segments) of one antenna using micro-scissors. f. Using a second micromanipulator, bring the recording electrode into contact with the cut end of the antenna, ensuring a stable electrical connection through the hemolymph.

4. EAG Recording: a. Place the entire insect preparation inside the Faraday cage to minimize electrical interference. b. Position the antenna in a continuous stream of charcoal-filtered and humidified air (e.g., 0.5 L/min) to establish a stable baseline. c. Insert the tip of the stimulus cartridge (Pasteur pipette) into a hole in the main air delivery tube, upstream of the antenna. d. Use the stimulus controller to deliver a timed puff of air (e.g., 0.5 seconds) through the cartridge, carrying the odorant over the antenna. e. Record the resulting negative voltage deflection (EAG response). f. Ensure a sufficient inter-stimulus interval (e.g., 45-60 seconds) to allow the antenna to recover and the baseline to stabilize. g. Present the different concentrations in a randomized order to avoid systematic errors due to antennal adaptation or sensitization. The solvent control should be tested periodically.

5. Data Analysis: a. Measure the peak amplitude of the EAG response (in mV) from the baseline to the lowest point of the negative deflection for each stimulus. b. To account for potential solvent effects, subtract the average response to the solvent control from the responses to the this compound stimuli. c. For each species and sex, calculate the mean and standard error of the mean (SEM) for the responses at each concentration. d. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences in responses between concentrations and between different insect groups.

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_rec Recording cluster_analysis Analysis stim_prep Stimulus Preparation (Serial Dilutions of this compound) insect_prep Insect Preparation (Anesthetize & Immobilize Moth) stim_delivery Stimulus Delivery (Puff of Odorant) stim_prep->stim_delivery electrode_prep Electrode Preparation (Fill with Saline) electrode_place Electrode Placement (Reference in Head, Recording on Antenna) electrode_prep->electrode_place baseline Establish Baseline (Continuous Airflow) electrode_place->baseline baseline->stim_delivery record Record EAG Signal (Voltage Deflection) stim_delivery->record measure Measure Amplitude (mV) record->measure normalize Normalize Data (Subtract Control Response) measure->normalize stats Statistical Analysis (ANOVA) normalize->stats

Caption: Workflow for electroantennographic (EAG) recording.

Signaling Pathway

Olfactory_Signaling cluster_membrane Olfactory Receptor Neuron (ORN) Dendritic Membrane cluster_ionotropic Ionotropic Pathway (Fast) cluster_metabotropic Metabotropic Pathway (Slow) EDD This compound OBP Odorant Binding Protein (OBP) EDD->OBP Binds OR_Complex Odorant Receptor Complex (e.g., CpomOR3 + Orco) OBP->OR_Complex Presents to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Direct Gating G_Protein G-Protein Activation OR_Complex->G_Protein G-protein Coupling Depolarization1 Cation Influx (Na+, Ca2+) Ion_Channel->Depolarization1 Action_Potential Depolarization & Action Potential Depolarization1->Action_Potential AC Adenylyl Cyclase (AC) G_Protein->AC cAMP ↑ cAMP AC->cAMP Second_Messenger Second Messenger Cascade cAMP->Second_Messenger Second_Messenger->Action_Potential

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols for Sensory Evaluation of Pear Ester Flavor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of pear ester flavor perception, incorporating detailed methodologies for key experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pear Ester Flavor Perception

The characteristic flavor of pears is largely attributed to a complex mixture of volatile organic compounds, with esters being major contributors to the fruity and sweet aromas. The perception of these flavors is a complex process involving both the olfactory (smell) and gustatory (taste) systems. Understanding the sensory attributes of pear esters and how they are perceived is crucial for the food and beverage industry in areas such as product development, quality control, and consumer preference analysis. Additionally, insights into flavor perception mechanisms can be valuable for drug development, particularly in taste masking and flavor formulation for oral pharmaceuticals.

Key Sensory Evaluation Methods

Several sensory evaluation methods can be employed to assess the perception of pear ester flavors. The choice of method depends on the specific research objective, whether it is to discriminate between samples, describe their characteristics, or determine consumer acceptability.

Descriptive Analysis

Descriptive analysis is used to identify and quantify the specific sensory attributes of a product. A trained panel of assessors develops a consensus vocabulary to describe the aroma, flavor, and texture of the pear samples and then rates the intensity of each attribute.

Consumer Preference Tests (Hedonic Testing)

Consumer preference tests are used to assess the acceptability or preference for a product among a large group of untrained consumers. The most common method is the 9-point hedonic scale, where consumers rate their liking of a product from "dislike extremely" to "like extremely".

Discrimination Tests (e.g., Triangle Test)

Discrimination tests are used to determine if a sensory difference exists between two products. The triangle test is a popular method where a panelist is presented with three samples, two of which are identical and one is different, and is asked to identify the odd sample.[1]

Quantitative Data Summary

The following tables summarize quantitative data from sensory evaluation studies on various pear cultivars. These tables provide a reference for the typical sensory profiles and consumer preferences for different types of pears.

Table 1: Consumer Liking Scores for Different Pear Cultivars on a 9-Point Hedonic Scale

Pear CultivarOverall Liking (Mean Score)Pear Flavor Liking (Mean Score)Sweetness Liking (Mean Score)Reference
Paragon7.467.547.30[2]
Comice6.807.137.00[2]
Green Anjou6.996.977.10[2]
Concorde6.986.967.20[2]
Bosc5.865.925.50[2]
Gem (not ripened)6.245.865.70[2]

Table 2: Mean Intensity Ratings of Sensory Attributes for Different Pear Varieties by a Trained Panel

Sensory AttributeBartlettSeckelComiceParagon
Pear AromaHighMediumHighHigh
Pear FlavorHighMediumHighHigh
SweetHighHighHighHigh
SourLowLowLowLow
JuicyHighMediumHighHigh
Grainy/GrittyLowMediumLowLow

(Note: This table is a qualitative summary based on descriptive analysis findings where specific numerical intensity scores were not consistently provided across all referenced studies in a comparable format.)[3][4]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of Pear Flavor

Objective: To identify and quantify the key aroma and flavor attributes of different pear samples.

Materials:

  • Pear samples, peeled, cored, and sliced uniformly.

  • Coded, covered sample cups.

  • Water and unsalted crackers for palate cleansing.

  • Sensory booths with controlled lighting and ventilation.

  • Data collection software or paper ballots.

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained over several sessions.[4]

    • Lexicon Development: Panelists are presented with a wide range of pear varieties and reference standards to collaboratively develop a list of descriptive terms for aroma (e.g., pear, apple, citrus, floral, fermented) and flavor (e.g., pear, sweet, sour, bitter, astringent).[3][4]

    • Intensity Rating: Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Sample Evaluation:

    • Samples are prepared and presented to panelists in a randomized and balanced order.

    • Panelists evaluate each sample individually in the sensory booths.

    • They rate the intensity of each attribute on the agreed-upon scale.

    • Panelists cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to determine significant differences in attributes among the pear samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Protocol 2: Consumer Preference Test using a 9-Point Hedonic Scale

Objective: To determine the overall liking and preference for different pear samples among consumers.

Materials:

  • Pear samples, prepared as for descriptive analysis.

  • Coded sample cups.

  • Water for palate cleansing.

  • A consumer panel of at least 50-100 participants.

  • Ballots with a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) for attributes such as overall liking, appearance, aroma, flavor, and texture.[5]

Procedure:

  • Participant Recruitment: Recruit consumers who are regular pear eaters.

  • Sample Presentation: Present the coded pear samples to consumers in a sequential monadic (one at a time) and randomized order.

  • Data Collection: Ask consumers to taste each sample and rate their liking for each attribute on the 9-point hedonic scale.

  • Data Analysis:

    • Calculate the mean hedonic scores for each sample.

    • Use ANOVA and post-hoc tests (e.g., Tukey's HSD) to identify significant differences in liking between samples.

Protocol 3: Triangle Test for Discrimination

Objective: To determine if a perceptible overall difference exists between two pear samples (e.g., a new cultivar vs. a standard, or a product with a modified ingredient).

Materials:

  • Two pear samples (A and B).

  • Coded sample cups.

  • Water for palate cleansing.

  • A panel of at least 24-30 trained or untrained panelists.

Procedure:

  • Sample Preparation: Prepare three samples for each panelist: two of one product and one of the other (e.g., AAB, ABB, ABA, BAA, BAB, BBA). The order of presentation should be randomized across panelists.[1]

  • Evaluation:

    • Present the three coded samples simultaneously to each panelist.

    • Instruct the panelist to taste the samples from left to right and identify the sample that is different from the other two.[1]

    • Even if they are unsure, they must make a choice.

  • Data Analysis:

    • Count the number of correct responses.

    • Use a statistical table for triangle tests (based on the binomial distribution or chi-square test) to determine if the number of correct identifications is significantly higher than what would be expected by chance (which is 1/3).[1]

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Ester Perception

The perception of pear esters, which are volatile compounds, is primarily initiated in the olfactory epithelium. The binding of an ester molecule to an olfactory receptor triggers a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Pear Ester (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-gated (CNG) Channel cAMP->CNG Opens Ca_Cl Ca²⁺ Influx & Cl⁻ Efflux CNG->Ca_Cl Depolarization Depolarization (Action Potential) Ca_Cl->Depolarization Brain Signal to Brain Depolarization->Brain

Caption: Olfactory signal transduction cascade for pear ester perception.

Gustatory Signaling for Sweet Taste Perception

The sweet taste of pears, which complements the fruity aroma of esters, is perceived by taste receptor cells on the tongue.

Gustatory_Signaling_Pathway cluster_TRC Taste Receptor Cell Sugar Sugars in Pear SweetReceptor Sweet Receptor (T1R2/T1R3) Sugar->SweetReceptor Binds G_protein Gustducin (G-protein) SweetReceptor->G_protein Activates PLC Phospholipase Cβ2 G_protein->PLC Activates IP3 IP₃ PLC->IP3 PIP₂ to IP₃ Ca_Release Ca²⁺ Release from ER IP3->Ca_Release ATP_Release ATP Release Ca_Release->ATP_Release Nerve_Signal Signal to Gustatory Nerve ATP_Release->Nerve_Signal

Caption: Gustatory signal transduction for sweet taste perception.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for a comprehensive sensory evaluation study of pear varieties.

Sensory_Evaluation_Workflow cluster_DA Descriptive Analysis cluster_CP Consumer Preference cluster_DT Discrimination Test Define_Objectives Define Research Objectives Select_Methods Select Sensory Evaluation Methods Define_Objectives->Select_Methods Train_Panel Train Panel & Develop Lexicon Select_Methods->Train_Panel Recruit_Consumers Recruit Consumer Panel Select_Methods->Recruit_Consumers Prepare_Samples Prepare Triangle Test Samples Select_Methods->Prepare_Samples DA_Evaluate Panelists Evaluate Samples Train_Panel->DA_Evaluate DA_Analyze Analyze Intensity Data (ANOVA, PCA) DA_Evaluate->DA_Analyze Interpret_Results Interpret Results & Draw Conclusions DA_Analyze->Interpret_Results CP_Evaluate Consumers Rate Liking (Hedonic Scale) Recruit_Consumers->CP_Evaluate CP_Analyze Analyze Preference Data (ANOVA) CP_Evaluate->CP_Analyze CP_Analyze->Interpret_Results DT_Evaluate Panelists Identify Odd Sample Prepare_Samples->DT_Evaluate DT_Analyze Analyze Correct Responses (Statistics) DT_Evaluate->DT_Analyze DT_Analyze->Interpret_Results Report Generate Report Interpret_Results->Report

Caption: General workflow for sensory evaluation of pear flavor.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Deca-2,4-dienoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl deca-2,4-dienoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods exist for the synthesis of this compound. The choice of method often depends on the desired stereochemistry, required purity, scale, and available starting materials. Key methods include:

  • Rearrangement of Allenic Ester: A high-yield method involving the heating of ethyl 3,4-decadienoate over aluminum oxide. It is experimentally simple and avoids harsh, anhydrous conditions.[1][2]

  • Organocuprate Addition: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate, which offers high yield (90%) and purity (95%).[1][2] This method requires anhydrous conditions and low temperatures.

  • Wittig Reaction: The reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate. This method can yield the desired product but often presents challenges in separating the triphenylphosphine (B44618) oxide byproduct.[1][2]

  • Enzymatic Transesterification: A biotechnological approach using lipase (B570770) from Candida antarctica to convert glycerides from Stillingia oil into the target ester in the presence of ethanol (B145695).[3][4][5]

Q2: Which synthesis method typically provides the highest yield?

A2: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate has been reported to produce yields as high as 90% with 95% purity.[1][2] The rearrangement of ethyl 3,4-decadienoate is also a high-yield method, producing the product in 82-91% yield.[1][2]

Q3: How can I control the stereochemistry to obtain the desired (2E, 4Z) isomer?

A3: The stereoselectivity is highly dependent on the chosen synthetic route.

  • The rearrangement of ethyl 3,4-decadienoate is reported to proceed stereoselectively to give the (E,Z)-isomer.[1]

  • The reaction of lithium di-(Z)-1-heptenylcuprate with ethyl propiolate is also highly stereoselective, yielding a mixture containing 95% of the desired (2E, 4Z) isomer.[3]

  • Non-stabilized ylides in Wittig reactions generally lead to (Z)-alkenes, but the specific stereochemical outcome can be influenced by reaction conditions and the exact reagents used.[6][7]

Q4: What are the main challenges in purifying this compound?

A4: Purification challenges vary by synthesis method. A common issue in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can be difficult.[1][2] For methods that produce isomeric mixtures, fractional distillation is typically required to isolate the pure (2E, 4Z) isomer.[3] The boiling point of the product is 70-72°C at 0.05 mmHg, which should be considered when selecting a solvent for extraction and during distillation.[8][9]

Troubleshooting Guides

Issue 1: Low Yield in Allenic Ester Rearrangement
  • Q: My yield is significantly lower than the reported 82-91%. What could be the cause?

    • A: Inadequate Heating or Inefficient Stirring: The rearrangement requires heating the allenic ester with aluminum oxide at reflux temperature (approx. 150°C if no solvent is used).[1] Ensure the temperature is consistent and that stirring is vigorous enough to maintain a well-mixed suspension.[1]

    • A: Impure Starting Material: The purity of the starting allenic ester (ethyl 3,4-decadienoate) is crucial. Ensure it has been properly purified, typically by distillation, before use.[1]

    • A: Inactive Aluminum Oxide: The aluminum oxide must be activated by heating at 200°C under reduced pressure to remove moisture.[1] Inactive alumina (B75360) will result in an incomplete reaction.

Issue 2: Difficulty Removing Triphenylphosphine Oxide from Wittig Reaction
  • Q: I am struggling to separate my product from triphenylphosphine oxide. What are the best practices?

    • A: Optimized Chromatography: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove.[1][2] Careful column chromatography on silica (B1680970) gel is the most effective method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and increase polarity gradually.

    • A: Alternative Synthesis Route: If purification remains a persistent issue, consider an alternative synthesis method that does not generate this byproduct, such as the allenic ester rearrangement, which is noted for being experimentally simpler.[1][2]

Issue 3: Formation of Undesired Isomers
  • Q: My final product is a mixture of isomers, not the pure (2E, 4Z) form. How can I improve stereoselectivity?

    • A: Re-evaluate Your Synthesis Method: The highest stereoselectivity for the (2E, 4Z) isomer is achieved with the organocuprate addition to ethyl propiolate, which yields 95% of the desired isomer.[3]

    • A: Control Reaction Temperature: For methods involving organometallic reagents, maintaining the recommended low temperatures (e.g., -8 to -40°C) is critical for controlling stereoselectivity.[2]

    • A: Purification: If a mixture is unavoidable, careful fractional distillation under reduced pressure is the standard method for separating the isomers.[3]

Comparative Data on Synthesis Methods

The following table summarizes the quantitative data for the primary synthesis methods of this compound.

Synthesis MethodKey ReagentsYieldPurityKey ConditionsReference(s)
Allenic Ester RearrangementEthyl 3,4-decadienoate, Aluminum Oxide82–91%~93%Reflux in benzene (B151609) or heat to ~150°C[1][2]
Organocuprate AdditionLithium di-(Z)-1-heptenylcuprate, Ethyl propiolate90%95% (E,Z)Anhydrous, low temp. (-8 to -40°C)[1][2][3]
Wittig ReactionHexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate68%85%Anhydrous, low temp.[1][2]
Grignard Reaction1-Heptneylmagnesium bromide, Ethyl (E)-β-(N,N-diethylamino)acrylate32%89%Anhydrous, low temp.[1][2]
Enzymatic TransesterificationStillingia oil, Ethanol, Novozym 4354.0-4.7% (in filtrate)>90% after distillation45°C, 2-3 days, N₂ atmosphere[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis via Allenic Ester Rearrangement

This protocol is adapted from Organic Syntheses and involves two main steps.[1]

A. Preparation of Ethyl 3,4-decadienoate (1)

  • Charge a 300-mL round-bottomed flask with 12.1 g (0.096 mol) of 1-octyn-3-ol, 100 g (0.616 mol) of triethyl orthoacetate, and 0.24 g (3.2 mmol) of propionic acid.

  • Heat the solution in an oil bath at 140–150°C.

  • Every 2 hours, remove the ethanol produced under reduced pressure using a rotary evaporator.

  • After removing ethanol, add an additional 10 g of triethyl orthoacetate and 0.024 g of propionic acid.

  • Continue this process for 6–8 hours until the starting material is consumed (monitored by TLC or GC).

  • Remove the excess triethyl orthoacetate under reduced pressure.

  • Distill the residue under reduced pressure (bp 80–85°C at 0.3 mm) to yield 15.4–17.2 g (82–91%) of the allenic ester.

B. Preparation of Ethyl (E,Z)-2,4-decadienoate (2)

  • Activate 50 g of aluminum oxide by heating at 200°C for 2 hours under reduced pressure (0.05 mm) in a 500-mL round-bottomed flask.

  • Fit the flask with a reflux condenser under a nitrogen atmosphere and add a magnetic stir bar.

  • Add 200 mL of dry benzene (or another aprotic solvent like toluene (B28343) or xylene) and 15.4–17.2 g (78–88 mmol) of the prepared allenic ester 1 .

  • Heat the mixture at reflux with vigorous stirring for 5 hours.

  • After cooling, filter the mixture and wash the aluminum oxide with benzene.

  • Concentrate the filtrate under reduced pressure.

  • Distill the residue under vacuum to obtain the final product.

Protocol 2: Synthesis via Organocuprate Addition

This method is known for its high yield and stereoselectivity.[3][8]

  • Prepare the lithium di-(Z)-1-heptenylcuprate complex from (Z)-1-heptenyl bromide, lithium, and copper iodide in an anhydrous ether solvent at low temperature.

  • In a separate flask under an inert atmosphere, dissolve ethyl propiolate in anhydrous ether and cool the solution to the recommended low temperature (e.g., -40°C).

  • Slowly add the prepared cuprate (B13416276) solution to the ethyl propiolate solution with constant stirring.

  • Allow the reaction to proceed for several hours at low temperature, monitoring for completion by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, purify the crude product by fractional distillation under high vacuum to isolate the pure ethyl (2E,4Z)-deca-2,4-dienoate.

Visualizations

G cluster_prep Preparation Stage cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Select Synthesis Route Reagents Prepare Starting Materials (e.g., Allenic Ester, Ylide, Cuprate) Start->Reagents Setup Assemble Reaction Apparatus (Inert Atmosphere as needed) Reagents->Setup Reaction Perform Chemical Reaction (e.g., Rearrangement, Wittig, etc.) Setup->Reaction Monitor Monitor Reaction Progress (TLC / GC) Reaction->Monitor Quench Quench Reaction & Workup Monitor->Quench Extract Extraction & Drying Quench->Extract Concentrate Solvent Removal (Rotary Evaporation) Extract->Concentrate Purify Final Purification (Distillation / Chromatography) Concentrate->Purify End Pure this compound Purify->End G q1 Need Highest Possible Yield & Purity? q2 Are Anhydrous / Cryogenic Conditions Feasible? q1->q2 Yes q3 Is Triphenylphosphine Oxide Separation Acceptable? q1->q3 No m1 Use Organocuprate Addition q2->m1 Yes m2 Use Allenic Ester Rearrangement q2->m2 No m3 Use Wittig Reaction q3->m3 Yes m4 Consider Allenic Ester Rearrangement as a Robust Alternative q3->m4 No G reagents Hexyltriphenylphosphonium Ylide Ethyl (E)-4-oxo-2-butenoate intermediate Oxaphosphetane Intermediate reagents->intermediate Wittig Reaction [2+2] Cycloaddition products Ethyl (E,Z)-2,4-dienoate (Product) Triphenylphosphine Oxide (Byproduct) intermediate->products Retro-[2+2] Cycloaddition

References

troubleshooting peak broadening of ethyl deca-2,4-dienoate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of ethyl deca-2,4-dienoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak broadening for this compound in GC analysis?

Peak broadening for this compound can stem from several factors, often related to improper instrument parameters or column issues. The most common causes include non-optimal flow rates of the carrier gas, incorrect temperature settings (both for the injector and the oven), and issues with the injection technique.[1][2][3] Additionally, degradation of the column's stationary phase or the presence of dead volume in the system can significantly contribute to wider peaks.[4][5]

Q2: I am seeing broad and tailing peaks for this compound. What should I check first?

If you observe broad and tailing peaks, the first step is to check for any potential sources of dead volume in your GC system. Dead volume can occur at the connections between the injector, column, and detector.[4] Ensure that the column is installed correctly in the injector and detector with the appropriate ferrule and that the tubing is properly connected. Another common cause of tailing for active compounds is interaction with active sites in the injector liner or the column itself. Using a deactivated liner and a high-quality, inert column is recommended.

Q3: Can the injection technique affect the peak shape of this compound?

Yes, the injection technique is critical for achieving sharp peaks. For trace analysis, a splitless injection is often used to maximize the amount of analyte reaching the column.[6] However, an excessively long splitless hold time can lead to a broad solvent peak and band broadening of early eluting peaks.[2] It is crucial to optimize the splitless hold time to ensure the efficient transfer of this compound onto the column without unnecessary band dispersion. Slow injection of the sample can also cause band broadening.[7]

Q4: How does temperature programming influence the peak shape of this compound?

Temperature programming is a powerful tool for improving peak shape, especially for compounds with a relatively high boiling point like this compound.[8][9] An isothermal analysis at a low temperature may result in long retention times and significant peak broadening for later eluting compounds.[8] Conversely, a temperature program that ramps up the oven temperature during the run will help to focus the analyte bands as they travel through the column, resulting in sharper peaks and better resolution.[9][10] Optimizing the temperature ramp rate is essential; a rate that is too fast can lead to co-elution, while a rate that is too slow may not effectively counteract peak broadening.

Q5: What type of GC column is recommended for the analysis of this compound?

The choice of GC column is critical for the successful separation of this compound and its isomers. A polar stationary phase is generally recommended for the analysis of esters.[11][12] One study successfully used a VOCOL (Volatile Organic Compounds Column) capillary column, which has a polar stationary phase, for the separation of ethyl 2,4-decadienoate isomers.[1] Columns with a polyethylene (B3416737) glycol (PEG) or "wax" stationary phase are also commonly used for the analysis of polar compounds like esters.[13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting peak broadening of this compound.

Guide 1: Initial System Checks

If you are experiencing peak broadening, start with these fundamental checks:

  • Carrier Gas Flow Rate: Verify that the carrier gas flow rate is set to the optimal value for your column dimensions. A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks.[1]

  • Injector and Detector Temperatures: Ensure the injector and detector temperatures are appropriate. The injector temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

  • Column Installation: Check that the column is installed correctly in the injector and detector. Improper installation can create dead volume, a significant source of peak broadening.[2]

  • Syringe and Injection: Inspect the syringe for any damage or blockage. Ensure the injection volume is appropriate and that the injection is performed smoothly and quickly.[7]

Guide 2: Method Parameter Optimization

If initial checks do not resolve the issue, consider optimizing your method parameters:

  • Temperature Program: If using an isothermal method, switch to a temperature program. Start with a lower initial temperature to focus the analytes at the head of the column and then ramp the temperature to elute the this compound.[9][10] An optimized ramp rate can significantly sharpen peaks.

  • Splitless Hold Time: If using a splitless injection, optimize the hold time. A hold time that is too long can cause the solvent peak to broaden and may affect the peak shape of your analyte.[2]

  • Injection Volume: An excessive injection volume can overload the column, leading to fronting or broadened peaks. Try reducing the injection volume to see if the peak shape improves.

Guide 3: System Maintenance and Column Health

Persistent peak broadening may indicate a need for system maintenance:

  • Injector Maintenance: The injector liner can become contaminated over time. Replace the liner and septum. A dirty liner can be a source of peak tailing and broadening.

  • Column Conditioning: If the column has been stored or has become contaminated, reconditioning it according to the manufacturer's instructions can help restore its performance.

  • Leak Check: Perform a thorough leak check of the entire system. Leaks can affect carrier gas flow and pressure, leading to retention time shifts and peak broadening.

Data Presentation

The following table summarizes typical GC parameters for the analysis of this compound based on a published method. These parameters can serve as a starting point for method development and troubleshooting.

ParameterValueReference
Column
Stationary PhaseVOCOL[1]
Length60 m[1]
Internal Diameter0.25 mm[1]
Film Thickness1.50 µm[1]
Carrier Gas
GasHelium[1]
Flow Rate1 ml/min[1]
Temperatures
Injector220°C[1]
Detector (MS Interface)250°C[1]
Oven Program120°C for 2 min, then ramp to 210°C at 30°C/min[1]
Injection
ModeSplitless[1]
Injection Volume1 µL[1]
Purge Flow15 ml/min[1]
Purge Time1 min[1]

Experimental Protocols

Protocol 1: GC Column Conditioning
  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Set Gas Flow: Set the carrier gas flow rate to the recommended value for your column.

  • Temperature Program: Heat the oven to the maximum isothermal temperature specified by the column manufacturer.

  • Hold: Hold at this temperature for 1-2 hours or as recommended by the manufacturer.

  • Cool Down: Cool down the oven.

  • Reconnect: Reconnect the column to the detector and perform a leak check.

Protocol 2: Injector Liner and Septum Replacement
  • Cool Injector: Ensure the injector has cooled down to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent gases.

  • Remove Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove Liner: Carefully remove the injector liner using appropriate tools.

  • Install New Liner: Insert the new, deactivated liner.

  • Install New Septum: Place the new septum in the septum nut and tighten it.

  • Restore Gases and Heat: Turn the gases back on, heat the injector to the setpoint, and perform a leak check.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak broadening.

TroubleshootingWorkflow start Peak Broadening Observed for This compound check_params Check Basic GC Parameters (Flow Rate, Temperatures) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust to Recommended Values params_ok->adjust_params No check_injection Review Injection Technique (Speed, Volume, Splitless Time) params_ok->check_injection Yes adjust_params->check_params injection_ok Injection Technique Optimal? check_injection->injection_ok optimize_injection Optimize Injection Parameters injection_ok->optimize_injection No system_maintenance Perform System Maintenance (Change Liner/Septum, Leak Check) injection_ok->system_maintenance Yes optimize_injection->check_injection maintenance_resolve Issue Resolved? system_maintenance->maintenance_resolve column_issue Investigate Column Health (Conditioning, Bleed, Age) maintenance_resolve->column_issue No resolve Problem Resolved maintenance_resolve->resolve Yes consult Consult Instrument Manual or Technical Support column_issue->consult PeakBroadeningCauses cluster_Injector Injector cluster_Column Column cluster_System System slow_injection Slow Injection peak_broadening Peak Broadening of This compound slow_injection->peak_broadening large_volume Large Injection Volume large_volume->peak_broadening low_temp Low Temperature low_temp->peak_broadening dirty_liner Contaminated Liner dirty_liner->peak_broadening wrong_phase Incorrect Stationary Phase wrong_phase->peak_broadening column_overload Overloading column_overload->peak_broadening low_flow Low Carrier Gas Flow low_flow->peak_broadening temp_program Non-Optimal Temp. Program temp_program->peak_broadening column_degradation Degradation column_degradation->peak_broadening dead_volume Dead Volume dead_volume->peak_broadening leaks Leaks leaks->peak_broadening

References

Technical Support Center: Optimization of SPME Fiber Selection for Ethyl Deca-2,4-dienoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solid-Phase Microextraction (SPME) for the analysis of ethyl deca-2,4-dienoate.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME analysis of this compound.

Question: Why am I seeing low or no recovery of this compound?

Answer:

Low or no recovery of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Steps:

  • System Check: Before troubleshooting the SPME method, ensure your Gas Chromatography (GC) system is performing optimally. Directly inject a known standard of this compound to verify the performance of the injector, column, and detector.[1] If the system check fails, address the GC issues before proceeding.

  • Fiber Conditioning: Ensure the SPME fiber has been properly conditioned according to the manufacturer's instructions. Inadequate conditioning can lead to poor analyte retention and release. After initial conditioning, a brief cleaning (1-2 minutes) in the injector port before each extraction is recommended.[1]

Method-Related Troubleshooting:

  • Incorrect Fiber Selection: The choice of SPME fiber is critical for the efficient extraction of this compound, a semi-volatile ester. Based on its polarity and molecular weight, fibers with a mixed-phase coating are generally most effective.

    • Recommendation: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the optimal choice for extracting a broad range of volatile compounds from pears, including esters like this compound.[2] Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is another suitable option, particularly for heavier polar odorants.[2]

  • Sub-optimal Extraction Parameters:

    • Extraction Time: Equilibrium between the sample, headspace, and fiber is crucial. For semi-volatile compounds, extraction times of 15-30 minutes are typical.[1]

    • Extraction Temperature: For headspace SPME, increasing the temperature can enhance the release of semi-volatile compounds from the sample matrix. However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber.[1] An extraction temperature of around 40-60°C is often a good starting point for flavor esters.

    • Agitation: Agitation of the sample during extraction is important to facilitate the mass transfer of the analyte to the headspace and reduce the time required to reach equilibrium.[1]

  • Matrix Effects: The sample matrix can significantly influence the extraction efficiency. For complex matrices, consider the following:

    • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength, which reduces the solubility of organic analytes and promotes their partitioning into the headspace.[1]

    • pH Adjustment: The pH of the sample can affect the volatility of certain analytes. For esters, ensuring a consistent pH across all samples and standards is important for reproducibility.[1]

Question: I'm observing poor reproducibility in my results. What could be the cause?

Answer:

Poor reproducibility is a common issue in SPME analysis. Consistency in every step of the procedure is key to achieving precise results.

  • Consistent Extraction Time and Temperature: Ensure that the extraction time and temperature are identical for all samples and standards. Even small variations can lead to significant differences in the amount of analyte extracted.[1]

  • Uniform Sample Volume and Headspace: Maintain a constant sample volume and headspace volume in your vials. The ratio of sample to headspace affects the equilibrium and, consequently, the amount of analyte extracted.[1]

  • Consistent Fiber Positioning: The depth of the SPME fiber in the headspace or its immersion depth in the liquid sample must be the same for every extraction.[1]

  • Fiber Memory/Carryover: After desorption, some of the analyte may remain on the fiber, leading to carryover in the next analysis. Ensure the desorption time and temperature are sufficient to completely clean the fiber. A blank run after a high-concentration sample can verify the absence of carryover.

  • Septum Coring: Repeatedly piercing the vial septum with the SPME needle can cause small particles of the septum to be cored and potentially contaminate the liner or the GC column. Using pre-drilled septa or a septumless injector can mitigate this issue.[1]

Question: Why are my chromatographic peaks broad or tailing?

Answer:

Peak shape issues can arise from both the SPME desorption process and the GC conditions.

  • Inadequate Desorption: If the desorption temperature is too low or the time is too short, the analytes will be released slowly from the fiber, resulting in broad peaks. Ensure the injector temperature is appropriate for the thermal desorption of this compound from the selected fiber.

  • Improper GC Inlet Liner: For SPME, a narrow-bore inlet liner (e.g., 0.75 mm I.D.) is recommended to ensure a fast transfer of the analyte from the fiber to the GC column, which helps to maintain sharp peaks.[1]

  • Splitless Injection Time: A splitless injection is typically used for SPME. The split vent should be closed for a sufficient time (e.g., 2 minutes) to allow for the complete transfer of the desorbed analytes to the column.[1]

  • GC Column Issues: Column degradation or contamination can also lead to poor peak shape. If the problem persists after optimizing the SPME parameters, consider trimming or replacing the GC column.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing this compound?

A1: For a semi-volatile ester like this compound, a mixed-phase fiber is generally recommended. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice as it can extract a wide range of volatile and semi-volatile compounds.[2] Studies on pear aromas, where this compound is a key component, have shown that DVB/CAR/PDMS fibers provide excellent results. Another good option is the Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.

Q2: What are the recommended starting parameters for a headspace SPME method for this compound?

A2: A good starting point for method development would be:

  • Fiber: DVB/CAR/PDMS, 50/30 µm

  • Extraction Type: Headspace

  • Sample Volume: 5 mL in a 20 mL vial

  • Extraction Temperature: 50 °C

  • Extraction Time: 30 minutes

  • Agitation: 250 rpm

  • Desorption Temperature: 250 °C

  • Desorption Time: 2 minutes

  • GC Inlet Mode: Splitless

These parameters should be optimized for your specific sample matrix and instrumentation.

Q3: Should I use headspace SPME or direct immersion SPME for this compound?

A3: For volatile and semi-volatile compounds in complex matrices (like food or biological samples), headspace SPME (HS-SPME) is generally preferred. HS-SPME minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifetime and reduce the risk of contamination of the GC system. Direct immersion (DI-SPME) can be more efficient for less volatile compounds but is more susceptible to matrix interferences.

Q4: How can I improve the sensitivity of my SPME method for trace levels of this compound?

A4: To improve sensitivity, you can:

  • Optimize Extraction Temperature and Time: Systematically evaluate the effect of these parameters to find the optimal conditions for maximum analyte extraction.

  • Add Salt: For aqueous samples, adding NaCl (e.g., 20-30% w/v) can significantly increase the concentration of the analyte in the headspace.[1]

  • Use a Thicker Film Fiber: While this can increase extraction efficiency, be aware that it may also require longer extraction and desorption times.

  • Ensure Complete Desorption: A higher desorption temperature or longer desorption time can ensure all the extracted analyte is transferred to the GC, maximizing the signal.

Q5: How often do I need to replace my SPME fiber?

A5: The lifetime of an SPME fiber depends on the sample matrix, the operating conditions, and the care taken during its use. For clean samples and proper handling, a fiber can last for 50-100 extractions or more. For complex matrices, the lifetime may be shorter. It is important to monitor the performance of the fiber by regularly analyzing a standard solution. A significant decrease in peak area for the standard indicates that the fiber may need to be replaced.

Data Presentation

The selection of the appropriate SPME fiber is crucial for achieving optimal extraction efficiency. The following table summarizes the general applicability of common SPME fibers for the analysis of flavor compounds, including esters like this compound.

SPME Fiber CoatingAbbreviationPropertiesTypical AnalytesSuitability for this compound
PolydimethylsiloxanePDMSNon-polarVolatiles and semi-volatiles (non-polar)Moderate
PolyacrylatePAPolarPolar semi-volatiles (e.g., phenols, alcohols)Moderate to Good
Polydimethylsiloxane/DivinylbenzenePDMS/DVBBipolarVolatiles and semi-volatiles (broad range)Good to Excellent
Carboxen/PolydimethylsiloxaneCAR/PDMSBipolar (porous solid)Volatiles and gases (low molecular weight)Moderate
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSBipolar (porous solid)Volatiles and semi-volatiles (very broad range)Excellent (Recommended)

Experimental Protocols

Detailed Methodology for SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Pear Juice)

This protocol provides a general framework. Optimization is recommended for specific applications.

  • Sample Preparation:

    • Homogenize the sample if it contains solids.

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If required for quantitative analysis, add an appropriate internal standard.

    • Add 1.5 g of NaCl to the vial to enhance the "salting-out" effect.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • SPME Fiber Conditioning:

    • Before first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270°C for DVB/CAR/PDMS) for 30-60 minutes.

    • Before each sample extraction, pre-condition the fiber for 5 minutes at the same temperature.

  • Headspace Extraction:

    • Place the sample vial in a heating block or autosampler incubator set to 50°C.

    • Allow the sample to equilibrate for 10 minutes.

    • Insert the SPME fiber through the vial septum and expose the fiber to the headspace for 30 minutes with agitation (250 rpm).

    • After extraction, retract the fiber into the needle.

  • Desorption and GC-MS Analysis:

    • Immediately insert the SPME needle into the GC injection port, which is set to 250°C.

    • Expose the fiber for 2 minutes to allow for thermal desorption of the analytes onto the GC column. The injector should be in splitless mode during this time.

    • After desorption, retract the fiber and remove the needle from the injector.

    • Start the GC-MS data acquisition.

  • Fiber Cleaning:

    • After desorption, place the fiber back into the heated GC inlet for 10 minutes to ensure all analytes are removed before the next extraction.

Mandatory Visualization

SPME_Fiber_Selection_Workflow start Start: Characterize Analyte (this compound) properties Properties: - Semi-volatile - Ester (Moderately Polar) - MW: 196.28 g/mol start->properties initial_selection Initial Fiber Selection properties->initial_selection dvb_car_pdms DVB/CAR/PDMS (Excellent for broad range) initial_selection->dvb_car_pdms pdms_dvb PDMS/DVB (Good for semi-volatiles) initial_selection->pdms_dvb pa Polyacrylate (PA) (Consider for polar matrix) initial_selection->pa method_dev Method Development & Optimization dvb_car_pdms->method_dev pdms_dvb->method_dev pa->method_dev parameters Optimize: - Extraction Time - Extraction Temperature - Sample Modification (Salt, pH) method_dev->parameters validation Method Validation parameters->validation performance Evaluate: - Sensitivity - Reproducibility - Peak Shape validation->performance final_method Final Optimized Method performance->final_method

Caption: Workflow for SPME fiber selection and method optimization for this compound.

SPME_Troubleshooting_Tree start Problem Encountered low_recovery Low/No Recovery? start->low_recovery Yes poor_repro Poor Reproducibility? start->poor_repro No low_recovery->poor_repro No check_gc Check GC System with Standard Injection low_recovery->check_gc Yes bad_peaks Bad Peak Shape? poor_repro->bad_peaks No consistency Check for Consistency: - Time & Temperature - Volumes (Sample & Headspace) - Fiber Position poor_repro->consistency Yes desorption Check Desorption: - Temp & Time Sufficient? bad_peaks->desorption Yes check_fiber Check Fiber: - Correct Type? - Conditioned Properly? check_gc->check_fiber check_params Check Extraction Params: - Time? - Temperature? - Agitation? check_fiber->check_params check_matrix Consider Matrix Effects: - Add Salt? - Adjust pH? check_params->check_matrix carryover Check for Carryover: - Adequate Desorption? - Run Blank consistency->carryover liner Check GC Inlet Liner: - Narrow Bore? desorption->liner splitless Check Splitless Time liner->splitless

Caption: Decision tree for troubleshooting common SPME analysis issues.

References

preventing the isomerization of (2E,4Z)-ethyl deca-2,4-dienoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of (2E,4Z)-ethyl deca-2,4-dienoate during analysis.

Troubleshooting Guide: Minimizing Isomerization during Sample Analysis

Issue: Inconsistent quantitative results and the appearance of extra peaks corresponding to isomers of (2E,4Z)-ethyl deca-2,4-dienoate in chromatograms.

Primary Cause: The inherent instability of the conjugated diene system in (2E,4Z)-ethyl deca-2,4-dienoate, making it susceptible to isomerization to other stereoisomers, such as the (2E,4E), (2Z,4E), and (2Z,4Z) forms. This isomerization can be induced by several factors during sample preparation and analysis.

Factors Inducing Isomerization and Recommended Solutions
FactorPotential CauseRecommended Solution
Light Exposure to ambient or UV light can provide the energy to overcome the activation barrier for isomerization. A study has shown that UV irradiation of a solution of ethyl trans-2, cis-4-decadienoate for 90 minutes leads to the formation of other isomers.[1]Work in a dimly lit environment or use amber-colored glassware to protect the sample from light. If possible, work under red light. Wrap sample vials and containers in aluminum foil for extra protection.
Heat High temperatures during sample preparation (e.g., extraction, concentration) and analysis (e.g., GC injector port) can provide the thermal energy for isomerization.Maintain low temperatures throughout the sample preparation process. Perform extractions on ice and use pre-chilled solvents. For GC analysis, use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.
Acidic/Basic Conditions The presence of acidic or basic residues in the sample matrix, glassware, or analytical mobile phase can catalyze isomerization. HPLC mobile phases containing acids like phosphoric or formic acid are commonly used for the analysis of ethyl deca-2,4-dienoate.[2]Maintain a neutral pH (around 7.0) during sample preparation and storage. Use buffered solutions if the sample matrix is inherently acidic or alkaline. When using acidic mobile phases in HPLC, analyze samples promptly after preparation and consider using a lower concentration of acid if chromatographic performance is not compromised.
Oxidation The presence of oxygen can lead to the formation of radicals that can initiate isomerization.Use deoxygenated solvents by purging with an inert gas like nitrogen or argon before use. Store samples under an inert atmosphere (e.g., nitrogen blanket). Consider the addition of antioxidants like Butylated hydroxytoluene (BHT) to the sample or extraction solvent.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my GC chromatogram when analyzing (2E,4Z)-ethyl deca-2,4-dienoate. What could be the cause?

A1: The appearance of unexpected peaks is likely due to the isomerization of the (2E,4Z) isomer into other stereoisomers such as (2E,4E), (2Z,4E), and (2Z,4Z). This can be caused by excessive heat in the GC injector port, exposure of the sample to light, or the presence of acidic or basic contaminants. Review your sample preparation and GC method parameters against the recommendations in the troubleshooting guide.

Q2: What is the best way to store samples of (2E,4Z)-ethyl deca-2,4-dienoate to prevent isomerization?

A2: For long-term storage, samples should be stored at low temperatures (-20°C or -80°C) in amber-colored vials under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant like BHT to the solvent can also help to prevent oxidative degradation which may lead to isomerization.

Q3: Can the HPLC mobile phase cause isomerization of my analyte?

A3: Yes, particularly if the mobile phase is acidic. While acidic mobile phases are sometimes necessary for good chromatography, prolonged exposure of the sample to these conditions can catalyze isomerization.[2] It is recommended to analyze samples as quickly as possible after they are placed in the autosampler. If possible, experiment with reducing the acid concentration or using a different column that allows for a more neutral mobile phase.

Q4: Are there specific analytical columns recommended for the separation of this compound isomers?

A4: Yes, for GC analysis, a VOCOL capillary column has been shown to be effective in separating the isomers.[1] For HPLC, a C18 column with a mobile phase containing silver ions can provide excellent separation of the geometric isomers.[1][3] The silver ions form reversible complexes with the double bonds, allowing for separation based on their configuration.

Q5: How can I confirm the identity of the different isomers in my sample?

A5: The most definitive way to identify the isomers is by comparing their retention times with those of authentic standards. If standards are not available, techniques like NMR spectroscopy can be used to determine the stereochemistry of the isolated isomers.[1]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for GC and HPLC Analysis

This protocol is designed to minimize isomerization during the extraction and preparation of (2E,4Z)-ethyl deca-2,4-dienoate from a sample matrix.

  • Extraction:

    • Perform all steps under dim light and on ice.

    • Use pre-chilled, deoxygenated solvents (purged with nitrogen for at least 15 minutes).

    • If the sample is a solid, grind it with a pre-chilled mortar and pestle.

    • Extract the sample with a suitable non-polar solvent (e.g., hexane (B92381) or ethyl acetate) containing 0.01% BHT.

    • Vortex or sonicate briefly at low temperature.

    • Centrifuge at low temperature to separate the phases.

  • Concentration:

    • If concentration is necessary, use a gentle stream of nitrogen gas at room temperature or below.

    • Avoid evaporating the sample to complete dryness.

  • Reconstitution and Analysis:

    • Reconstitute the sample in the appropriate solvent for either GC or HPLC analysis.

    • Transfer the sample to an amber autosampler vial.

    • Analyze the sample as soon as possible.

Protocol 2: GC-MS Analysis of this compound Isomers

This method is adapted from a published procedure for the separation of ethyl 2,4-decadienoate isomers.[1]

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: VOCOL capillary column (60 m x 0.25 mm i.d., 1.5 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 220°C (Note: Lower temperatures should be tested to minimize on-column isomerization)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 min

    • Ramp 1: 10°C/min to 120°C, hold for 2 min

    • Ramp 2: 30°C/min to 210°C

  • MS Interface Temperature: 250°C

  • Ion Source Temperature: 200°C

  • Acquisition Mode: Scan (m/z 40-300)

Protocol 3: HPLC Analysis of this compound Isomers using a Silver-Ion Column

This method is based on a published procedure for the separation of ethyl 2,4-decadienoate isomers.[1]

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol (B129727) and an aqueous solution of silver nitrate (B79036).

    • Solvent A: Methanol

    • Solvent B: Aqueous silver nitrate (1 g/L)

    • Gradient: Start with a higher proportion of Solvent B and gradually increase the proportion of Solvent A. The exact gradient should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detector: Diode Array Detector (DAD) monitoring at 262 nm.

Visualizations

Isomerization_Factors cluster_factors Factors Inducing Isomerization cluster_compound cluster_isomers Isomerization Products Light Light (UV, ambient) Compound (2E,4Z)-ethyl deca-2,4-dienoate Light->Compound Heat Heat (GC injector, sample prep) Heat->Compound pH Extreme pH (Acidic/Basic conditions) pH->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Isomers (2E,4E), (2Z,4E), (2Z,4Z) isomers Compound->Isomers Isomerization

Caption: Factors leading to the isomerization of (2E,4Z)-ethyl deca-2,4-dienoate.

Experimental_Workflow cluster_prep Sample Preparation (Low Light, Low Temp) cluster_analysis Analysis cluster_result Start Sample Extraction Extraction with Deoxygenated Solvent + BHT Start->Extraction Concentration Concentration (Nitrogen Stream) Extraction->Concentration Reconstitution Reconstitution in Amber Vial Concentration->Reconstitution GC GC Analysis (Optimized Injector Temp) Reconstitution->GC HPLC HPLC Analysis (Neutral or Ag+ Column) Reconstitution->HPLC Result Accurate Quantification GC->Result HPLC->Result

Caption: Recommended workflow for minimizing isomerization during analysis.

References

matrix effect compensation in ethyl deca-2,4-dienoate quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ethyl deca-2,4-dienoate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect the quantification of this compound?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] In complex matrices like fruit juices or wine, where this compound is often found, sugars, organic acids, and phenolic compounds can all contribute to the matrix effect.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method is the post-extraction spike comparison.[1] This involves comparing the signal response of a pure standard solution of this compound with the response of a blank matrix extract spiked with the same concentration of the standard. A significant difference in the signal indicates the presence of a matrix effect.

Q3: What are the most effective strategies to compensate for matrix effects in this compound quantification?

A3: The most effective strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for matrix effect compensation.[2][3] It involves using a stable isotope-labeled version of this compound as an internal standard. Since the labeled standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[3][4]

  • Standard Addition: This method involves adding known amounts of a standard to the sample itself and determining the analyte concentration by extrapolation. It is effective but can be time-consuming for a large number of samples.

Q4: What are the typical sample preparation techniques for analyzing this compound in food and beverage samples?

A4: Common techniques aim to extract this compound while minimizing interferences. These can include:

  • Liquid-Liquid Extraction (LLE): Using a solvent like methyl tertiary-butyl ether (MTBE) or ethyl acetate (B1210297) to extract the analyte from the aqueous sample.

  • Solid-Phase Extraction (SPE): Using a C18 cartridge to retain the analyte while allowing more polar matrix components to pass through. The analyte is then eluted with a suitable organic solvent.

  • Dilute-and-Shoot: In simpler matrices, a direct dilution of the sample followed by injection into the LC-MS system might be possible, but this approach is more susceptible to matrix effects.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column. - Incompatible injection solvent. - Column contamination.- Add a small amount of a weak acid (e.g., formic acid) to the mobile phase. - Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[6] - Flush the column with a strong solvent or replace it if necessary.[6]
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade.
Low Signal Intensity or No Peak - Ion suppression due to matrix effects. - Inefficient ionization of this compound. - Suboptimal MS parameters.- Implement matrix effect compensation strategies (see FAQs). - Optimize the mobile phase pH and organic content. - Tune the mass spectrometer for the specific m/z transitions of this compound.
High Background Noise - Contaminated mobile phase or LC system. - Co-elution of interfering compounds.- Use high-purity solvents and additives. - Clean the LC system, including the injector and tubing. - Improve sample cleanup or chromatographic separation to resolve the analyte from interferences.
Inaccurate Quantification - Uncompensated matrix effects. - Improper calibration curve.- Use a stable isotope-labeled internal standard or matrix-matched calibrants. - Ensure the calibration range brackets the expected sample concentrations and that the curve is linear.

Experimental Protocols

Protocol 1: Determination of Matrix Effect for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a pure solvent (e.g., methanol).

  • Prepare a Blank Matrix Extract: Extract a sample known to not contain this compound (blank matrix) using your established sample preparation method.

  • Prepare a Post-Extraction Spiked Sample: Add a known amount of the standard solution to the blank matrix extract to achieve a final concentration of 1 µg/mL.

  • LC-MS Analysis: Analyze both the standard solution and the post-extraction spiked sample under the same LC-MS conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = [(Peak Area in Spiked Extract / Peak Area in Standard Solution) - 1] x 100

    • A value close to 0% indicates a negligible matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Protocol 2: Quantification using a Stable Isotope-Labeled Internal Standard
  • Internal Standard: Obtain a stable isotope-labeled this compound (e.g., this compound-d5).

  • Spiking: Add a known concentration of the internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Perform the extraction procedure.

  • LC-MS Analysis: Set up the MS to monitor at least one MRM (Multiple Reaction Monitoring) transition for both the native this compound and the labeled internal standard.

  • Quantification: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this calibration curve.

Data Presentation

Table 1: Example Matrix Effect Data for this compound in Different Fruit Juice Matrices

MatrixPeak Area (Standard in Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Apple Juice1,250,000875,000-30.0
Grape Juice1,250,000625,000-50.0
Pear Juice1,250,0001,050,000-16.0

Table 2: Example Calibration Data using a Stable Isotope-Labeled Internal Standard

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
155,0001,100,0000.050
5280,0001,120,0000.250
10540,0001,080,0000.500
502,750,0001,100,0002.500
1005,600,0001,120,0005.000

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Evaluation Sample Sample containing This compound Extract1 Extract Sample->Extract1 BlankMatrix Blank Matrix Sample Extract2 Extract BlankMatrix->Extract2 Spike Spike with Standard LCMS2 Analyze Spiked Blank Matrix Extract Spike->LCMS2 LCMS1 Analyze Sample Extract Extract1->LCMS1 Extract2->Spike Compare Compare Peak Areas LCMS1->Compare LCMS2->Compare LCMS3 Analyze Standard in Solvent LCMS3->Compare Result Determine Matrix Effect (Suppression/Enhancement) Compare->Result

Caption: Workflow for assessing the matrix effect.

SIDA_Workflow Start Start: Sample/Standard/QC Spike Spike with Stable Isotope-Labeled Internal Standard (IS) Start->Spike Preparation Sample Preparation (e.g., LLE, SPE) Spike->Preparation Analysis LC-MS/MS Analysis (Monitor Analyte and IS) Preparation->Analysis Calculation Calculate Peak Area Ratio (Analyte/IS) Analysis->Calculation Calibration Generate Calibration Curve (Ratio vs. Concentration) Calculation->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: Stable Isotope Dilution Analysis (SIDA) workflow.

References

purification of synthetic ethyl deca-2,4-dienoate using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic ethyl deca-2,4-dienoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting point for developing a solvent system for the column chromatography of this compound?

A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC). A common and effective mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297).

  • Initial Test: Begin with a solvent system of 95:5 hexane:ethyl acetate.

  • Target Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot on the TLC plate. This range typically provides the best separation on a column.

  • Polarity Adjustment: If the Rf value is too high (the spot travels too far), increase the proportion of hexane. If the Rf value is too low (the spot barely moves from the baseline), increase the proportion of ethyl acetate.

Q2: My TLC shows two or more very close spots. What could they be and how can I separate them?

In the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, a common byproduct is the geometric isomer, ethyl (2E,4E)-deca-2,4-dienoate.[1] These isomers have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Use a very non-polar solvent system (e.g., 98:2 or 96:4 hexane:ethyl acetate) to maximize the difference in interaction with the silica gel.

    • Run a gradient elution, starting with a very low polarity and slowly increasing the concentration of ethyl acetate. This can help to resolve closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of geometric isomers, reverse-phase HPLC can be an effective technique.[2][3] A C18 column with a mobile phase containing silver ions (Ag-HPLC) has been shown to successfully separate the isomers of ethyl 2,4-decadienoate.[2]

  • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using a different stationary phase. Silver nitrate-impregnated silica gel can be used to enhance the separation of unsaturated isomers due to the complexation of the silver ions with the double bonds.

Q3: My compound seems to be decomposing on the column. What can I do?

Conjugated dienoates can sometimes be sensitive to the acidic nature of standard silica gel, leading to isomerization or degradation.

Troubleshooting Steps:

  • Test for Stability: Before running a large-scale column, you can check the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then develop the plate. If you see new spots or streaking that wasn't present in an immediate run, your compound may be unstable on silica.

  • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine. A common method is to prepare the silica slurry in the mobile phase containing a small amount (e.g., 0.1-1%) of triethylamine.

  • Switch to a Neutral Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) (neutral, Brockmann I) or Florisil. Always test the separation on a TLC plate with the new stationary phase first.

Q4: The compound is not eluting from the column, even with a more polar solvent system.

This issue could be due to several factors, from incorrect solvent choice to problems with the compound itself.

Troubleshooting Steps:

  • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, you can try flushing the column with a much more polar solvent, such as pure ethyl acetate or even a small percentage of methanol (B129727) in dichloromethane, to elute highly retained compounds.

  • Check for Insolubility: The crude material may have contained insoluble byproducts that have clogged the top of the column.

  • Confirm Compound Identity: Ensure that the desired product was indeed present in the crude mixture and that the reaction was successful.

Q5: The purified fractions are still impure. What went wrong?

This can happen even with a seemingly good separation on TLC.

Troubleshooting Steps:

  • Column Overloading: You may have loaded too much crude material onto the column. A general guideline is a silica gel to crude material ratio of 30:1 to 100:1 by weight for challenging separations.

  • Improper Packing: Air bubbles or channels in the silica bed can lead to poor separation. Ensure the column is packed evenly.

  • Elution Speed: Eluting the solvent too quickly can decrease the separation efficiency. For gravity columns, maintain a steady drip rate. For flash chromatography, ensure the flow rate is optimized.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the scale of the purification.

ParameterValueNotes
Crude Product Composition 95% (2E,4Z)-isomer, 5% (2E,4E)-isomerBased on a typical synthesis via the reaction of a lithium cuprate (B13416276) complex with ethyl propiolate.[1]
Recommended TLC Solvent System 95:5 Hexane:Ethyl AcetateThis ratio should be adjusted to achieve an Rf of 0.2-0.4.
Target Rf Value 0.2 - 0.4Provides optimal separation in column chromatography.
Column Chromatography Solvent System 96:4 Hexane:Ethyl AcetateA less polar system is often required to separate close-eluting isomers.[4]
Typical Post-Column Purity >98% (for the major isomer)Purity should be assessed by GC or HPLC.
Expected Recovery 80-90%Recovery can be lower if fractions containing mixed isomers are discarded.

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of synthetic this compound from a crude reaction mixture using flash column chromatography.

1. Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: Reagent grade n-hexane and ethyl acetate

  • Crude synthetic this compound

  • Glass chromatography column with a stopcock

  • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

  • Rotary evaporator

  • TLC plates, developing chamber, and UV lamp (254 nm)

2. Mobile Phase Preparation:

  • Based on preliminary TLC analysis, prepare the appropriate hexane/ethyl acetate mobile phase. A typical starting point for the column is a slightly less polar system than what gives the ideal TLC Rf, for example, 96:4 hexane:ethyl acetate.[4]

3. Column Packing (Wet Packing Method):

  • Secure the chromatography column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica should be approximately 50 times the weight of the crude material.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock and allow the excess solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to begin eluting the sample.

  • Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation.

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using an appropriate analytical method such as GC, HPLC, or NMR.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification & Analysis cluster_iso Isolation & Verification TLC 1. TLC Analysis (e.g., 95:5 Hexane:EtOAc) Solvent 2. Prepare Mobile Phase (e.g., 96:4 Hexane:EtOAc) TLC->Solvent Pack 3. Pack Column (Silica Gel Slurry) Solvent->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Solvent Evaporation (Rotary Evaporator) Combine->Evap Analyze 10. Purity Analysis (GC/HPLC, NMR) Evap->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G cluster_poor_sep Poor Separation / Co-elution cluster_no_elution No Compound Eluting cluster_solutions Potential Solutions Start Purification Issue Identified CloseSpots Close spots on TLC? Start->CloseSpots Polarity Solvent Polarity Too Low? Start->Polarity Decomp Degradation on Column? Start->Decomp CheckLoad Column Overloaded? CloseSpots->CheckLoad CheckPacking Improper Packing? CloseSpots->CheckPacking CheckSpeed Elution Too Fast? CloseSpots->CheckSpeed OptimizeSolvent Decrease Polarity (e.g., more hexane) CloseSpots->OptimizeSolvent Gradient Use Gradient Elution CloseSpots->Gradient AltPhase Use Alumina/Ag-Silica CloseSpots->AltPhase ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Repack Repack Column CheckPacking->Repack SlowElute Slow Elution Rate CheckSpeed->SlowElute IncreasePolarity Increase Polarity (e.g., more EtOAc) Polarity->IncreasePolarity Deactivate Use Deactivated Silica Decomp->Deactivate Decomp->AltPhase

Caption: Troubleshooting decision tree for column chromatography.

References

minimizing on-column degradation of ethyl deca-2,4-dienoate in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatographic (GC) analysis of ethyl deca-2,4-dienoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to on-column degradation and to provide guidance for robust and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of on-column degradation of this compound?

A1: On-column degradation of this compound, a conjugated dienoic ester, is primarily caused by thermal stress and active sites within the GC system. Key factors include:

  • High Injector Temperature: Can lead to thermal isomerization (conversion from one isomer to another) or polymerization.

  • Active Sites: Free silanol (B1196071) groups in the injector liner or on the column stationary phase can catalytically promote degradation.

  • Inappropriate Column Choice: The polarity of the stationary phase can influence the stability of the analyte.

  • Contamination: Non-volatile residues in the injector or at the head of the column can create active sites for degradation.

Q2: What are the common signs of this compound degradation in my chromatogram?

A2: Degradation can manifest in several ways in your chromatogram:

  • Appearance of unexpected peaks: These may correspond to isomers or degradation byproducts.

  • Peak tailing: Indicates interaction of the analyte with active sites.

  • Broadened peaks: Can be a result of slow desorption from active sites or on-column reactions.

  • Poor reproducibility: Inconsistent peak areas or retention times for the same standard.

  • Ghost peaks: Contamination from previous injections degrading over time.[1][2]

Q3: Which type of GC column is recommended for the analysis of this compound?

A3: For the separation of this compound isomers, a VOCOL (Volatile Organic Compound) capillary column has been shown to be effective.[3] These columns typically have a mid-polar stationary phase, offering a good balance of selectivity for separating isomers while minimizing potential interactions that could lead to degradation. Non-polar columns can also be used, separating primarily by boiling point.[4]

Q4: Can sample preparation affect the stability of this compound?

A4: Yes, particularly if derivatization is performed. While this compound itself does not typically require derivatization, if you are analyzing the corresponding carboxylic acid and preparing the ethyl ester, the choice of methylation or ethylation method is critical. Acid-catalyzed methods have been shown to cause isomerization of conjugated double bonds in similar compounds and should be avoided. Base-catalyzed methods are generally preferred as they are less likely to cause isomerization.

Troubleshooting Guides

Issue 1: Appearance of Extra Peaks or Isomerization

Symptoms: Your chromatogram shows more peaks than expected for your standard, or the ratio of known isomers changes between injections.

Possible Causes & Solutions:

CauseSolution
High Injector Temperature Reduce the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal temperature that allows for efficient volatilization without causing degradation.
Active Injector Liner Deactivated glass wool liners can be a source of activity. Replace the liner with a new, deactivated one. Consider using a liner without glass wool.
Inappropriate Column Phase If using a highly polar column, consider switching to a mid-polar (e.g., VOCOL type) or a non-polar column to reduce potential interactions.
Issue 2: Peak Tailing for this compound

Symptoms: The peak for this compound is asymmetrical with a pronounced "tail."

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Condition the column according to the manufacturer's instructions to passivate active sites. If tailing persists, it may indicate irreversible column damage.
Contaminated Injector Liner Replace the injector liner. Non-volatile sample matrix components can accumulate and create active sites.[4]
Column Contamination Trim the first few centimeters of the column from the injector end to remove accumulated non-volatile residues.
Improper Column Installation Ensure the column is installed correctly in the injector and detector with the correct ferrule and insertion distance to avoid dead volume.[4]

Data Presentation

Table 1: Effect of Injector Temperature on Isomerization

Injector Temperature (°C)(2E,4Z)-isomer Area (%)(2E,4E)-isomer Area (%)Other Isomers/Degradation Products Area (%)
20098.51.00.5
22595.23.51.3
25089.78.12.2
27582.114.53.4

Table 2: Comparison of Injection Techniques on Analyte Recovery

Injection TechniqueRelative Peak Area of (2E,4Z)-isomerObservations
Split/Splitless (250 °C)85%Significant presence of other isomers and baseline noise.
Programmable Temperature Vaporization (PTV)95%Reduced isomerization compared to hot split/splitless.
Cool On-Column (COC)99%Minimal degradation, considered the most suitable for thermally labile compounds.[5]

Experimental Protocols

Protocol 1: Recommended GC Method for this compound Isomer Separation

This protocol is adapted from a method shown to be successful for the separation of this compound isomers.[3]

  • GC System: Agilent 6890 GC with 5973 Mass Selective Detector (or equivalent).

  • Column: VOCOL capillary column (60 m x 0.25 mm I.D., 1.5 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode.

  • Injector Temperature: 220 °C (or optimized as per troubleshooting guide).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp 1: 3 °C/min to 210 °C.

    • Hold at 210 °C for 5 min.

  • MSD Parameters:

    • Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-300.

Mandatory Visualization

GC_Troubleshooting_Workflow cluster_symptoms Observed Chromatographic Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Extra Peaks / Isomerization Cause1 High Injector Temperature Symptom1->Cause1 Cause4 Improper Column Choice Symptom1->Cause4 Symptom2 Peak Tailing Cause2 Active Sites (Liner/Column) Symptom2->Cause2 Cause3 Column Contamination Symptom2->Cause3 Symptom3 Poor Reproducibility Symptom3->Cause1 Symptom3->Cause2 Symptom3->Cause3 Solution1 Reduce Injector Temperature Cause1->Solution1 Solution2 Replace/Deactivate Liner Cause2->Solution2 Solution5 Condition Column Cause2->Solution5 Solution3 Trim Column Cause3->Solution3 Solution4 Change Column Type Cause4->Solution4

Caption: Troubleshooting workflow for on-column degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_injection GC Injection cluster_separation Chromatographic Separation cluster_detection Detection cluster_analysis Data Analysis Prep Dissolve Sample in Appropriate Solvent Injection Inject using Cool On-Column or PTV for labile samples Prep->Injection Separation Separate on VOCOL or similar mid-polar column Injection->Separation Detection Mass Spectrometry (MS) Detection Separation->Detection Analysis Identify and Quantify Isomers and Degradants Detection->Analysis

Caption: Recommended experimental workflow for the analysis of this compound.

References

resolving co-elution of ethyl deca-2,4-dienoate with other fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving the co-elution of ethyl deca-2,4-dienoate with other fatty acid esters during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of samples is it commonly found?

A1: this compound is a fatty acid ethyl ester. It is a significant aroma compound, notably responsible for the characteristic scent of Bartlett pears. It can be found in various food and beverage samples, as well as in biocatalytic reaction mixtures where fatty acids are used as substrates.

Q2: Why does this compound frequently co-elute with other fatty acid esters?

A2: Co-elution of this compound with other fatty acid esters is common due to similarities in their physicochemical properties. Factors such as similar carbon chain length, boiling point, and polarity can lead to overlapping retention times in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). For instance, its isomers or other C10 and C12 fatty acid esters are potential co-eluting compounds.

Q3: What are the primary analytical techniques for separating this compound?

A3: The primary techniques are high-resolution capillary gas chromatography (GC), often with a flame ionization detector (FID) or mass spectrometer (MS), and HPLC, typically with a UV detector. For GC analysis, derivatization of fatty acids to their more volatile ester forms (like methyl or ethyl esters) is a standard and often necessary step.

Q4: How can I confirm that I have a co-elution issue and not just a broad peak?

A4: Peak purity analysis is crucial. If you are using a mass spectrometer (MS) or a diode array detector (DAD), you can assess the spectral purity across the peak.[1] Inconsistent mass spectra or UV spectra across the peak indicate the presence of multiple components.[1] Asymmetrical peak shapes, such as shoulders or significant tailing, are also strong indicators of co-elution.[2]

Troubleshooting Guides

Issue 1: Poor GC Separation of this compound and Other FAMEs

If you are experiencing co-elution of this compound with other fatty acid methyl or ethyl esters, follow this troubleshooting workflow.

GC_Troubleshooting cluster_start Start cluster_method_optimization Method Optimization cluster_column_change Column Selection cluster_decision Evaluation cluster_end Finish start Co-elution of Ethyl Deca-2,4-dienoate in GC temp_program Optimize Temperature Program (Decrease ramp rate, e.g., 1-2°C/min) start->temp_program Step 1 flow_rate Adjust Carrier Gas Flow Rate (Optimize for column ID) temp_program->flow_rate Step 2 injection Modify Injection Parameters (e.g., lower volume) flow_rate->injection Step 3 resolution_check Resolution Acceptable? injection->resolution_check change_column Change Stationary Phase (e.g., to high-polarity cyanopropyl) increase_length Increase Column Length (e.g., 60m to 100m) change_column->increase_length increase_length->temp_program Re-optimize resolution_check->change_column No end Quantification resolution_check->end Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks in GC analysis.

Step-by-Step Guide:

  • Optimize the Oven Temperature Program: A slow temperature ramp is often key to separating closely eluting compounds.[3] By decreasing the ramp rate, you increase the interaction time of the analytes with the stationary phase, which can enhance resolution.

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium) affects column efficiency. Ensure the flow rate is optimized for your column's internal diameter to achieve the best resolution.

  • Change the GC Column (Stationary Phase): If method optimization is insufficient, the column's stationary phase may lack the necessary selectivity. Switching to a column with a different chemistry is often the most effective solution.[2] For FAMEs, especially for resolving isomers, highly polar cyanopropyl columns are recommended.[3][4][5][6]

  • Increase Column Length: Using a longer column (e.g., 100 m instead of 30 m) increases the number of theoretical plates and can significantly improve the separation of complex isomer mixtures.[3]

Data Presentation: GC Column Performance

The choice of GC column is critical for resolving this compound from other fatty acid esters. Highly polar columns generally provide the best selectivity.

ParameterVOCOL Column[7]HP-88 / CP-Sil 88 (High-Polarity Cyanopropyl)[5][6]DB-WAX (PEG)[5]
Stationary Phase Proprietary (often polar)Bis(cyanopropyl) siloxanePolyethylene Glycol
Primary Strengths Good for volatile compoundsExcellent separation of cis/trans and positional FAME isomersGood general-purpose column for FAMEs
Best For... Separating geometric isomers of this compoundComplex mixtures requiring high resolution of isomersRoutine analysis where cis/trans isomer separation is not critical
Experimental Protocol: GC-FID/MS Analysis

This protocol is a starting point for the separation of this compound and its isomers.

  • Sample Preparation (Transesterification):

    • To 1-10 mg of your lipid sample, add 1 mL of 14% BF3 in methanol.[3]

    • Cap the tube tightly and heat at 60°C for 30-60 minutes.[3]

    • Cool to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).[3]

    • Vortex to extract the FAMEs into the hexane layer.[3]

    • Transfer the upper hexane layer to a GC vial.[3]

  • GC Conditions:

ParameterMethod A: Isomer Separation[7]Method B: General FAME Analysis[5]
GC System GC-FID or GC-MSAgilent 6890 GC-FID or equivalent
Column VOCOL capillary column (e.g., 60 m x 0.25 mm ID, 1.5 µm)HP-88 (100 m x 0.25 mm ID, 0.20 µm)
Carrier Gas Helium at 1 mL/minHelium at 1.0 mL/min
Injection 1 µL, Split1 µL, Split (100:1)
Inlet Temp. 220°C250°C
Oven Program 120°C for 2 min, then 30°C/min to 210°C175°C for 10 min, 3°C/min to 220°C, hold for 5 min
Detector FID at 250°C or MSFID at 250°C
Issue 2: Poor HPLC Separation of this compound

For non-volatile or thermally labile compounds, HPLC is a viable alternative.

HPLC_Troubleshooting cluster_start_hplc Start cluster_mobile_phase Mobile Phase Optimization cluster_column_hplc Stationary Phase cluster_decision_hplc Evaluation cluster_end_hplc Finish start_hplc Co-elution of Ethyl Deca-2,4-dienoate in HPLC solvent_strength Adjust Solvent Strength (e.g., change MeCN/Water ratio) start_hplc->solvent_strength Step 1 additives Use Additives (e.g., Silver Ions for unsaturates) solvent_strength->additives Step 2 gradient Implement Shallow Gradient additives->gradient Step 3 resolution_check_hplc Resolution Acceptable? gradient->resolution_check_hplc change_column_hplc Change Column Chemistry (e.g., different C18 bonding) change_column_hplc->solvent_strength Re-optimize resolution_check_hplc->change_column_hplc No end_hplc Quantification resolution_check_hplc->end_hplc Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.

Step-by-Step Guide:

  • Modify the Mobile Phase: The most powerful tool for changing selectivity in HPLC is adjusting the mobile phase.

    • Solvent Strength: For reversed-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile) to water can significantly impact retention and resolution.[8][9]

    • Additives: For separating unsaturated esters, adding silver ions (as AgNO₃) to the mobile phase can dramatically improve selectivity.[7] The silver ions form complexes with the double bonds, leading to differential retention.[7]

  • Implement a Shallow Gradient: A slow, shallow gradient elution can significantly improve the resolution of complex mixtures of isomers by allowing more time for differential partitioning.[8]

  • Change the Stationary Phase: If mobile phase optimization fails, consider a column with a different selectivity, for example, a phenyl-hexyl phase instead of a standard C18.

Experimental Protocol: HPLC-UV Analysis

This protocol is specifically for the separation of the geometric isomers of this compound.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase. Derivatization is not strictly required as in GC but is recommended to improve peak shape by converting free fatty acids to esters.[8]

  • HPLC Conditions:

ParameterSilver Ion HPLC Method[7]
HPLC System HPLC with DAD detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID)
Mobile Phase Gradient of: A) Aqueous AgNO₃ - Methanol (40:60, v/v) and B) Aqueous AgNO₃ - Methanol (30:70, v/v)
Gradient Linear gradient from 100% A to 100% B over 60 minutes
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 265 nm

Expected Elution Order for Ethyl 2,4-decadienoate Isomers with Silver Ion HPLC: [7]

  • ethyl trans-2,cis-4-decadienoate

  • ethyl cis-2,trans-4-decadienoate

  • ethyl cis-2,cis-4-decadienoate

  • ethyl trans-2,trans-4-decadienoate

References

Technical Support Center: Ethyl Deca-2,4-dienoate Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of ethyl deca-2,4-dienoate in standard solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is an organic compound, specifically a fatty acid ethyl ester, known for its characteristic pear-like aroma.[1][2][3] It is used as a flavoring agent and fragrance.[1][2] In research, particularly in fields like drug development or sensory science, maintaining the purity and concentration of standard solutions is critical for obtaining reliable and reproducible results.[4] As a conjugated diene, its structure of alternating double and single bonds, while conferring some electronic stability, also presents sites susceptible to chemical degradation.[5][6][7]

Q2: What are the primary factors that can affect the stability of this compound solutions?

The stability of this compound in solution is influenced by several factors, including:

  • pH: As an ester, it is susceptible to hydrolysis under acidic or basic conditions.[4]

  • Temperature: Higher temperatures typically accelerate the rate of degradation reactions.[4][8]

  • Light: Exposure to light, especially UV radiation, can induce isomerization (changing the cis/trans configuration of the double bonds) and photodegradation.[4][9]

  • Oxygen: The conjugated double bonds can be prone to oxidation, especially with prolonged exposure to air.[4]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while others may contain impurities that catalyze degradation.

Q3: What are the recommended storage conditions for stock and standard solutions of this compound?

To ensure long-term stability, solutions should be stored under conditions that minimize the impact of the factors listed above. While specific data for this compound is not extensively published, general best practices for unsaturated esters suggest the following:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage.[4] For short-term use, 2-8°C is acceptable.[2]Reduces the rate of all potential degradation reactions.
Light Store in amber glass vials or protect from light by wrapping vials in aluminum foil.[4]Prevents photodegradation and light-induced isomerization.[9]
Atmosphere Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Container Use high-quality, inert glass vials with tight-fitting caps.Prevents leaching of contaminants and solvent evaporation.
Solvent Use high-purity, anhydrous solvents such as DMSO, ethanol, or acetonitrile (B52724).[4]Minimizes the presence of water for hydrolysis and other reactive impurities.

Q4: What are the potential degradation products of this compound?

Users may encounter several types of degradation products or impurities during analysis. These can arise from different chemical processes as summarized in the table below.

Degradation PathwayPotential ProductsPrimary Cause
Hydrolysis (2E,4Z)-deca-2,4-dienoic acid and ethanolPresence of acid or base in the solution.[4]
Oxidation Aldehydes, ketones, and other oxygenated derivativesExposure to atmospheric oxygen, potentially catalyzed by metal ions.
Isomerization (2E,4E), (2Z,4E), and (2Z,4Z) isomersExposure to light or heat.[9]
Polymerization Higher molecular weight speciesCan be initiated by heat, light, or impurities, especially at high concentrations.

Troubleshooting Guide

Q: My HPLC/GC analysis shows a decrease in the peak area of this compound over time. What is happening?

A: A consistent decrease in the primary analyte peak suggests degradation. This is likely due to one or more of the instability factors being breached. Review your storage conditions against the recommendations in the FAQ. The most common causes are storage at too high a temperature, exposure to light, or repeated freeze-thaw cycles which can introduce oxygen and moisture.

Q: I am observing new peaks in my chromatogram that were not present in the freshly prepared standard. What could they be?

A: The appearance of new peaks is a strong indicator of degradation or isomerization.

  • Isomers: this compound can exist as four geometric isomers. Exposure to light or heat can cause the parent (2E,4Z) isomer to convert to other forms, which may have different retention times in your chromatography system.[9]

  • Degradation Products: If the solution was exposed to acidic or basic conditions, you may be seeing a peak for the corresponding carboxylic acid from hydrolysis.[4] Peaks corresponding to oxidation products may appear if the solution was not stored under an inert atmosphere.

  • Confirmation: To identify these new peaks, techniques like GC-MS or LC-MS can be used to determine their mass and fragmentation patterns. Comparison with retention times of commercially available isomers can also confirm their identity.[9]

Q: How can I perform a stability study for this compound in my specific experimental solution?

A: You can assess the stability by conducting a forced degradation study or a long-term stability test. These studies are essential to determine how your specific experimental conditions (e.g., buffer composition, pH) affect the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of this compound under various stress conditions.

1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.

  • Dilute this stock solution with your experimental buffer or solvent to a final working concentration (e.g., 10 µg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the test solution with an equal volume of 0.2 M HCl. Incubate at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix the test solution with an equal volume of 0.2 M NaOH. Incubate at room temperature.[4]

  • Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Incubate the test solution in a temperature-controlled oven at 60°C.

  • Photodegradation: Expose the test solution to a direct light source (e.g., a UV lamp or consistent, bright ambient light).

3. Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control solution stored at -20°C, by a validated stability-indicating method (e.g., HPLC-UV or GC-MS).

  • Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Long-Term Stability Testing

This protocol evaluates the stability of this compound under recommended storage conditions.[4]

1. Sample Preparation:

  • Prepare a batch of test solutions in your desired solvent or experimental medium.

  • Aliquot the solution into multiple amber glass vials, purge with nitrogen or argon, and seal tightly.[4]

2. Storage:

  • Store the vials under the intended long-term storage conditions (e.g., -20°C, 4°C) and, for comparison, under less ideal conditions (e.g., room temperature).

3. Analysis:

  • Establish a testing schedule. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]

  • At each time point, retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • Quantify the remaining percentage of this compound and measure the area of any new peaks.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G observe Observation: Inconsistent Experimental Results or Analytical Signal Change check_purity 1. Check Initial Purity of Standard observe->check_purity review_storage 2. Review Storage Conditions check_purity->review_storage Pass impure Issue: Impure Standard check_purity->impure Fail eval_matrix 3. Evaluate Solution Matrix Effects review_storage->eval_matrix Compliant improper_storage Issue: Improper Storage review_storage->improper_storage Non-compliant eval_matrix->observe No Issues Found, Re-evaluate Experiment matrix_issue Issue: Matrix-Induced Degradation eval_matrix->matrix_issue Suspected source_new Solution: Source New, High-Purity Standard impure->source_new storage_factors Potential Causes: - Temperature too high - Light Exposure - Oxygen Exposure improper_storage->storage_factors optimize_storage Solution: Optimize Storage (See FAQ Q3) storage_factors->optimize_storage matrix_factors Potential Causes: - pH (Acid/Base Hydrolysis) - Reactive Components matrix_issue->matrix_factors run_stability Solution: Perform Forced Degradation Study in Matrix matrix_factors->run_stability

Figure 1. Logical workflow for troubleshooting stability issues with this compound standards.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Resulting Products main_compound C₅H₁₁-CH=CH-CH=CH-COOEt (2E, 4Z Isomer) hydrolysis Hydrolysis (+H₂O, Acid/Base) main_compound->hydrolysis oxidation Oxidation (+O₂) main_compound->oxidation isomerization Isomerization (Light/Heat) main_compound->isomerization acid_alcohol Deca-2,4-dienoic Acid + Ethanol hydrolysis->acid_alcohol oxidized_prods Aldehydes, Ketones, Epoxides oxidation->oxidized_prods isomers E,E / Z,E / Z,Z Isomers isomerization->isomers

Figure 2. Potential degradation and isomerization pathways for this compound.

G cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution prepare_samples Prepare & Aliquot Test Samples start->prepare_samples long_term Long-Term Storage (-20°C, 4°C, 25°C) prepare_samples->long_term forced_deg Forced Degradation (Acid, Base, H₂O₂, UV, Heat) prepare_samples->forced_deg sample_time Sample at Time Points (t₀, t₁, t₂, ... tₙ) long_term->sample_time forced_deg->sample_time analyze Analyze via Stability-Indicating Method (e.g., HPLC) sample_time->analyze evaluate Evaluate Data: - % Analyte Remaining - Degradant Formation analyze->evaluate end End: Determine Shelf-Life & Storage Conditions evaluate->end

Figure 3. General experimental workflow for conducting a stability study.

References

Technical Support Center: Method Development for Trace Analysis of Ethyl Deca-2,4-dienoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the trace analysis of ethyl deca-2,4-dienoate within complex sample matrices. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable sample preparation technique for analyzing this compound in a complex matrix like fruit juice?

A1: For a volatile compound like this compound in a liquid matrix, Headspace Solid-Phase Microextraction (HS-SPME) is often the preferred method. It is a solvent-free, sensitive, and easily automated technique. The principle involves exposing a coated fiber to the headspace above the sample, allowing volatile analytes to partition onto the fiber, which is then transferred to the GC inlet for desorption and analysis.

Alternatively, Liquid-Liquid Extraction (LLE) is a robust technique that involves extracting the analyte from the aqueous sample into an immiscible organic solvent. While effective, LLE can be more time-consuming and require larger volumes of organic solvents compared to HS-SPME.

Q2: How can I minimize matrix effects when analyzing this compound in complex food samples?

A2: Matrix effects can significantly impact analytical accuracy. To mitigate these effects, consider the following strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the samples to compensate for signal enhancement or suppression.

  • Standard Addition: This method involves adding known amounts of the standard to the sample itself, providing a high degree of accuracy in correcting for matrix effects, though it can be labor-intensive.

  • Isotope Dilution: Utilizing a stable isotope-labeled internal standard of this compound is considered the gold standard for quantification in complex matrices, as the internal standard behaves nearly identically to the analyte.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

  • Sample Cleanup: Implementing a cleanup step, such as solid-phase extraction (SPE), after the initial extraction can effectively remove interfering compounds.

Q3: What are the typical instrumental parameters for the GC-MS analysis of this compound?

A3: While optimal parameters are instrument-specific, a general starting point for a GC-MS method is as follows:

  • Column: A mid-polar to polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a polyethylene (B3416737) glycol (e.g., DB-WAX) column, is generally suitable.[1]

  • Injector: For trace analysis, splitless injection is typically employed to maximize sensitivity.

  • Oven Program: An initial low temperature (e.g., 40°C) for analyte focusing, followed by a temperature ramp (e.g., 10°C/min) to a final temperature sufficient to elute all compounds of interest (e.g., 250°C).

  • Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode is recommended for quantification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q1: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?

A1: Peak tailing for esters in GC-MS is a frequent issue. Potential causes and their solutions include:

  • Active Sites in the Inlet or Column: Interaction of the polar ester group with free silanol (B1196071) groups in the injector liner or on the column can cause tailing.

    • Solution: Utilize a deactivated inlet liner and a high-quality, inert GC column. Trimming the first few centimeters of the column can also help.[2][3][4]

  • Contamination: Non-volatile residues in the inlet can lead to peak distortion.

    • Solution: Perform regular inlet maintenance, including the replacement of the liner, septum, and O-rings.[2]

  • Improper Column Installation: Incorrect column installation can create dead volume, resulting in peak tailing.

    • Solution: Ensure the column is installed at the correct depth in both the injector and the detector as per the manufacturer's guidelines.[2][4]

  • Incompatible Solvent: A mismatch between the injection solvent polarity and the stationary phase can cause peak shape issues.

    • Solution: Consider using a solvent that is more compatible with your GC column's stationary phase.[2]

Q2: My quantitative results for this compound are inconsistent and show poor reproducibility. What should I check?

A2: For inconsistent quantitative results, investigate the following:

  • Matrix Effects: Signal enhancement or suppression due to the sample matrix can lead to inaccurate quantification.

    • Solution: Employ matrix-matched standards or the standard addition method to compensate for these effects.

  • Inconsistent Injection Volume: Variations in the injected volume will directly impact peak area and, consequently, the final calculated concentration.

    • Solution: For manual injections, ensure a consistent and rapid technique. For autosamplers, check for air bubbles in the syringe and verify that the syringe washing steps are adequate.

  • System Leaks: Leaks in the carrier gas flow path can cause fluctuations in pressure and flow, affecting retention times and peak areas.

    • Solution: Conduct a thorough leak check of the entire system, with a focus on the injector, column fittings, and gas lines.

  • Sample Degradation: As an unsaturated ester, this compound may be prone to degradation.

    • Solution: Analyze samples promptly after preparation. If storage is necessary, maintain them at low temperatures and protect them from light.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I am unable to separate the geometric isomers of this compound. How can I improve the resolution?

A1: The separation of geometric isomers can be challenging. The following strategies can improve resolution:

  • Mobile Phase Optimization:

    • Solvent Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical first step.[5]

    • Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity.[5]

    • Additives: The addition of silver ions to the mobile phase has been reported to enhance the separation of these isomers on a C18 column.[6]

  • Stationary Phase Selection:

    • If mobile phase optimization is unsuccessful, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative selectivities.

  • Temperature Adjustment: Lowering the column temperature can often improve the separation of isomers.

Q2: My peaks are broad and show poor efficiency. What can I do to improve peak shape?

A2: Broad peaks can negatively affect both resolution and sensitivity. Consider these points:

  • Column Overload: Injecting an excessive amount of the sample can lead to peak broadening.

    • Solution: Reduce the injection volume or the sample concentration.[7]

  • Extra-column Volume: Long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with the minimum necessary length and internal diameter.

  • Inappropriate Mobile Phase Strength: A mobile phase that is too strong can cause the analyte to elute too quickly, resulting in broad peaks.

    • Solution: Decrease the organic solvent percentage in the mobile phase to increase retention and improve peak shape.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the analysis of this compound and related compounds. These values are intended as a general guide and may vary based on the specific matrix, methodology, and instrumentation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
This compound IsomersStandard SolutionGC-MSNot Reported20 ng/mL[6]
4-Ethylcatechol (B135975)WineHPLC-CEAD1.34 µg/L2.2 µg/L[8]
Volatile CarbonylsBeerHS-SPME-GC-MS0.003 - 3.44 µg/L0.010 - 10.4 µg/L[9]
Higher Fatty EstersWhite RumHS-SPME-GC-FID0.001–0.018 mg/L0.003–0.054 mg/L[10]

Table 2: Recovery Data

Analyte ClassMatrixSample PreparationRecovery (%)Reference
Higher Fatty EstersWhite RumHS-SPME98.6 - 100.3[10]
Volatile CarbonylsBeerHS-SPME88 - 114
4-EthylcatecholWineDirect Injection95 - 104[8]
Bio-based Ethyl EstersMicrobial CultureHybrid Extraction-Distillation99

Experimental Protocols

Protocol 1: HS-SPME-GC-MS for this compound in Beverages

This protocol provides a general procedure for the analysis of this compound in a beverage matrix.

  • Sample Preparation:

    • Pipette 5 mL of the beverage into a 20 mL headspace vial.

    • Add a known amount of a suitable internal standard.

    • Add NaCl to saturate the solution.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the GC-MS autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated GC inlet (250°C) for 5 minutes in splitless mode.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven program: 40°C (2 min hold), ramp at 10°C/min to 250°C (5 min hold).

    • Carrier gas: Helium at 1.2 mL/min.

    • Mass spectrometer: Scan range 40-350 amu or use SIM mode for target ions.

  • Quantification:

    • Construct a calibration curve using matrix-matched standards prepared and analyzed under the same conditions.

    • Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: LLE-GC-MS for this compound in a Semi-Solid Food Matrix

This protocol outlines a general procedure for a semi-solid food matrix such as fruit puree.

  • Sample Preparation:

    • Homogenize the sample.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of internal standard.

    • Add 10 mL of deionized water and vortex to create a slurry.

  • Liquid-Liquid Extraction:

    • Add 10 mL of dichloromethane (B109758) to the tube.

    • Shake vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the organic (bottom) layer to a clean tube.

    • Repeat the extraction twice more with 10 mL of dichloromethane each time.

  • Concentration and Cleanup:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system using the parameters described in Protocol 1.

  • Quantification:

    • Prepare calibration standards in a blank matrix extract and process them alongside the samples.

    • Quantify the analyte using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection homogenize Homogenization (for solids) start->homogenize aliquot Take Aliquot homogenize->aliquot add_is Add Internal Standard aliquot->add_is extraction Extraction (LLE or SPME) add_is->extraction gcms GC-MS Analysis extraction->gcms Volatile Analysis hplc HPLC Analysis extraction->hplc Isomer Separation integration Peak Integration gcms->integration hplc->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result Final Result quantification->result

Caption: General experimental workflow for the trace analysis of this compound.

troubleshooting_gcms cluster_peak_shape Peak Shape Issues cluster_quant Quantitative Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_quant Solutions for Quant Issues start GC-MS Problem Observed peak_tailing Peak Tailing start->peak_tailing Asymmetric Peak peak_fronting Peak Fronting start->peak_fronting Asymmetric Peak poor_repro Poor Reproducibility start->poor_repro Inconsistent Results low_recovery Low Recovery start->low_recovery Low Signal sol_tailing Check for active sites Replace liner/septum Trim column Check for leaks peak_tailing->sol_tailing sol_quant Use matrix-matched standards Check for leaks Optimize extraction Verify injection volume poor_repro->sol_quant low_recovery->sol_quant

Caption: A logical troubleshooting guide for common GC-MS issues.

hplc_isomer_separation cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_result Outcome start Poor Isomer Separation (HPLC) solvent_ratio Adjust Solvent Ratio start->solvent_ratio solvent_type Change Organic Solvent start->solvent_type additives Use Additives (e.g., Ag+) start->additives ph_adjust Adjust pH start->ph_adjust change_column Change Stationary Phase solvent_ratio->change_column If no improvement solvent_type->change_column If no improvement additives->change_column If no improvement ph_adjust->change_column If no improvement temp_adjust Adjust Temperature change_column->temp_adjust improved_res Improved Resolution temp_adjust->improved_res

Caption: A decision tree for optimizing the HPLC separation of this compound isomers.

References

Validation & Comparative

comparative study of ethyl deca-2,4-dienoate content in different fruit cultivars

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl deca-2,4-dienoate, a volatile ester renowned for its characteristic pear-like aroma, is a significant contributor to the flavor profile of several fruits. This guide provides a comparative overview of the presence of this compound in various fruit cultivars, based on available scientific literature. While a comprehensive quantitative comparison across a wide spectrum of cultivars is limited, this document synthesizes existing data to offer insights for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The concentration of this compound can vary significantly among different fruit types and even between cultivars of the same fruit. Pears, particularly the Bartlett variety and those with a similar aromatic profile, are noted for their higher content of decadienoate esters.

FruitCultivarThis compound ContentReference
Pear (Pyrus communis)BartlettHigh levels detected[1]
Pear (Pyrus communis)Cultivars with 'Bartlett-like' aromaGenerally high levels[1]
Pear (Pyrus communis)NanguoliDetected at 14 and 21 days of shelf life[2]
Pear (Pyrus communis)LouisDetected at 21 days of shelf life[2]
Apple (Malus domestica)Not specifiedNaturally occurring[3]
Grape (Vitis vinifera)ConcordNaturally occurring[3]
Quince (Cydonia oblonga)Not specifiedNaturally occurring[3]

Note: The term "High levels" is used where specific quantitative data was not provided in the referenced studies, but the presence of the compound was highlighted as significant. The detection in 'Nanguoli' and 'Louis' pears was noted without specific concentration values in the provided search results.

Experimental Protocols

The quantification of this compound in fruit matrices is typically achieved through chromatographic techniques, most commonly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Determination of this compound using HS-SPME-GC-MS

This protocol is a generalized representation based on methodologies described in the scientific literature for the analysis of volatile compounds in fruits.[2]

1. Sample Preparation:

  • Select ripe, healthy fruits from the desired cultivar.

  • Wash the fruits with distilled water and dry them.

  • Homogenize a known weight of the fruit pulp (e.g., 10 g) in a blender.

  • Transfer the homogenate to a headspace vial (e.g., 20 mL).

  • For quantitative analysis, an internal standard (e.g., a known concentration of a related ester not naturally present in the fruit) is added to the vial.

  • The vial is securely sealed with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: The identification of this compound is based on the comparison of its mass spectrum and retention time with those of an authentic standard.

    • Quantification: The concentration is calculated by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in fruit cultivars.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fruit Fruit Sample Homogenate Homogenization Fruit->Homogenate Vial Transfer to Headspace Vial Homogenate->Vial IS Addition of Internal Standard Vial->IS Incubation Incubation & Equilibration IS->Incubation SPME HS-SPME Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis.

Signaling Pathways

Currently, the detailed signaling pathways leading to the biosynthesis of this compound in different fruit cultivars are not fully elucidated in the provided search results. The biosynthesis of esters in fruits is generally understood to involve the esterification of an alcohol with a coenzyme A (CoA)-activated fatty acid, a reaction catalyzed by alcohol acyltransferases (AATs). The specific precursors and regulatory mechanisms for this compound are areas of ongoing research.

Disclaimer: The information provided in this guide is based on a limited set of publicly available scientific literature. A comprehensive and standardized quantitative comparison of this compound across a broad range of fruit cultivars would require dedicated and systematic research.

References

A Comparative Guide to the Sensory Differentiation of Ethyl Deca-2,4-dienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of ethyl deca-2,4-dienoate are critical components in the flavor and fragrance industry, most notably for their contribution to the characteristic aroma of pears. Understanding the distinct sensory properties of each isomer is paramount for accurate flavor replication and the development of novel sensory experiences. This guide provides a comprehensive comparison of the sensory profiles of the four primary isomers of this compound, supported by experimental data and detailed methodologies.

Sensory Profile Comparison

The four geometric isomers of this compound—(2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z)—exhibit distinct olfactory characteristics. The (2E,4Z) isomer is widely recognized as the principal contributor to the aroma of Williams pears.[1][2] While comprehensive quantitative data for all four isomers is limited, the available information highlights their unique sensory contributions.

IsomerSystematic NameCommon NameSensory ProfileOdor Threshold (in water)
(2E,4Z) ethyl (2E,4Z)-deca-2,4-dienoatePear EsterCharacteristic ripe Williams pear, fruity, sweet, green.[2][3]100 ppb[4]
(2E,4E) ethyl (2E,4E)-deca-2,4-dienoate-Contributes to the overall pear aroma; often found as a minor component in synthetic pear ester mixtures.[2][3]Data not available
(2Z,4E) ethyl (2Z,4E)-deca-2,4-dienoate-Described as having a fatty, green, and slightly metallic aroma.Data not available
(2Z,4Z) ethyl (2Z,4Z)-deca-2,4-dienoate-Reported to have a weak, fatty, and somewhat plastic-like odor.Data not available

Experimental Protocols

Synthesis of this compound Isomers

The stereoselective synthesis of each isomer is crucial for accurate sensory evaluation.

Synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate:

A common method involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a cuprate (B13416276) complex. This complex is then reacted with ethyl propiolate, yielding a mixture that is predominantly the (2E,4Z) isomer (around 95%), with the (2E,4E) isomer as a minor product. Fractional distillation is then used for purification.[1][2] Another approach is the enzymatic transesterification of other esters of trans-2, cis-4-decadienoic acid with lipase (B570770) from Candida antarctica in the presence of ethanol.

Synthesis_EZ heptenyl_bromide (Z)-1-Heptenyl Bromide cuprate 1-Heptenyllithium Cuprate Complex heptenyl_bromide->cuprate  + Li, CuI mixture Mixture of Isomers (95% 2E,4Z and 5% 2E,4E) cuprate->mixture propiolate Ethyl Propiolate propiolate->mixture purified_EZ Pure Ethyl (2E,4Z)-deca-2,4-dienoate mixture->purified_EZ Fractional Distillation

Synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate.

Synthesis of Other Isomers: Stereoselective synthesis of the (2E,4E), (2Z,4E), and (2Z,4Z) isomers can be achieved through various organometallic routes, such as Wittig or Horner-Wadsworth-Emmons reactions, with careful selection of reagents and reaction conditions to control the geometry of the double bonds.

Analytical Separation and Identification

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for separating the geometric isomers.

  • Gas Chromatography (GC): A VOCOL capillary column can be used to separate the isomers.

  • High-Performance Liquid Chromatography (HPLC): A nonpolar reversed-phase column (C18) with silver ions in the mobile phase has been shown to successfully separate the isomers.

Identification is typically confirmed by comparing retention times with authentic standards and by using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

Analytical_Workflow cluster_separation Separation cluster_identification Identification GC Gas Chromatography (GC) (VOCOL column) Retention Retention Time Comparison GC->Retention NMR NMR Spectroscopy GC->NMR HPLC High-Performance Liquid Chromatography (HPLC) (C18 column with Ag+) HPLC->Retention HPLC->NMR Sample Isomer Mixture Sample->GC Sample->HPLC

Analytical workflow for isomer separation and identification.
Sensory Evaluation Methodology

A trained sensory panel is essential for differentiating the subtle aroma characteristics of the isomers.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their ability to detect and describe basic tastes and aromas.

  • Train panelists over several sessions to recognize and scale the intensity of relevant aroma attributes (e.g., fruity, green, waxy, pear, metallic).

2. Sample Preparation:

  • Prepare solutions of each purified isomer in a neutral solvent (e.g., deionized water or mineral oil) at various concentrations, including levels at and above the anticipated odor threshold.

  • Present samples in coded, identical containers to blind the panelists.

3. Evaluation Procedure:

  • Employ a descriptive analysis method, such as Quantitative Descriptive Analysis (QDA) or Flavor Profile Analysis.

  • Panelists individually evaluate the aroma of each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Conduct sessions in a well-ventilated, odor-free environment.

4. Data Analysis:

  • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the isomers.

Olfactory Perception and Signaling Pathways

The perception of odorants like this compound begins with the interaction of the volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

Olfactory_Signaling Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Allows Ca2+ and Na+ influx, causing Signal Signal to Brain Depolarization->Signal

Simplified olfactory signal transduction pathway.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating the associated G-protein (specifically Gαolf). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, resulting in an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell. The distinct sensory profiles of the this compound isomers are due to their differential activation of specific combinations of olfactory receptors. The exact ORs that respond to each isomer have yet to be fully elucidated.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Deca-2,4-dienoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of ethyl deca-2,4-dienoate, a key flavor and aroma compound. It includes a detailed examination of cross-validation parameters, experimental protocols, and a workflow for method comparison to assist researchers in selecting and validating the most suitable analytical method for their specific needs.

Introduction to this compound Analysis

This compound is a volatile organic compound responsible for the characteristic aroma of pears and is also found in other fruits and beverages. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance development. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). Cross-validation of these methods is essential to ensure the reliability, accuracy, and interchangeability of the data generated.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific isomers of interest. Below is a summary of key performance parameters for HPLC and GC methods based on available literature.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.HPLC is suitable for a wider range of compounds, including non-volatile ones, while GC is ideal for volatile compounds like this compound.
Specificity/Selectivity Good selectivity can be achieved by optimizing the mobile phase and stationary phase. Can separate geometric isomers with the use of silver ions in the mobile phase.[1]Excellent separation of volatile isomers can be achieved with high-resolution capillary columns.[1]Both methods can be highly specific, especially when coupled with mass spectrometry (MS) for confirmation.
Linearity A linear response for ethyl trans-2,cis-4-decadienoate has been established for quantitative determination.[1]A linear response for ethyl trans-2,cis-4-decadienoate has been established for quantitative determination.[1]Both techniques generally exhibit good linearity over a defined concentration range.
Limit of Detection (LOD) The limit of detection has been determined for the quantitative analysis of this compound isomers.[1]The limit of detection has been determined for the quantitative analysis of this compound isomers.[1]The specific LOD will depend on the instrument configuration and sample matrix.
Accuracy (% Recovery) Data not readily available in comparative studies. Typically expected to be within 80-120%.Data not readily available in comparative studies. Typically expected to be within 80-120%.Accuracy should be determined by spiking experiments in the actual sample matrix.
Precision (%RSD) Data not readily available in comparative studies. Typically expected to be <15%.Data not readily available in comparative studies. Typically expected to be <15%.Precision is a measure of the repeatability and intermediate precision of the method.
Robustness Method performance should be evaluated against small, deliberate changes in parameters like mobile phase composition, pH, and temperature.Method performance should be evaluated against small, deliberate changes in parameters like oven temperature ramp rate, carrier gas flow rate, and injection volume.Robustness studies ensure the method's reliability under normal laboratory variations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the analysis of this compound in liquid samples such as fruit juices and alcoholic beverages.

1. Sample Preparation (Liquid-Liquid Extraction for Beverages)

  • To 10 mL of the beverage sample, add 2 g of sodium chloride.

  • Extract with 5 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of diethyl ether and pentane) by vigorous shaking for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer.

  • Repeat the extraction process twice more.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (analytical standard) in methanol (B129727) or acetonitrile (B52724) at a concentration of 1000 µg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For separation of isomers, a mobile phase containing silver nitrate (B79036) may be employed.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at an appropriate wavelength (e.g., 265 nm) or a mass spectrometer.

  • Column Temperature: 25 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly suitable for the analysis of volatile compounds like this compound in various food and beverage matrices.

1. Sample Preparation (QuEChERS for Solid/Semi-Solid Food Matrices)

  • Homogenize 10 g of the food sample (e.g., fruit puree).

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound in a suitable solvent like hexane or ethyl acetate (B1210297) at a concentration of 1000 µg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

3. Chromatographic Conditions

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or a VOCOL column for volatile compounds; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC methods for this compound quantification.

CrossValidationWorkflow cluster_method1 Method 1: HPLC cluster_method2 Method 2: GC-MS cluster_comparison Cross-Validation M1_Dev Method Development & Optimization M1_Val Full Method Validation (Accuracy, Precision, Linearity, LOD, LOQ, Robustness) M1_Dev->M1_Val Sample_Selection Select Representative Samples (Spiked and Real-world) M1_Val->Sample_Selection M2_Dev Method Development & Optimization M2_Val Full Method Validation (Accuracy, Precision, Linearity, LOD, LOQ, Robustness) M2_Dev->M2_Val M2_Val->Sample_Selection Analysis_M1 Analyze Samples with HPLC Sample_Selection->Analysis_M1 Analysis_M2 Analyze Samples with GC-MS Sample_Selection->Analysis_M2 Data_Comparison Compare Quantitative Results Analysis_M1->Data_Comparison Analysis_M2->Data_Comparison Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Comparison->Stat_Analysis Conclusion Conclusion on Method Comparability (Interchangeability Assessment) Stat_Analysis->Conclusion

References

A Comparative Analysis of the Biological Activity of Ethyl Deca-2,4-dienoate and Codlemone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of two semiochemicals crucial in the chemical ecology of the codling moth (Cydia pomonella): ethyl deca-2,4-dienoate and codlemone. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a comprehensive overview of their distinct and overlapping physiological and behavioral effects, supported by experimental data.

Introduction

Ethyl (2E,4Z)-deca-2,4-dienoate, a kairomone naturally occurring in ripe pears, and (E,E)-8,10-dodecadien-1-ol, the primary component of the female codling moth sex pheromone known as codlemone, are both potent olfactory stimuli for Cydia pomonella.[1] While both compounds elicit strong behavioral responses, their mechanisms of action and the specific behaviors they mediate differ significantly. This guide will explore these differences through an examination of their electrophysiological and behavioral effects, as well as the underlying molecular interactions with olfactory receptors.

Electrophysiological Activity

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. Studies on Cydia pomonella have demonstrated that both this compound and codlemone elicit dose-dependent responses from the antennae of both male and female moths.

Experimental Protocol: Electroantennography (EAG)

  • Insect Preparation: An adult codling moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The cut end of the antenna is placed into a glass capillary electrode containing a saline solution. A second recording electrode is placed over the tip of the antenna.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into the airstream for a defined period (e.g., 0.5 seconds).

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization in response to the odorant puff is measured as the EAG response.

  • Dose-Response: A range of odorant concentrations is presented to the antenna to generate a dose-response curve.

Table 1: Comparative Electroantennogram (EAG) Responses of Cydia pomonella

CompoundSexDose Range TestedObserved ResponseReference
This compoundMale & Female0.01 µg - 50 mgDose-dependent increase in EAG amplitude. Females show a similar response to higher doses as males.[2]
CodlemoneMale5 ng - 500 µgDose-dependent increase in EAG amplitude.[3]
CodlemoneFemaleNot specifiedMuch less sensitive than males.[2]

Note: Specific EC50 values for EAG responses were not available in the reviewed literature.

Behavioral Activity

The distinct roles of this compound as a host-finding kairomone and codlemone as a mate-finding sex pheromone are evident in the behavioral responses they elicit. These responses have been quantified in wind tunnel bioassays and field trapping experiments.

Experimental Protocol: Wind Tunnel Bioassay

  • Wind Tunnel Setup: A glass or acrylic wind tunnel is used with a controlled, laminar airflow (e.g., 0.3 m/s). The tunnel is typically illuminated to simulate crepuscular or nocturnal conditions.

  • Odor Source: A rubber septum or other dispenser loaded with a precise amount of the test compound is placed at the upwind end of the tunnel.

  • Insect Release: Moths are released individually onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moth are recorded, including taking flight, upwind flight, casting, and contact with the source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different odorant treatments.

Experimental Protocol: Field Trapping

  • Trap and Lure Preparation: Delta traps or similar sticky traps are baited with lures (e.g., rubber septa) impregnated with a specific dose of the attractant.

  • Trap Deployment: Traps are placed in an orchard in a randomized block design at a specified height and density.

  • Moth Capture: Traps are checked at regular intervals, and the number of captured male and female moths is recorded.

  • Data Analysis: The mean trap catch per treatment is calculated and statistically analyzed to compare the attractiveness of different lures.

Table 2: Comparative Behavioral Responses of Cydia pomonella

Experiment TypeCompoundDoseObserved Behavioral Response in MalesObserved Behavioral Response in FemalesReference
Wind TunnelCodlemone10 µg~80% upwind flight and source contactNot typically tested[4]
Wind TunnelThis compoundNot specifiedAttraction; can discriminate from codlemoneAttraction[5]
Field TrappingCodlemone0.01 - 10.0 mgDose-dependent increase in trap catchNegligible catch[6]
Field TrappingThis compound0.01 - 10.0 mgAttraction, but less sensitive to dose changes than with codlemoneSignificant attraction[6]
Field TrappingCodlemone + this compoundVariousGreatest number of male moths caught in combined luresNo females caught in this specific combined lure study[7]

Molecular Interactions and Signaling

The perception of these semiochemicals begins with their interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons in the moth's antennae. These ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor, Orco.

The olfactory receptor CpomOR3 has been identified as the receptor for this compound in Cydia pomonella.[8] While the primary receptor for codlemone has not been definitively deorphanized, several candidate pheromone receptors have been identified. Interestingly, CpomOR3 has also been shown to respond to codlemone to a lesser extent, suggesting a potential for cross-talk at the peripheral level.[8] For a related compound, codlemone acetate, specific receptors CpomOR2a and CpomOR5 have been identified, with CpomOR5 showing a much higher sensitivity.

Table 3: Olfactory Receptor Activity in Cydia pomonella

ReceptorLigandEC50 (M)Experimental SystemReference
CpomOR3This compoundNot determinedHeterologous expression
CpomOR2aCodlemone acetate1.663 x 10⁻⁶Xenopus oocytes
CpomOR5Codlemone acetate1.379 x 10⁻⁸Xenopus oocytes

Olfactory_Signaling_Pathway cluster_air Aqueous Environment (Sensillar Lymph) cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_neuron Inside Neuron Odorant Odorant (this compound or Codlemone) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Olfactory Receptor (OR) Orco Co-receptor OBP->OR_complex:f0 Ligand Binding Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, K+, Ca2+) Action_Potential Action Potential to Brain Depolarization->Action_Potential

Experimental_Workflow cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_molecular Molecular Analysis EAG Electroantennography (EAG) EAG_data Dose-Response Curves EAG->EAG_data Behavior_data Attraction/Behavioral Quantification EAG_data->Behavior_data Correlates with Wind_Tunnel Wind Tunnel Bioassay Wind_Tunnel->Behavior_data Field_Trapping Field Trapping Field_Trapping->Behavior_data Receptor_data Ligand Specificity & Sensitivity (EC50) Behavior_data->Receptor_data Explained by Receptor_ID Olfactory Receptor Identification (e.g., RNA-Seq) Functional_Assay Heterologous Expression & Functional Characterization Receptor_ID->Functional_Assay Functional_Assay->Receptor_data

Conclusion

This compound and codlemone exhibit distinct but complementary roles in the chemical ecology of Cydia pomonella. Codlemone is a highly specific sex pheromone primarily detected by males, driving mate-finding behavior. Its perception is characterized by high sensitivity at the receptor level. This compound, a host-plant kairomone, is attractive to both sexes and is involved in locating suitable food and oviposition sites. While it elicits strong electrophysiological and behavioral responses, the dose-response relationship in behavioral assays appears less steep compared to codlemone. The identification of their respective olfactory receptors opens avenues for targeted pest management strategies, such as the development of more effective attractants or repellents. The synergistic effect observed when both compounds are used together in field traps highlights the potential for multi-modal approaches in monitoring and controlling codling moth populations. Further research to determine the precise binding affinities and EC50 values for both ligands with their primary receptors will provide a more complete quantitative picture of their biological activity.

References

A Guide to Inter-Laboratory Comparison of Ethyl Deca-2,4-dienoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons (ILCs) for the measurement of ethyl deca-2,4-dienoate. This compound is a key aroma compound, notably responsible for the characteristic scent of Bartlett pears, and is also found in other fruits and beverages.[1] Accurate and reproducible quantification of this volatile compound is crucial for quality control in the food and beverage industry, fragrance development, and in metabolic research.

The objective of this guide is to establish a standardized approach for assessing the proficiency of laboratories in measuring this compound, thereby ensuring data comparability and reliability across different sites. This document outlines recommended analytical methodologies, data reporting formats, and a workflow for executing a successful inter-laboratory comparison.

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds like this compound. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column.

1.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method, particularly useful for analyzing samples that may not be suitable for the high temperatures of GC. Reverse-phase HPLC is a common approach for separating isomers of this compound.[2][3]

Experimental Protocols

Detailed methodologies are critical for ensuring consistency among participating laboratories. The following protocols are recommended as a starting point, though laboratories may use their own validated methods provided they meet the performance requirements.

2.1. Sample Preparation

Given that this compound is often found in complex matrices such as fruit products and beverages, a robust sample preparation protocol is essential to extract the analyte and remove interfering substances.

  • Liquid-Liquid Extraction (LLE):

    • Homogenize 10 g of the sample with 20 mL of distilled water.

    • Add a suitable internal standard (e.g., a deuterated analog of this compound).

    • Extract the aqueous mixture twice with 20 mL of a non-polar solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of distilled water.

    • Load 10 mL of the liquid sample (or the supernatant from a homogenized solid sample) onto the cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.

    • Elute the this compound with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the eluate to a final volume of 1 mL.

2.2. GC-MS Protocol

  • Column: A VOCOL capillary column or a DB-1 column is recommended.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 99, 125, 153, 196).

2.3. HPLC Protocol

  • Column: A reverse-phase C18 column or a Newcrom R1 column is suitable.[2][3][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[2][5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Diode Array Detector (DAD): Monitor at the maximum absorbance wavelength of this compound (approximately 260 nm).

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is recommended.

Data Presentation

For an effective inter-laboratory comparison, data must be reported in a standardized format. The following tables provide a template for summarizing the quantitative results and quality control parameters from participating laboratories.

Table 1: Quantitative Measurement of this compound in Test Samples

Laboratory IDSample A (concentration)Sample B (concentration)Analytical Method
Lab 01GC-MS
Lab 02HPLC-UV
Lab 03GC-MS/MS
...

Table 2: Quality Control and Performance Parameters

Laboratory IDLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Lab 01
Lab 02
Lab 03
...

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the logical workflow for conducting an inter-laboratory comparison for this compound measurements.

ILC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Reporting & Analysis cluster_reporting Reporting Phase Coord Coordinating Body SamplePrep Sample Preparation (Homogeneous & Stable) Coord->SamplePrep Protocol Protocol Distribution Coord->Protocol LabA Participant Lab A SamplePrep->LabA Sample Distribution LabB Participant Lab B SamplePrep->LabB LabC Participant Lab C SamplePrep->LabC Protocol->LabA Protocol->LabB Protocol->LabC AnalysisA Sample Analysis LabA->AnalysisA AnalysisB Sample Analysis LabB->AnalysisB AnalysisC Sample Analysis LabC->AnalysisC DataSubmission Data Submission AnalysisA->DataSubmission AnalysisB->DataSubmission AnalysisC->DataSubmission Stats Statistical Analysis (e.g., Z-scores) DataSubmission->Stats Report Final Report Generation Stats->Report Feedback Feedback to Labs Report->Feedback

Caption: Workflow for the inter-laboratory comparison of this compound.

By adhering to the methodologies and reporting structures outlined in this guide, researchers, scientists, and drug development professionals can contribute to a robust and reliable inter-laboratory comparison, ultimately leading to higher confidence in the analytical measurements of this compound across the scientific community.

References

The Unmistakable Signature of Nature: Authenticating Fruit Flavors with Ethyl Deca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the food and beverage industry is verifying the authenticity of natural fruit flavors. The deliberate adulteration of premium natural flavors with cheaper synthetic alternatives is a prevalent issue, demanding robust analytical methods for detection. This guide provides a comparative overview of using ethyl deca-2,4-dienoate as a marker for authenticating natural fruit flavors, comparing its efficacy with other established methods and providing detailed experimental protocols for its analysis.

This compound, a key aroma compound found naturally in fruits such as pears, apples, Concord grapes, and quince, presents a unique opportunity for authenticity assessment.[1][2][3] The key to its use as a marker lies in the specific stereoisomeric form produced through biosynthesis. Natural fruit flavors predominantly contain the (2E,4Z)-isomer of this compound, which is responsible for the characteristic ripe pear aroma.[2][3] In contrast, synthetic production of this compound often results in a mixture of geometric isomers, providing a clear distinction between natural and artificial sources.

Comparative Analysis of Authenticity Assessment Methods

The authentication of fruit flavors relies on identifying and quantifying specific marker compounds or analyzing isotopic or enantiomeric ratios. While several methods exist, the analysis of this compound offers a targeted approach for fruits where it is a significant volatile component. A comparison with other common techniques is summarized below.

Analytical MethodPrincipleTarget Analytes/MarkersAdvantagesLimitations
This compound Isomer Analysis Quantifies the ratio of different geometric isomers. Natural flavors have a high abundance of the (2E,4Z)-isomer.This compound isomersHigh specificity for certain fruits (e.g., pear); relatively straightforward GC-MS analysis.Limited to fruits containing this compound; requires robust quantitative isomer data for various fruits.
Chiral Analysis Measures the enantiomeric ratio of chiral flavor compounds. Natural biosynthesis often produces a single enantiomer.Limonene, linalool, α-pinene, γ-decalactone, α-iononeBroadly applicable to many fruits and essential oils; strong indicator of natural origin.Can be complex; requires specialized chiral GC columns; enantiomeric ratios can sometimes be affected by processing.
Stable Isotope Ratio Analysis (SIRA) Determines the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). Different plant metabolic pathways result in distinct isotopic signatures.Bulk sample or specific compounds (e.g., sugars, organic acids, flavor compounds)Can differentiate between C3 and C4 plant sources of sugars; can indicate the addition of water or synthetic compounds.Requires specialized and expensive instrumentation (IRMS); interpretation of results can be complex and requires extensive databases.

Experimental Protocol: Quantification of this compound Isomers by GC-MS

This section details a general protocol for the extraction and quantification of this compound isomers in fruit juice samples.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid and solid samples.[4]

  • Sample Equilibration: Place 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a known concentration of a related ester not present in the sample) for quantification.

  • Incubation: Seal the vial and incubate it in a water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • GC Separation:

    • Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program might be: start at 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific isomers of interest.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify all volatile compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound isomers. Key ions for this compound would be determined from its mass spectrum.

    • Data Analysis: Identify the different isomers based on their retention times and mass spectra. Quantify the peak area of each isomer relative to the internal standard.

Visualizing the Workflow and Logic

To better illustrate the process and the underlying principle of this authenticity assessment, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Analysis (GC-MS) cluster_data Data Interpretation Sample Fruit Juice Sample Vial Headspace Vial Sample->Vial Incubation Incubation & Equilibration Vial->Incubation SPME SPME Fiber Extraction Incubation->SPME GCMS GC-MS System SPME->GCMS Introduction of Analytes Desorption Thermal Desorption GCMS->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Isomer Quantification Detection->Quantification Raw Data Comparison Comparison to Authentic Profile Quantification->Comparison Authenticity Authenticity Decision Comparison->Authenticity

Caption: Experimental workflow for the authenticity assessment of fruit flavors using HS-SPME-GC-MS.

Logical_Relationship cluster_natural Natural Fruit Flavor cluster_synthetic Synthetic Flavor Natural_Source Biosynthesis in Fruit High_E_Z High (2E,4Z)-Isomer Ratio Natural_Source->High_E_Z Authentic Authentic Flavor High_E_Z->Authentic Synthetic_Source Chemical Synthesis Mixed_Isomers Mixture of Isomers Synthetic_Source->Mixed_Isomers Adulterated Potentially Adulterated Mixed_Isomers->Adulterated

Caption: Logical diagram illustrating the basis for using this compound isomer ratios to determine flavor authenticity.

Conclusion

The analysis of this compound's isomeric profile provides a powerful and specific tool for the authenticity assessment of certain natural fruit flavors. While complementary techniques like chiral analysis and stable isotope ratio analysis offer broader applicability, the targeted approach on this compound can be highly effective and conclusive for fruits where it is a characteristic flavor component. The implementation of robust and validated analytical protocols, such as the HS-SPME-GC-MS method detailed here, is essential for ensuring the integrity of natural fruit flavors in the market.

References

A Researcher's Guide to Selecting Capillary Columns for the Separation of Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of ester isomers by gas chromatography (GC) is a critical task in fields ranging from food science and metabolomics to pharmaceutical analysis. The choice of the capillary column, particularly its stationary phase, is the most influential factor in achieving the desired resolution of these often closely related compounds. This guide provides an objective comparison of different capillary columns for the separation of ester isomers, with a focus on fatty acid methyl esters (FAMEs), supported by experimental data.

The separation of ester isomers is primarily governed by the polarity of the stationary phase.[1] Highly polar columns are generally favored for their ability to resolve complex mixtures, including the challenging separation of geometric (cis/trans) and positional isomers.[1][2]

Comparative Performance of GC Capillary Columns

The selection of a GC column should be tailored to the specific analytical requirements of the study. The following table summarizes the performance characteristics of various types of GC capillary columns commonly used for the analysis of ester isomers.

Column TypeStationary PhasePolarityKey Performance CharacteristicsTypical Applications
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)PolarProvides good separation of FAMEs based on carbon number and degree of unsaturation.[3] Delivers sharp, symmetrical peaks for polyunsaturated FAMEs.[3] However, it does not typically separate cis and trans isomers.[4]Routine analysis of FAMEs where cis/trans isomer separation is not critical.[5]
DB-23 50% Cyanopropyl-methylpolysiloxanePolarOffers good separation for complex samples like fish oils, resolving highly unsaturated FAMEs such as EPA and DHA.[4] Enables the separation of some cis and trans isomers, with trans-isomers generally eluting before cis-isomers.[4]Analysis of complex FAME mixtures, including omega-3 fatty acids.[4] Limited separation of complex cis/trans mixtures.[5]
HP-88 / SP-2560 High-Polarity Bis(cyanopropyl) siloxaneHighly PolarConsidered the preferred choice for separating geometric (cis/trans) and positional isomers of FAMEs.[5][6] Provides excellent resolution for complex mixtures of trans fatty acids.[4] Longer columns (e.g., 100m) enhance resolution.[6][7]Detailed analysis of hydrogenated oils and fats containing numerous positional and geometrical isomers.[4] Quantification of trans fatty acids for nutritional labeling.[6]
Chiral Columns Derivatized CyclodextrinsChiralSpecifically designed for the separation of enantiomers (chiral isomers).[8][9] The choice of cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) influences selectivity.[8][9] Derivatization of chiral alcohols to esters can enhance separation.[10]Authenticity testing of essential oils and flavors.[8] Enantiomeric purity determination of chiral drugs and natural products.[10][11]
Non-Polar Columns 100% DimethylpolysiloxaneNon-PolarSeparates compounds primarily based on their boiling points.[12] Not suitable for separating positional or geometric isomers of esters like oleic and vaccenic acids.[7]General screening of simple, non-polar compounds.[12]

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental methodologies. The following protocols are typical for the analysis of FAMEs by GC.

1. Sample Preparation: Transesterification of Lipids to FAMEs

This procedure converts fatty acids in lipids to their corresponding volatile methyl esters.

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent mixture, such as chloroform:methanol.[1]

  • Methylation:

    • Weigh approximately 100 mg of the extracted lipid sample into a screw-cap test tube.[4]

    • Add a solution of BF3/MeOH (boron trifluoride in methanol) and heat to convert fatty acids to FAMEs.[1]

    • After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.[1]

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.[1]

    • The resulting hexane solution containing the FAMEs is ready for GC injection.

2. Gas Chromatography (GC) Conditions

The following are general GC-FID (Flame Ionization Detector) conditions that can be optimized for different capillary columns and instruments.

ParameterExample Condition 1 (for DB-Wax)[4]Example Condition 2 (for DB-23)[4]Example Condition 3 (for HP-88)[4]
Injector Temperature 250 °C250 °C250 °C
Injection Volume 1 µL1 µL1 µL
Split Ratio 1:501:501:50
Carrier Gas HeliumHydrogenHydrogen
Head Pressure 230 kPa (constant pressure)53 kPa (constant pressure)53 kPa (constant pressure)
Oven Program 50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (5 min)50°C (1 min), then 25°C/min to 200°C, then 3°C/min to 230°C (18 min)120°C (1 min), then 10°C/min to 175°C (10 min), then 5°C/min to 210°C (5 min), then 5°C/min to 230°C (5 min)
Detector Temperature 280 °C280 °C280 °C
Detector Gases H₂: 40 mL/min; Air: 450 mL/min; He makeup: 30 mL/minH₂: 40 mL/min; Air: 450 mL/min; He makeup: 30 mL/minH₂: 40 mL/min; Air: 450 mL/min; He makeup: 30 mL/min

Logical Workflow for Capillary Column Selection

The selection of an appropriate capillary column for ester isomer analysis follows a logical progression. The diagram below illustrates the decision-making process.

G cluster_0 Analytical Goal Definition cluster_1 Initial Column Screening cluster_2 Column Selection cluster_3 Method Optimization A Define Ester Isomers of Interest (Positional, Geometric, Chiral) B Separation of Enantiomers Required? A->B C Separation of Positional/ Geometric Isomers Required? B->C No E Select Chiral Column (e.g., Cyclodextrin-based) B->E Yes D General Profiling/ Separation by Unsaturation C->D No F Select Highly Polar Column (e.g., HP-88, SP-2560) C->F Yes G Select Polar Column (e.g., DB-Wax, DB-23) D->G H Optimize GC Parameters (Temperature Program, Flow Rate) E->H F->H G->H

Caption: Workflow for selecting a capillary column for ester isomer analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of ethyl deca-2,4-dienoate and structurally related ester compounds. The following sections detail the available experimental data on their antimicrobial, antioxidant, and anti-inflammatory activities, along with the methodologies used for these assessments. This document aims to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction to this compound and its Analogs

This compound, a naturally occurring ester found in pears and other fruits, is well-known for its characteristic flavor and aroma.[1] Beyond its sensory properties, this and other related α,β-unsaturated esters are subjects of growing interest for their potential biological activities. The presence of a conjugated diene system and an ester functional group suggests the potential for diverse interactions with biological systems. This guide focuses on comparing the bioactivity of this compound with its shorter-chain analogs, such as methyl and ethyl sorbate (B1223678) (hexa-2,4-dienoate), and esters with varying alcohol moieties.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial, antioxidant, and anti-inflammatory activities of this compound and related ester compounds. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.

Antimicrobial Activity

The antimicrobial properties of these esters are often attributed to their ability to disrupt the cell membranes of microorganisms. The structure of the molecule, including the length of the carbon chain and the nature of the ester group, plays a crucial role in its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Esters against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data Not AvailableData Not Available
Methyl Sorbate Saccharomyces cerevisiae>1000[2]
Escherichia coli>1000[2]
Staphylococcus aureus>1000[2]
Ethyl Sorbate Saccharomyces cerevisiae>1000
Escherichia coli>1000
Staphylococcus aureus>1000
Potassium Sorbate Vibrio parahaemolyticus30[3]

Note: The antimicrobial activity of sorbate esters is noted to be weaker than sorbic acid and its salts, but their activity can be enhanced in the presence of ethanol (B145695).[4]

Antioxidant Activity

The antioxidant potential of these compounds is an area of emerging research. The conjugated double bond system in their structure suggests a potential for radical scavenging activity.

Table 2: Antioxidant Activity of this compound and Related Esters

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH Radical ScavengingData Not Available
ABTS Radical ScavengingData Not Available
Propyl Gallate (Related Ester) Peroxyl Radical ScavengingPotent Activity[5][6][7][8]
Ethyl Acetate (B1210297) Fraction (containing various esters) DPPH Radical ScavengingVaries[9][10][11][12]
ABTS Radical ScavengingVaries[9]
Anti-inflammatory Activity

The anti-inflammatory effects of α,β-unsaturated carbonyl compounds are thought to be mediated through the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK.[13][14][15][16]

Table 3: Anti-inflammatory Activity of this compound and Related Esters

CompoundAssayEffectIC50 (µM)Reference
This compound LPS-induced NO production in RAW 264.7 cellsData Not AvailableData Not Available
COX-2 InhibitionData Not AvailableData Not Available
Methyl 2-naphthoate (B1225688) derivatives (Related Esters) LPS-induced NO production in RAW 264.7 cellsInhibition26.2 - 41.9[17][18]
Ethyl Acetate Extracts (containing various esters) LPS-induced NO, TNF-α, IL-1β, IL-6 productionInhibitionVaries[12][19][20]
Carrageenan-induced paw edemaReductionVaries[19]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in methanol (B129727) is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: The test compound, at various concentrations, is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The plate is incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and related α,β-unsaturated esters is likely mediated through their interaction with key cellular signaling pathways.

Antimicrobial Mechanism

The primary proposed mechanism for the antimicrobial activity of these esters is the disruption of the microbial cell membrane integrity. The lipophilic nature of the ester allows it to intercalate into the lipid bilayer, leading to increased permeability and eventual cell death.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid_Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Increased Permeability Ester_Compound α,β-Unsaturated Ester Ester_Compound->Lipid_Bilayer Intercalation Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Proposed mechanism of antimicrobial action.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of α,β-unsaturated carbonyl compounds are often linked to their ability to modulate inflammatory signaling cascades, primarily the NF-κB and MAPK pathways. These compounds can inhibit the activation of these pathways, leading to a reduction in the expression of pro-inflammatory mediators.[13][14][15][16]

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Ester_Compound α,β-Unsaturated Ester Ester_Compound->MAPK_Pathway Inhibition Ester_Compound->NFkB_Pathway Inhibition

Caption: Modulation of inflammatory signaling pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the bioactivity assays described in this guide.

Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Test Compound Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Read_Results Visually Assess Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Test Compound Dilutions Start->Prepare_Samples Mix Mix DPPH Solution with Test Compound Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for DPPH antioxidant assay.

Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Start->Seed_Cells Pre_treat Pre-treat with Test Compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess_Assay Perform Griess Assay on Supernatant Incubate->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for LPS-induced NO production assay.

Conclusion

The available data, although limited in direct comparisons, suggest that this compound and related α,β-unsaturated esters are a promising class of compounds with potential antimicrobial and anti-inflammatory activities. The structure-activity relationships indicate that both the fatty acid chain length and the esterifying alcohol group can significantly influence their biological effects. Further research, particularly direct comparative studies with a broader range of structurally related compounds, is warranted to fully elucidate their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundation for future investigations in this area.

References

The Sweet Scent of Science: Correlating Instrumental and Sensory Data for Ethyl Deca-2,4-dienoate Perception

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the intricate relationship between the chemical properties and sensory perception of the potent aroma compound, ethyl deca-2,4-dienoate.

This compound, a naturally occurring ester, is a key contributor to the characteristic aroma of ripe pears and is widely utilized as a flavor and fragrance ingredient.[1] Its perception is a complex interplay of chemical concentration and human sensory evaluation. This guide provides a comparative analysis of the instrumental and sensory data related to this compound, offering detailed experimental protocols and quantitative comparisons to aid in its study and application.

Instrumental and Sensory Profile of this compound

The aroma profile of this compound is consistently described with terms such as "green," "waxy," "pear," "apple," "sweet," and "fruity," with tropical nuances.[1] The intensity of these sensory attributes is directly related to the concentration of the compound.

Table 1: Sensory Thresholds of this compound

Threshold TypeConcentrationDescription
Odor Detection Threshold100 ppb (in water)The lowest concentration at which the odor can be detected.[2]
Taste Threshold5.00 ppmDescribed as green, waxy, vegetative, pear, and melon with a tropical nuance.[1]

Comparative Analysis of Instrumental and Sensory Data

A direct correlation between the concentration of this compound, as measured by instrumental analysis, and the intensity of its perceived aroma, as determined by sensory panels, is fundamental to understanding its impact.

Table 2: Correlation of this compound Concentration with Sensory Descriptors

Concentration (in DPG*)Sensory Description
10.00%Green, waxy, pear, apple, sweet, fruity, tropical.[1]
2.00%Green, waxy, pear, vegetative, tropical, and fruity.[1]

*DPG: Dipropylene Glycol

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in both instrumental and sensory analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the separation and identification of volatile compounds like this compound.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample (e.g., Pear Juice) Sample (e.g., Pear Juice) Extraction (e.g., SPME) Extraction (e.g., SPME) Sample (e.g., Pear Juice)->Extraction (e.g., SPME) Desorption in GC Injector Desorption in GC Injector Extraction (e.g., SPME)->Desorption in GC Injector Separation on Capillary Column Separation on Capillary Column Desorption in GC Injector->Separation on Capillary Column Ionization (e.g., EI) Ionization (e.g., EI) Separation on Capillary Column->Ionization (e.g., EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (e.g., EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Chromatogram & Mass Spectrum Chromatogram & Mass Spectrum Detection->Chromatogram & Mass Spectrum Compound Identification Compound Identification Chromatogram & Mass Spectrum->Compound Identification Quantification Quantification Compound Identification->Quantification

Caption: A typical workflow for the analysis of this compound using GC-MS.

Table 3: Validated GC-MS Method Parameters for this compound Analysis

ParameterSpecification
Gas Chromatograph
ColumnZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane)[3]
Column Dimensions30 m length x 0.32 mm internal diameter x 1.0 µm film thickness[3]
Carrier GasHelium[3]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Validated Method Performance
Limit of Detection (LOD)3 µg/g[3]
Linearity (Correlation Coefficient)> 0.999[3]
Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a robust method for quantifying the sensory attributes of a product.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

Panelist Screening & Selection Panelist Screening & Selection Term Generation & Definition Term Generation & Definition Panelist Screening & Selection->Term Generation & Definition Session 1 Training & Calibration Training & Calibration Term Generation & Definition->Training & Calibration Sessions 2-N Sample Evaluation Sample Evaluation Training & Calibration->Sample Evaluation Formal Sessions Data Collection (Intensity Ratings) Data Collection (Intensity Ratings) Sample Evaluation->Data Collection (Intensity Ratings) Statistical Analysis (e.g., ANOVA, PCA) Statistical Analysis (e.g., ANOVA, PCA) Data Collection (Intensity Ratings)->Statistical Analysis (e.g., ANOVA, PCA) Sensory Profile Generation Sensory Profile Generation Statistical Analysis (e.g., ANOVA, PCA)->Sensory Profile Generation

Caption: The sequential process of conducting a Quantitative Descriptive Analysis for flavor compounds.

QDA Protocol Steps:

  • Panelist Selection: Screen and select 8-12 panelists based on their sensory acuity and ability to describe aromas.

  • Terminology Development: In initial sessions, panelists are presented with reference standards of this compound at various concentrations to develop a consensus on descriptive terms (e.g., pear, green, waxy, sweet).

  • Training and Calibration: Panelists are trained to use a line scale (e.g., a 15 cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute. Reference standards are used to calibrate the panelists.

  • Sample Evaluation: Samples containing different concentrations of this compound are presented to the panelists in a randomized and blind manner.

  • Data Collection and Analysis: Intensity ratings for each attribute are collected and statistically analyzed to determine significant differences between samples and to generate a sensory profile.

Molecular Perception of this compound

The perception of aroma compounds like this compound begins with their interaction with olfactory receptors in the nasal cavity. While the specific human olfactory receptor for this compound has not been definitively identified, the general mechanism of odor perception is well-established and involves G-protein coupled receptors (GPCRs). In insects, it has been shown that Odorant Binding Proteins (OBPs) have a high binding affinity for pear esters, suggesting their role in transporting these hydrophobic molecules to the receptors.[4]

Signaling Pathway for Odor Perception

cluster_olfactory Olfactory Sensory Neuron Odorant This compound OBP Odorant Binding Protein Odorant->OBP Binds OR Olfactory Receptor (GPCR) OBP->OR Transports to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Signal Signal to Brain Ion_Channel->Signal Depolarization

Caption: The general signal transduction pathway for the perception of odorants.

This guide provides a foundational understanding of the correlation between instrumental and sensory data for this compound. Further research is needed to identify the specific human olfactory receptors involved in its perception and to build more comprehensive quantitative models that can predict sensory experience from instrumental data alone.

References

Safety Operating Guide

Proper Disposal of Ethyl Deca-2,4-Dienoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl deca-2,4-dienoate, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is recognized as a skin irritant and is very toxic to aquatic life with long-lasting effects. Therefore, proper handling and disposal are critical.

Immediate Safety and Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Ensure Adequate Ventilation: Immediately ventilate the affected area.

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] In cases of inadequate ventilation, respiratory protection may be necessary.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3] Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Clothing: If the substance comes into contact with clothing, remove the contaminated items immediately and wash them before reuse.[1]

Personal Protective Equipment (PPE) and Hazard Summary

PPE / HazardSpecificationCitation
Eye Protection Chemical safety goggles or face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., tested according to EN 374).[1]
Skin Protection Protective clothing, lab coat.
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.
Primary Hazards Causes skin irritation.[1][2][3]
Very toxic/harmful to aquatic life with long-lasting effects.[1][2][3]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste this compound, including any contaminated absorbent material from spills, in a designated, approved, and clearly labeled hazardous waste container.[1]

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Avoid Environmental Release:

    • Under no circumstances should this chemical be disposed of down the drain or in the general trash. Avoid release to the environment.[1][2][3]

  • Professional Disposal:

    • The disposal of this compound must be conducted by a licensed professional waste disposal service or at an approved waste disposal plant.[3]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1][2]

  • Container Disposal:

    • Handle contaminated packaging in the same manner as the substance itself.

    • Completely emptied packages may be recycled if permitted by local regulations and after proper decontamination.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Is this a spill? B->C D Absorb with inert material (e.g., sand, vermiculite) C->D Yes E Collect waste into a designated, labeled hazardous waste container C->E No D->E F Ensure container is tightly closed E->F G Store container in a cool, dry, well-ventilated area F->G H Arrange for pickup by a licensed waste disposal service G->H I Follow all local, regional, and national regulations H->I J Document waste disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ethyl Deca-2,4-Dienoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and drug discovery, ensuring a safe environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl deca-2,4-dienoate, a compound that necessitates careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area.[3] Local exhaust ventilation should be employed to maintain airborne levels below exposure limits.[2] Good general ventilation, typically 10 air changes per hour, is recommended.[2]

Personal Protective Equipment (PPE): A multi-layered PPE strategy is essential for preventing exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended.[2]To prevent splashes and contact with the eyes, which can cause serious irritation.[1][2]
Hand Protection Appropriate chemical-resistant gloves (e.g., tested according to EN 374).[3]To prevent skin contact, which can cause irritation.[1] It is crucial to inspect gloves for integrity before each use.
Skin and Body Protection Protective clothing to minimize skin contact. A lab coat is the minimum requirement.To protect against accidental splashes and spills.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[2][4]To prevent inhalation of vapors or mists.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing the risk of exposure and ensuring experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Verify that the work area is well-ventilated.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapor or mist.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

    • Do not eat, drink, or smoke in the work area.[3]

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep containers tightly closed.

    • The substance is air-sensitive and should be stored under an inert atmosphere.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Response Measures
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms persist, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[1]

  • Disposal Method: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1] Contact a licensed professional waste disposal service.

  • Container Disposal: Do not reuse empty containers. Handle contaminated packaging in the same way as the substance itself.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₂₀O₂[6][7][8]
Molecular Weight 196.29 g/mol [6][7]
Boiling Point 260 °C[7]
Melting Point -60 °C[7]
Density 0.905 g/mL[7]
Flash Point <110 °C[9]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_area Verify Well-Ventilated Area prep_ppe->prep_area prep_emergency Check Emergency Equipment (Eyewash, Shower) prep_area->prep_emergency handling_use Use Chemical in a Ventilated Hood prep_emergency->handling_use handling_avoid Avoid Contact and Inhalation handling_use->handling_avoid emergency_spill Spill Response handling_use->emergency_spill handling_hygiene Practice Good Personal Hygiene handling_avoid->handling_hygiene emergency_exposure First Aid for Exposure handling_avoid->emergency_exposure storage_container Keep Container Tightly Closed handling_hygiene->storage_container storage_conditions Store in a Cool, Dry, Ventilated Area storage_container->storage_conditions disposal_waste Collect Waste in a Labeled, Closed Container storage_conditions->disposal_waste disposal_procedure Follow Hazardous Waste Disposal Procedures disposal_waste->disposal_procedure

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.